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  • Product: 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone
  • CAS: 52460-98-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS 52460-98-7)

Executive Summary 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS 52460-98-7) is a conformationally restricted thiohydantoin derivative that bridges the gap between synthetic heterocyclic chemistry and advanced neurophar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS 52460-98-7) is a conformationally restricted thiohydantoin derivative that bridges the gap between synthetic heterocyclic chemistry and advanced neuropharmacology. Originally synthesized via base-catalyzed rearrangement, this compound has emerged as a critical structural template in drug discovery. It serves dual roles: as a potent inverse agonist for the constitutively active Cannabinoid Type 1 (CB1) receptor[1], and as a highly effective in vivo anticonvulsant agent[2]. This whitepaper dissects its molecular architecture, details its microwave-accelerated synthesis, and provides self-validating protocols for its pharmacological evaluation.

Molecular Architecture & Analytical Signatures

The compound features a rigid 2-thioxo-4-imidazolidinone core. The presence of a phenyl group at the N3 position and two phenyl groups at the C5 position creates a highly lipophilic, sterically bulky scaffold. This specific geometry mimics the 1-benzhydryl-3-phenylthiourea pharmacophore while restricting its rotational degrees of freedom, a critical factor for its high-affinity receptor binding[1].

Table 1: Physicochemical & Analytical Properties

ParameterValue
CAS Registry Number 52460-98-7[3]
Chemical Name 3,5,5-Triphenyl-2-thioxoimidazolidin-4-one[2][4]
Molecular Formula C₂₁H₁₆N₂OS[4]
Molecular Weight 344.43 g/mol [4]
Melting Point 190 - 194 °C[2]
Mass Spectrometry (EI) m/z 344 [M]⁺[2]
¹H NMR (300 MHz) δ 7.3 (s, 15H, Ar-H), 9.4 (s, 1H, N-H)[2]
FT-IR (KBr) 3302 cm⁻¹ (N-H stretch), 3055 cm⁻¹ (C-H aromatic)[2]

Synthetic Causality: Microwave-Assisted Rearrangement

Traditional Biltz-type syntheses of thiohydantoins suffer from prolonged reflux times and thermal degradation of the sensitive thioxo moiety. To circumvent this, modern protocols employ a microwave-assisted, base-catalyzed benzilic acid-type (pinacol-pinacolone) rearrangement[2].

The Mechanistic Rationale: Potassium hydroxide (KOH) deprotonates phenylthiourea, initiating a nucleophilic attack on the 1,2-diketone system of benzil. Microwave irradiation (345 W) provides uniform, rapid dielectric heating that drives the critical 1,2-aryl migration. A phenyl group shifts from one carbon to the adjacent carbon, collapsing the intermediate into the stable 5,5-diphenyl-substituted imidazolidinone ring. This reduces reaction time from several hours to merely 25 minutes while suppressing side-product formation[2].

SynthesisWorkflow N1 Step 1: Reagent Mixing Benzil + Phenylthiourea + KOH N2 Step 2: Microwave Catalysis 345W, 25 min (1,2-Aryl Shift) N1->N2 Base-catalyzed activation N3 Step 3: Acidification Add H2O, then conc. HCl N2->N3 Rearranged intermediate N4 Step 4: Purification Precipitation & EtOH Recrystallization N3->N4 Crude product isolation

Fig 1. Microwave-assisted synthesis of 3,5,5-triphenyl-2-thioxo-4-imidazolidinone.

Self-Validating Synthesis Protocol
  • Reagent Preparation: Dissolve 0.01 mol phenylthiourea and 0.01 mol benzil in 40 mL of absolute ethanol. Add 30 mL of 30% aqueous KOH at room temperature[2].

  • Microwave Catalysis: Transfer the stirred mixture to a 250 mL round-bottom flask. Reflux under microwave irradiation at 345 W for exactly 25 minutes[2].

  • Acidification & Precipitation: Allow the mixture to cool to room temperature and dilute with 80 mL of distilled water. Filter to remove insoluble impurities. To the clear filtrate, add concentrated HCl dropwise under continuous stirring.

    • Validation Checkpoint: The sudden precipitation of the crude product upon reaching pH < 3 visually confirms the successful protonation of the heterocyclic core[2].

  • Purification: Collect the precipitate via vacuum filtration and recrystallize from hot ethanol.

    • Quality Control Checkpoint: Purity must be orthogonally validated. The product is acceptable for biological assays only if it exhibits a sharp melting point of 190-194 °C and yields a single spot on TLC[2].

Pharmacological Efficacy & Receptor Dynamics

Table 2: Pharmacological Profile Summary

Target / AssayActivity ProfileEffective Dose / AffinityMechanism of Action
CB1 Cannabinoid Receptor Inverse AgonistHigh AffinityStabilizes inactive receptor conformation, uncoupling G-proteins[1]
In Vivo Seizure Model (PTZ) Anticonvulsant20 mg/kg (p.o.)Counteracts GABAergic inhibition loss induced by PTZ[2]
Conformationally Restricted CB1 Inverse Agonism

The CB1 receptor is a G-protein coupled receptor (GPCR) characterized by high constitutive (basal) activity. 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone acts as a selective inverse agonist[1]. Unlike neutral antagonists that merely block the binding site, this compound actively shifts the conformational equilibrium of the CB1 receptor toward its inactive state, thereby halting the spontaneous coupling of Gi/o proteins[1].

CB1_Pathway L Thiohydantoin Derivative R CB1 Receptor (Constitutively Active) L->R Inverse Agonist Binding S Inactive State Stabilization R->S Conformational Shift G Gi/o Protein Uncoupling S->G Blockade of Activation A Decreased [35S]-GTPγS Binding Signal G->A Quantifiable Readout

Fig 2. CB1 receptor inverse agonism pathway and [35S]-GTPγS functional readout.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following biological evaluation protocols are designed as closed-loop, self-validating systems.

In Vitro: [³⁵S]-GTPγS Binding Assay

Causality: Measuring the binding of the non-hydrolyzable radiolabeled analog [³⁵S]-GTPγS directly quantifies GPCR activation. An inverse agonist will suppress this signal below the baseline of the constitutively active receptor[1].

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human CB1 receptors.

  • Incubation: In an assay buffer containing GDP (to lock the basal state), incubate the membranes with 0.1 nM [³⁵S]-GTPγS and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

  • Validation Checkpoint: The assay must include a vehicle-only control (establishing basal activity) and a known full agonist (e.g., CP55,940). The test compound is validated as an inverse agonist only if it dose-dependently reduces [³⁵S]-GTPγS binding significantly below the vehicle control baseline[1].

In Vivo: PTZ-Induced Convulsion Model

Causality: Pentylenetetrazole (PTZ) induces seizures by acting as a non-competitive antagonist at the GABA_A receptor. Efficacy in this model proves the compound's ability to cross the blood-brain barrier and stabilize neuronal membranes against GABAergic inhibition loss[2].

  • Dosing: Administer 3,5,5-triphenyl-2-thioxo-4-imidazolidinone (20 mg/kg, p.o.) to a cohort of mice (n=5 per group)[2].

  • Challenge: After a 30-minute absorption window, administer a convulsant dose of PTZ subcutaneously.

  • Observation: Monitor subjects for 30 minutes, recording the latency to onset of clonic and tonic seizures.

  • Validation Checkpoint: The assay's internal logic requires two control groups. A negative control (vehicle + PTZ) must exhibit 100% seizure incidence to validate the convulsant dose. A positive control (Diazepam + PTZ) must show complete protection to validate the model's sensitivity. The test compound's efficacy is mathematically validated by comparing its seizure latency delay against these boundaries[2].

References

  • Title: 1-Benzhydryl-3-phenylurea and 1-Benzhydryl-3-phenylthiourea Derivatives: New Templates among the CB1 Cannabinoid Receptor Inverse Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES Source: International Journal of Research in Pharmacy and Chemistry (IJRPC) URL: 2

  • Title: 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone AldrichCPR Source: Sigma-Aldrich URL:

  • Title: 52460-98-7 | 3,5,5-Triphenyl-2-thioxoimidazolidin-4-one Source: BLD Pharm URL: 4

Sources

Exploratory

3,5,5-Triphenyl-2-thiohydantoin: Structural Characterization, Synthesis, and Pharmacological Applications

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary The rational design of heterocyclic pharmacophores requires a rigorous understanding of both their physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The rational design of heterocyclic pharmacophores requires a rigorous understanding of both their physicochemical properties and the synthetic methodologies used to access them. 3,5,5-Triphenyl-2-thiohydantoin (IUPAC: 3,5,5-triphenyl-2-thioxoimidazolidin-4-one) is a highly substituted thiohydantoin derivative that has garnered significant attention in medicinal chemistry. Characterized by a molecular weight of 344.44 g/mol and the chemical formula C₂₁H₁₆N₂OS, this compound serves as a critical template for both anticonvulsant therapeutics and cannabinoid receptor (CB1) inverse agonists.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and pharmacological application. This guide details the fundamental properties of the compound, provides a self-validating, causality-driven synthetic protocol, and explores the mechanistic pathways that make this scaffold invaluable to modern drug discovery.

Chemical Identity and Structural Properties

The core structure of 3,5,5-triphenyl-2-thiohydantoin consists of a five-membered imidazolidine ring featuring a thioxo group at the C2 position and an oxo group at the C4 position. The profound steric bulk provided by the three phenyl rings (two at the C5 position and one at the N3 position) significantly influences the molecule's lipophilicity, making it highly permeable to the blood-brain barrier (BBB)—a critical attribute for central nervous system (CNS) targets[1].

Quantitative Data Summary

To establish a baseline for analytical verification, the fundamental physicochemical properties of the compound are summarized below [2].

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 3,5,5-triphenyl-2-thioxoimidazolidin-4-one
CAS Registry Number 52460-98-7
Chemical Formula C₂₁H₁₆N₂OS
Molecular Weight 344.44 g/mol
Melting Point 190 – 194 °C
Physical State Solid (Crystalline)

Causality-Driven Synthetic Methodology

In my experience optimizing heterocyclic syntheses, the transition from traditional thermal reflux to Microwave-Assisted Organic Synthesis (MAOS) is not merely a matter of convenience; it is a fundamental shift in reaction kinetics. Traditional condensation of benzil and thiourea derivatives can take 6 to 12 hours. By utilizing microwave irradiation, we provide direct dielectric heating that rapidly overcomes the activation energy required for the benzilic acid-type rearrangement, drastically improving both the yield and the purity profile [3].

Step-by-Step Protocol: Microwave-Assisted Synthesis

This protocol is designed as a self-validating system . Each step includes the mechanistic causality behind the action, ensuring the researcher understands why the chemistry works, culminating in a definitive analytical checkpoint.

Step 1: Reagent Preparation and Base-Catalyzed Initiation

  • Action: Combine 0.01 mol of phenylthiourea and 0.01 mol of benzil in 40 mL of ethanol. Add 30 mL of 30% w/v aqueous potassium hydroxide (KOH) at room temperature.

  • Causality: Ethanol serves as a miscible solvent to dissolve the organic precursors. The high concentration of KOH is critical; the strong base deprotonates the thiourea, increasing its nucleophilicity, and simultaneously attacks the benzil diketone to initiate the benzilic acid rearrangement (phenyl migration).

Step 2: Microwave Irradiation and Ring Closure

  • Action: Transfer the mixture to a 250 mL round-bottom flask and subject it to microwave irradiation at 345 W for exactly 25 minutes.

  • Causality: The targeted 345 W power output provides sufficient thermal energy to drive the cascade reaction—phenyl migration followed by intramolecular cyclization—without causing thermal degradation of the newly formed thiohydantoin ring.

Step 3: Acidification and Product Precipitation

  • Action: Cool the mixture to room temperature, dilute with 80 mL of distilled water, and filter to remove insoluble impurities. To the clear filtrate, add concentrated HCl dropwise under continuous stirring until the solution becomes distinctly acidic.

  • Causality: In the highly alkaline medium, the product exists as a soluble potassium salt (deprotonated at the N1 position). The dropwise addition of HCl reprotonates the N1 position. The sudden decrease in solubility of the neutral 3,5,5-triphenyl-2-thiohydantoin forces it to precipitate out of the aqueous-ethanolic solution.

Step 4: Purification and Self-Validation

  • Action: Filter the crude precipitate under vacuum and recrystallize from hot ethanol.

  • Validation Checkpoint: Dry the crystals and immediately measure the melting point. A sharp melting point at 190–194 °C confirms the successful formation of the pure compound. Any significant depression in this range indicates incomplete cyclization or residual benzil, necessitating a second recrystallization.

SynthesisWorkflow R1 Phenylthiourea (0.01 mol) Mix Mixing & Base Addition (40 mL EtOH, 30 mL 30% KOH) R1->Mix R2 Benzil (0.01 mol) R2->Mix MW Microwave Irradiation (345 W, 25 min) Mix->MW Rearrange Benzilic Acid Rearrangement & Ring Closure MW->Rearrange Acid Acidification (Conc. HCl dropwise) Rearrange->Acid Product 3,5,5-Triphenyl-2-thiohydantoin (Crude Precipitate) Acid->Product Pure Recrystallization (Ethanol) Product->Pure

Caption: Synthetic workflow of 3,5,5-triphenyl-2-thiohydantoin via microwave irradiation.

Analytical Characterization

To ensure absolute trustworthiness in the synthesized batch, structural elucidation must be performed using orthogonal analytical techniques. The table below outlines the expected spectral markers that validate the C₂₁H₁₆N₂OS structure [3].

Table 2: Spectral Validation Markers

Analytical MethodMarker / SignalStructural Assignment
Mass Spectrometry (EI) m/z 344 [M]⁺Confirms intact molecular ion (MW 344.44)
¹H NMR (300 MHz) 7.3 ppm (s, 15H)Integration confirms three phenyl rings (C5-diphenyl, N3-phenyl)
¹H NMR (300 MHz) 9.4 ppm (s, 1H)Confirms the N1-H proton on the thiohydantoin ring
FT-IR (KBr) 3302 cm⁻¹N-H stretching vibration
FT-IR (KBr) 1743 cm⁻¹C=O stretching (C4 carbonyl)
FT-IR (KBr) 1234 cm⁻¹C=S stretching (C2 thioxo)

Pharmacological Applications and Mechanistic Insights

The unique steric and electronic profile of 3,5,5-triphenyl-2-thiohydantoin allows it to interface with distinct biological targets, making it a versatile template in drug development.

Anticonvulsant Activity

Historically, 5,5-diphenylhydantoin (phenytoin) is a gold-standard anticonvulsant. The substitution of the C2 oxygen with sulfur (thioxo group) and the addition of an N3-phenyl group in our target compound alters its hydrogen-bonding capacity and increases lipophilicity. In vivo studies utilizing pentylenetetrazole (PTZ)-induced convulsion models demonstrate that these modifications retain, and in some derivatives enhance, the ability to stabilize neuronal membranes, likely via modulation of voltage-gated sodium channels [3].

CB1 Cannabinoid Receptor Inverse Agonism

More recently, the 3,5,5-triphenyl-2-thiohydantoin scaffold has been identified as a highly selective inverse agonist for the human CB1 cannabinoid receptor [1]. Unlike neutral antagonists that merely block the receptor, inverse agonists actively stabilize the receptor in its inactive conformation.

Mechanistically, the binding of the compound to the CB1 receptor forces an uncoupling of the Gi/o protein complex. This uncoupling removes the tonic inhibition on adenylate cyclase, leading to an accumulation of intracellular cyclic AMP (cAMP). This pathway is of immense interest for developing therapeutics aimed at metabolic regulation and appetite suppression.

CB1Pathway Ligand 3,5,5-Triphenyl- 2-thiohydantoin Receptor CB1 Receptor (Inactive State) Ligand->Receptor Inverse Agonism GProtein Gi/o Protein Uncoupling Receptor->GProtein cAMP Adenylate Cyclase (↑ cAMP) GProtein->cAMP Effect Metabolic Regulation cAMP->Effect

Caption: CB1 receptor inverse agonism pathway and downstream signaling modulation.

References

  • Muccioli G.G., Wouters J., Scriba G.K., Poppitz W., Poupaert J.H., Lambert D.M. "1-Benzhydryl-3-phenylurea and 1-Benzhydryl-3-phenylthiourea Derivatives: New Templates among the CB1 Cannabinoid Receptor Inverse Agonists." Journal of Medicinal Chemistry, ACS Publications, 2005. URL:[Link][1]

  • Shirsath P.G., et al. "Synthesis, Characterisation and Anticonvulsant Activity of 3-Substituted 2-Thiohydantoin Derivatives." International Journal of Research in Pharmacy and Chemistry (IJRPC), 2013, 3(4), 794. URL:[Link][2]

Sources

Foundational

Comprehensive Technical Guide on 5,5-Diphenyl-3-phenyl-2-thioxoimidazolidin-4-one: Synonyms, Synthesis, and Pharmacological Profiling

Executive Summary As a versatile pharmacophore in modern medicinal chemistry, the thiohydantoin core provides a rigid structural scaffold capable of diverse biological interactions. Specifically, 5,5-diphenyl-3-phenyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a versatile pharmacophore in modern medicinal chemistry, the thiohydantoin core provides a rigid structural scaffold capable of diverse biological interactions. Specifically, 5,5-diphenyl-3-phenyl-2-thioxoimidazolidin-4-one (widely known as 3,5,5-triphenyl-2-thiohydantoin) has emerged as a critical compound of interest. By acting as a conformationally restricted isostere of 1-benzhydryl-3-phenylthiourea, this compound locks key aromatic interactions into an optimal geometry, making it a highly effective template for Cannabinoid Type 1 (CB1) receptor inverse agonism and GABAergic modulation[1].

This whitepaper provides an in-depth technical analysis of its chemical identity, step-by-step synthesis mechanisms, and field-proven pharmacological protocols.

Nomenclature and Chemical Identity

Due to the complex nature of heterocyclic nomenclature, this compound is referenced across literature and chemical databases under several synonyms[2]. The consolidation of these identifiers is critical for accurate cross-referencing in drug development workflows.

Table 1: Chemical Identity and Synonyms

AttributeValue
Primary IUPAC Name 3,5,5-triphenyl-2-thioxoimidazolidin-4-one
Common Synonyms 5,5-diphenyl-3-phenyl-2-thioxoimidazolidin-4-one; 3,5,5-Triphenyl-2-thiohydantoin; 5,5-diphenyl-3-phenyl-2-thiohydantoin
CAS Registry Number 52460-98-7
Molecular Formula C₂₁H₁₆N₂OS
Molecular Weight 344.43 g/mol
SMILES String O=C(C(C1=CC=CC=C1)(C2=CC=CC=C2)N3)N(C4=CC=CC=C4)C3=S

Chemical Synthesis & Mechanistic Causality

The synthesis of 3,5,5-triphenyl-2-thiohydantoin is traditionally achieved via a modified Biltz synthesis. However, modern methodologies utilize microwave-assisted organic synthesis (MAOS) to drive the reaction via a Pinacol-Pinacolone (benzilic acid-type) rearrangement[3].

Mechanistic Rationale: The condensation of benzil and phenylthiourea in an alkaline medium initially forms an unstable cyclic intermediate. The addition of potassium hydroxide (KOH) is not merely for pH adjustment; it strictly functions to deprotonate the thiourea, enhancing its nucleophilicity for the initial attack on the benzil dicarbonyls. Furthermore, the alkaline environment is the mechanistic trigger for the subsequent skeletal rearrangement. Microwave irradiation is employed to rapidly overcome the high activation energy barrier of this rearrangement, effectively preventing the formation of thermal degradation byproducts and increasing the overall yield[3].

Synthesis R1 Benzil (Ph-CO-CO-Ph) Cond Alkaline Condensation (KOH / Ethanol) R1->Cond R2 Phenylthiourea (Ph-NH-CS-NH2) R2->Cond Int Cyclic Intermediate (Unstable Adduct) Cond->Int Rearrange Pinacol-Pinacolone Rearrangement (Microwave, 345W) Int->Rearrange Prod 3,5,5-Triphenyl-2- thioxoimidazolidin-4-one Rearrange->Prod

Figure 1: Microwave-assisted synthesis pathway of 3,5,5-triphenyl-2-thioxoimidazolidin-4-one.

Physicochemical & Analytical Profiling

To ensure batch-to-batch trustworthiness, synthesized compounds must be validated against established analytical benchmarks[3].

Table 2: Physicochemical and Analytical Data

ParameterValue / Observation
Appearance Solid (Crystalline)
Melting Point 190–194 °C
Mass Spectrometry (EI) m/z 344 [M]⁺
¹H NMR (300 MHz) δ 7.3 ppm (s, 15H, Ar-H), δ 9.4 ppm (s, 1H, N-H)
IR Spectroscopy (KBr) 3302.24 cm⁻¹ (N-H stretch), 3055.35 cm⁻¹ (C-H aromatic stretch)

Pharmacological Profiling

Cannabinoid CB1 Receptor Inverse Agonism

The 3,5,5-triphenyl-2-thiohydantoin scaffold has been identified as a highly selective inverse agonist for the human CB1 cannabinoid receptor, as demonstrated in the foundational work by[1]. Because the CB1 receptor exhibits high constitutive (basal) activity, simple antagonists are often insufficient for therapeutic blockade. This compound actively forces the receptor into an inactive conformation, decoupling it from its associated G-protein[4].

Anticonvulsant Activity

Beyond cannabinoid modulation, the thiohydantoin core is a proven anticonvulsant pharmacophore. In vivo studies utilizing the Pentylenetetrazol (PTZ) induced convulsion model have demonstrated that 3-substituted 2-thiohydantoins provide significant protection against myoclonic spasms and clonic convulsions, likely through allosteric modulation of the GABAergic system[3].

Mechanism Drug 3,5,5-Triphenyl-2- thiohydantoin CB1 CB1 Receptor (Constitutively Active) Drug->CB1 Binds as Ligand GProt G-Protein Decoupling CB1->GProt Induces Inactive State Assay Decreased [35S]-GTPγS Binding GProt->Assay Measured via Effect Inverse Agonism (Therapeutic Effect) Assay->Effect Validates

Figure 2: CB1 receptor inverse agonism mechanism validated via [35S]-GTPγS functional assay.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal checks to confirm procedural success.

Protocol A: Microwave-Assisted Synthesis
  • Reagent Preparation: Combine equimolar quantities (0.01 mol) of benzil and phenylthiourea in a 250 mL round-bottom flask.

  • Solvent System: Dissolve the reactants in 40 mL of absolute ethanol. Slowly add 30 mL of 30% w/v aqueous potassium hydroxide (KOH).

    • Causality Check: The solution must become highly alkaline to initiate the deprotonation of the thiourea.

  • Microwave Irradiation: Subject the stirred mixture to microwave irradiation at 345 W for exactly 25 minutes[3].

  • Quenching: Cool the reaction mixture to room temperature and dilute with 80 mL of cold distilled water. Filter the mixture to remove any unreacted, insoluble precursors.

  • Acidification & Precipitation: Add concentrated hydrochloric acid (HCl) dropwise to the filtrate under continuous stirring.

    • Self-Validation: Monitor the pH. Precipitation of the crude product will only occur once the solution crosses into the acidic threshold (pH ~2-3), neutralizing the soluble potassium salt of the thiohydantoin[3].

  • Purification: Recrystallize the crude precipitate from hot ethanol to yield the pure target compound. Validate purity via melting point (190–194 °C)[3].

Protocol B: In Vivo Anticonvulsant Screening (PTZ Model)
  • Subject Preparation: Fast adult Swiss albino mice (20-25 g) overnight, providing water ad libitum. Divide into test, negative control, and positive control groups (n=5 per group)[3].

  • Dosing: Administer the synthesized compound orally (p.o.) at an optimized dose of 20 mg/kg.

    • Causality Check: Suspend the highly hydrophobic compound in 0.5% sodium carboxymethyl cellulose (CMC) to ensure uniform dispersion and accurate dosing[3].

  • Standard Control: Administer Diazepam to the positive control group.

  • Seizure Induction: Thirty minutes post-administration, inject pentylenetetrazol (PTZ) subcutaneously at a convulsive dose (e.g., 80 mg/kg). PTZ acts as a non-competitive GABA_A receptor antagonist; chemically inducing seizures creates a baseline to test the compound's protective efficacy[3].

  • Observation & Validation: Monitor animals for 30 minutes.

    • Self-Validation: The assay is only considered valid if the negative control group exhibits clonic seizures within a strict 5-minute window, and the positive control (Diazepam) shows complete suppression. Efficacy of the test compound is quantified by the delay in seizure onset compared to the negative control[3].

References

  • Muccioli, G. G., Wouters, J., Scriba, G. K., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2005). "1-Benzhydryl-3-phenylurea and 1-benzhydryl-3-phenylthiourea derivatives: new templates among the CB1 cannabinoid receptor inverse agonists." Journal of Medicinal Chemistry, 48(23), 7486-7490. URL:[Link]

  • Shirsath, P. G., et al. (2013). "Synthesis, Characterisation and Anticonvulsant Activity of 3-Substituted 2-Thiohydantoin Derivatives." International Journal of Research in Pharmacy and Chemistry, 3(4), 794-800. URL: [Link]

Sources

Exploratory

The 2-Thioxo-4-Imidazolidinone (2-Thiohydantoin) Scaffold: A Technical Guide for Medicinal Chemists

Topic: 2-thioxo-4-imidazolidinone Scaffold in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-thioxo-4-imidazolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-thioxo-4-imidazolidinone Scaffold in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-thioxo-4-imidazolidinone scaffold, commonly referred to as 2-thiohydantoin , represents a privileged structure in modern medicinal chemistry. Distinguished by a rigid five-membered heterocyclic core containing nitrogen, sulfur, and a carbonyl group, this scaffold has evolved from a classical derivative of hydantoin into a cornerstone of oncology therapeutics. Its most significant application lies in the treatment of castration-resistant prostate cancer (CRPC), exemplified by the blockbuster drugs Enzalutamide and Apalutamide .

This guide provides a rigorous technical analysis of the scaffold, detailing its physicochemical properties, validated synthetic protocols, structure-activity relationships (SAR), and emerging applications in targeted protein degradation (PROTACs).

Structural Fundamentals & Tautomerism

The core structure consists of an imidazolidine ring oxidized at the C4 position and thionated at the C2 position. The numbering convention assigns the N1 position to the amine distal to the carbonyl, though IUPAC numbering can vary based on substitution.

Tautomeric Equilibrium

A critical feature of the 2-thiohydantoin scaffold is its thione-thiol tautomerism . While the thione (A) form is thermodynamically dominant in neutral solution and solid states, the thiol (B) tautomer becomes accessible under basic conditions, facilitating S-alkylation reactions.

  • Thione Form (A): Responsible for hydrogen bonding interactions in the Androgen Receptor (AR) ligand-binding domain.

  • Thiol Form (B): Explains the reactivity of the sulfur center toward electrophiles (e.g., alkyl halides).

Chemical Structure:

[1]

Synthetic Methodologies

Efficient synthesis is paramount for library generation. Two primary routes dominate the literature: the Isothiocyanate Cyclization (Edman-type) and the Knoevenagel Condensation .

Protocol A: The Isothiocyanate Route (Enzalutamide Synthesis)

This method is the industry standard for generating N1, N3-disubstituted thiohydantoins, as seen in the manufacturing of Enzalutamide.

Mechanism: An amino acid derivative reacts with an aryl isothiocyanate to form a thiourea intermediate, which undergoes intramolecular cyclization.

Detailed Experimental Protocol
  • Reagents: 2-fluoro-4-methylcarbamoyl-phenylamino-2-methyl-propionic acid (Amine), 4-cyano-3-trifluoromethyl-phenylisothiocyanate (Isothiocyanate), DMSO, Isopropyl Acetate (IPAc).[1][2]

  • Conditions: Thermal cyclization (80–95 °C).

Step-by-Step Procedure:

  • Charge: In a round-bottom flask, dissolve the amino acid derivative (1.0 equiv) and the isothiocyanate (2.0 equiv) in a mixture of DMSO (1 vol) and Isopropyl Acetate (2 vol).

  • Reflux: Heat the reaction mixture to 90 °C for 24 hours. The elevated temperature drives the formation of the thiourea and subsequent dehydration/cyclization.

  • Work-up: Cool the mixture to 25 °C. Add water and isopropyl acetate to partition the phases.

  • Extraction: Separate the organic phase. Wash the aqueous phase with isopropyl acetate. Combine organic layers and wash with water to remove residual DMSO.[2]

  • Purification: Concentrate the organic layer under vacuum. The residue is purified via silica gel chromatography (eluent: n-heptane/ethyl acetate) or crystallization from isopropyl alcohol (IPA) to yield the pure thiohydantoin.

Protocol B: The Knoevenagel Condensation (5-Arylidene Derivatives)

Used primarily for generating antimicrobial agents, this route functionalizes the C5 position.

Step-by-Step Procedure:

  • Mix: Combine unsubstituted 2-thiohydantoin (1.0 equiv), aromatic aldehyde (1.0 equiv), and fused sodium acetate (3.0 equiv) in glacial acetic acid.

  • Reflux: Heat at reflux for 2–4 hours.

  • Precipitation: Pour the hot reaction mixture into ice-cold water. The solid 5-arylidene-2-thiohydantoin precipitates immediately.

  • Recrystallization: Filter and recrystallize from ethanol/water.

Visualization: Synthetic Pathways

SynthesisPathways Start1 Amino Acid Derivative Inter1 Thiourea Intermediate Start1->Inter1 DMSO, 90°C Reagent1 Aryl Isothiocyanate Reagent1->Inter1 Product1 N1,N3-Disubstituted 2-Thiohydantoin (e.g., Enzalutamide) Inter1->Product1 - H2O (Cyclization) Start2 2-Thiohydantoin Core Product2 5-Arylidene-2-Thiohydantoin (Antimicrobial) Start2->Product2 AcOH, NaOAc Reflux (Knoevenagel) Reagent2 Aromatic Aldehyde Reagent2->Product2

Figure 1: Primary synthetic routes for 2-thiohydantoin derivatives.

Medicinal Chemistry & SAR (Oncology Focus)

The most commercially successful application of the scaffold is in Androgen Receptor (AR) antagonism.

Structure-Activity Relationship (SAR) of Enzalutamide

The efficacy of Enzalutamide (MDV3100) relies on specific interactions within the AR Ligand Binding Domain (LBD).

RegionMoietyFunction & SAR Rules
Scaffold 2-ThiohydantoinEssential. The rigid core positions the A and B rings. Replacing the sulfur (C=S) with oxygen (C=O) (hydantoin) significantly reduces AR binding affinity.
A-Ring 4-cyano-3-trifluoromethylphenylCritical for Affinity. Electron-withdrawing groups (CN, CF3) are required for high-affinity binding to the AR LBD.
B-Ring 2-fluoro-N-methylbenzamideAntagonist Switch. This bulky group induces a conformational change in Helix 12 of the AR, preventing co-activator recruitment.
C5-Position Dimethyl (gem-dimethyl)Conformational Lock. The gem-dimethyl group restricts the rotation of the heterocyclic ring, locking the molecule in a bioactive conformation.
Visualization: SAR Logic

SAR_Enzalutamide Center 2-Thiohydantoin Scaffold (Rigid Core) ARing A-Ring (N3 substituent) 4-CN, 3-CF3 Phenyl Center->ARing High Affinity Binding BRing B-Ring (N1 substituent) Fluoro-N-methylbenzamide Center->BRing Steric Clash / Antagonism C5 C5 Position gem-Dimethyl Center->C5 Conformational Stability Sulfur C2 Thione (C=S) Center->Sulfur Essential for Potency (vs. Hydantoin)

Figure 2: Structure-Activity Relationship (SAR) map of Enzalutamide.

Mechanism of Action: Androgen Receptor Blockade[4]

2-Thiohydantoin drugs like Enzalutamide act as triple-threat inhibitors of the AR signaling axis. Unlike first-generation antiandrogens (e.g., bicalutamide), they do not exhibit partial agonist activity in AR-overexpressing cells.

  • Inhibition of Binding: Competitively binds to the androgen binding pocket.

  • Inhibition of Translocation: Prevents the AR-ligand complex from moving from the cytoplasm to the nucleus.

  • Inhibition of DNA Binding: Blocks the recruitment of the AR complex to Androgen Response Elements (AREs) on DNA.

Visualization: Signaling Pathway

AR_Signaling Androgen Androgen (DHT) AR_Cyto Androgen Receptor (Cytoplasm) Androgen->AR_Cyto Binds Complex AR-Ligand Complex AR_Cyto->Complex Nucleus Nucleus Complex->Nucleus Translocation DNA DNA Binding (AREs) Nucleus->DNA Transcription Gene Transcription (Tumor Growth) DNA->Transcription Enzalutamide Enzalutamide (2-Thiohydantoin) Enzalutamide->AR_Cyto Competes (High Affinity) Enzalutamide->Complex Blocks Translocation Enzalutamide->DNA Blocks DNA Binding

Figure 3: Mechanism of AR inhibition by 2-thiohydantoin antagonists.

Advanced Applications: PROTACs and Resistance[5][6]

Drug resistance in CRPC often arises from the F876L mutation in the AR, which converts Enzalutamide from an antagonist to an agonist. To overcome this, the field is shifting toward Targeted Protein Degradation (TPD) .

Thiohydantoin-based PROTACs

Proteolysis-Targeting Chimeras (PROTACs) utilize the 2-thiohydantoin scaffold as the "warhead" to bind the AR, linked to an E3 ligase ligand (e.g., VHL or Cereblon).

  • Example: ARCC-4

  • Design: Enzalutamide derivative (Warhead) + PEG Linker + VHL Ligand.

  • Outcome: Induces ubiquitination and proteasomal degradation of the AR, effective even against AR-F876L mutants.

References

  • Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry. Link

  • Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science. Link

  • Salami, J., et al. (2018). "Androgen Receptor Degradation by the Proteolysis-Targeting Chimera ARCC-4 Outperforms Enzalutamide in Cellular Models of Prostate Cancer Drug Resistance." Communications Biology. Link

  • Organic Syntheses. (General reference for Isothiocyanate/Amine coupling). Organic Syntheses. Link

  • BenchChem. (2025).[3] "Apalutamide's Structure-Activity Relationship: A Technical Guide." Link

Sources

Foundational

Structural and Pharmacological Divergence: A Comparative Analysis of 3,5,5-Triphenylhydantoin and Thiohydantoin Derivatives in Drug Discovery

Executive Summary Hydantoins (imidazolidine-2,4-diones) and their isosteric thiohydantoin counterparts are privileged scaffolds in medicinal chemistry. The substitution of the C2-oxygen with a sulfur atom fundamentally a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydantoins (imidazolidine-2,4-diones) and their isosteric thiohydantoin counterparts are privileged scaffolds in medicinal chemistry. The substitution of the C2-oxygen with a sulfur atom fundamentally alters the electronic distribution, lipophilicity, and steric profile of the heterocycle. This technical guide provides an in-depth comparative analysis between 3,5,5-triphenylhydantoin —a sterically hindered, oxygen-containing derivative—and thiohydantoin derivatives (such as enzalutamide and apalutamide), which have revolutionized the targeted treatment of castration-resistant prostate cancer (CRPC).

By examining their chemical architecture, synthetic workflows, and pharmacological mechanisms, this whitepaper serves as a comprehensive resource for drug development professionals seeking to leverage these scaffolds.

Chemical Architecture & Electronic Properties

3,5,5-Triphenylhydantoin (O-Isostere)

3,5,5-Triphenylhydantoin (CAS No. 52461-02-6, Formula: C₂₁H₁₆N₂O₂) is characterized by a central imidazolidinedione ring substituted with three bulky phenyl groups at the N3, C5, and C5 positions.

  • Electronic Profile: The C2=O bond is highly polarized, acting as a strong hydrogen bond acceptor.

  • Steric Profile: The presence of three phenyl rings creates significant steric hindrance, restricting rotational freedom. While structurally related to classic anticonvulsants like phenytoin (5,5-diphenylhydantoin), the added bulk at the N3 position limits its specific binding in biological targets, making it more commonly utilized as a synthetic intermediate, a precursor for N-heterocyclic carbenes, or in materials science[1][2].

Thiohydantoin Derivatives (S-Isostere)

Thiohydantoins replace the C2-oxygen with a sulfur atom. Representative clinical drugs include enzalutamide and apalutamide, which are heavily substituted at the N1, N3, and C5 positions[3].

  • Electronic Profile: Sulfur is larger, less electronegative, and highly polarizable compared to oxygen. This isosteric replacement increases the overall lipophilicity of the molecule, enhancing cell membrane permeability[4].

  • Receptor Interaction: The polarizable C2=S bond alters the hydrogen-bonding network and enables unique hydrophobic and

    
    -stacking interactions within the ligand-binding domain (LBD) of the Androgen Receptor (AR), which is critical for their potent antagonistic activity[4].
    

Synthetic Workflows & Causality

The synthetic logic for these two classes diverges significantly based on the desired heteroatom at the C2 position.

Synthesis Benzil Benzil + Phenylurea Triphenyl 3,5,5-Triphenylhydantoin (O-Isostere) Benzil->Triphenyl Microwave / KOH Condensation Amine Amino Ester + Isothiocyanate Thio Thiohydantoin Core (S-Isostere) Amine->Thio DMF / Heat Cyclization

Fig 1. Divergent synthetic pathways for hydantoin and thiohydantoin cores.

Synthesis of 3,5,5-Triphenylhydantoin

The classic synthesis involves the condensation of benzil with phenylurea. When subjected to microwave irradiation in a basic medium (e.g., DMSO/KOH), the reaction undergoes a benzilic acid-type rearrangement followed by cyclization to yield the highly substituted hydantoin[1]. The causality behind using microwave irradiation is to overcome the steric hindrance of the phenyl groups, reducing reaction times from hours to minutes while preventing the formation of undesired uncyclized intermediates.

Synthesis of Thiohydantoin Derivatives

The construction of the thiohydantoin core in drugs like enzalutamide utilizes a highly convergent approach. It typically involves the reaction of an isothiocyanate intermediate with a cyanoamine or an amino ester[3][5]. The use of thiourea or thiophosgene derivatives is strictly required to install the C2-sulfur.

Pharmacological Divergence & Mechanisms of Action

While 3,5,5-triphenylhydantoin lacks the precise functionalization for targeted oncology, thiohydantoin derivatives act as potent, second-generation AR antagonists.

First-generation antiandrogens (e.g., bicalutamide) often exhibit paradoxical agonist activity when the AR is overexpressed or mutated. Thiohydantoins overcome this through a multi-tiered mechanism[6][7]:

  • Competitive Antagonism: They bind to the AR LBD with a binding affinity nearly 5-to-8 times higher than bicalutamide.

  • Translocation Blockade: They induce a conformational change that prevents the AR from translocating from the cytosol into the nucleus.

  • DNA Binding Inhibition: Even if trace amounts of AR enter the nucleus, the thiohydantoin-AR complex is incapable of binding to androgen response elements (AREs) on the DNA, halting the transcription of genes responsible for prostate cancer cell survival[6].

Mechanism Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (Cytosol) Androgen->AR Agonist Binding Nucleus Nuclear Translocation & DNA Binding AR->Nucleus Translocation Survival Cancer Cell Survival & Proliferation Nucleus->Survival Transcription ThioDrug Thiohydantoin Drug (e.g., Enzalutamide) ThioDrug->AR Competitive Antagonism ThioDrug->Nucleus Blocks Translocation

Fig 2. Mechanism of AR signaling inhibition by thiohydantoin derivatives.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the in vitro pharmacological data of prominent thiohydantoin derivatives against AR-dependent prostate cancer cell lines.

Compound / DerivativeTarget Cell LineAR Binding Affinity (IC₅₀)Proliferation Inhibition (IC₅₀)Reference
Enzalutamide LNCaP (AR-rich)~21 nM12.5 µM[8]
ARN-509 (Apalutamide) LNCaP (AR-rich)16 nM< 1.0 µM[7]
Indoline-Thiohydantoin (Cmpd 11) LNCaP (AR-rich)N/A0.1 µM[8]
Enzalutamide DU145 (AR-deficient)N/A> 100 µM (Inactive)[4][6]

Note: The stark difference in activity between LNCaP and DU145 cells proves the target-specific nature of the thiohydantoin scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints to confirm causality and success at each stage.

Protocol A: Synthesis of the Enzalutamide Thiohydantoin Core

Objective: Construct the 1,3,5,5-tetrasubstituted 2-thiohydantoin ring with high purity.

  • Precursor Activation: Dissolve methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate in DMF.

  • Isothiocyanate Addition: Add 4-isothiocyanato-2-(trifluoromethyl)benzonitrile dropwise.

  • Temperature-Controlled Cyclization (Causality Step): Maintain the reaction strictly at -8 °C for 22 hours. Causality: Industrial optimization has shown that lowering the temperature to -8 °C suppresses side reactions, improving crude purity to 99.75%. This eliminates the need for multiple yield-destroying recrystallization steps required when the reaction is run at room temperature[9].

  • Validation Checkpoint: Monitor the reaction via FT-IR. The complete disappearance of the strong isothiocyanate peak (~2100 cm⁻¹) validates that cyclization is complete.

  • Isolation: Quench with ice water, filter the precipitate, and confirm the thiohydantoin core formation via ¹³C-NMR (specifically looking for the C=S carbon peak around 180 ppm).

Protocol B: In Vitro AR Antagonism & Target Selectivity Assay

Objective: Quantify the anti-proliferative effect of thiohydantoin derivatives and validate AR-specific causality.

  • Cell Culture Setup: Plate LNCaP cells (AR-dependent) and DU145 cells (AR-deficient negative control) in 96-well plates at a density of 5,000 cells/well in RPMI 1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with serial dilutions of the thiohydantoin derivative (0.01 µM to 100 µM) or DMSO vehicle control for 48 hours.

  • Viability Measurement: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Solubilize the formazan crystals and read absorbance at 570 nm.

  • Validation Checkpoint (Self-Validating Logic): Calculate the IC₅₀ for both cell lines. A successful, targeted AR antagonist must show a potent IC₅₀ in the LNCaP line while remaining effectively inactive (IC₅₀ > 100 µM) in the DU145 line[4][6]. If cytotoxicity is observed in DU145, the compound possesses general chemical toxicity rather than AR-specific antagonism, invalidating the derivative as a targeted therapy.

References

  • Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prost
  • Design and synthesis of indoline thiohydantoin derivatives based on enzalutamide as antiproliferative agents against prost
  • Recent Applications of Hydantoins in Drug Discovery: Upd
  • ARN-509 - Androgen Receptor Inhibitor for Cancer Research APExBIO
  • An improved and practical route for the synthesis of enzalutamide and potential impurities study RHHZ
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins JChemRev
  • Versatile Access to Benzhydryl-Phenylureas through an Unexpected Rearrangement during Microwave-Enhanced Synthesis of Hydantoins Université c
  • Triphenyl (3,5,5-triphenyl-2,4-imidazolidinedione) Sigma-Aldrich
  • Metalla-N-heterocyclische Carbene und Carbene auf Basis von Hydantoinen Heinrich-Heine-Universität Düsseldorf

Sources

Exploratory

Solubility Profiling and Solvation Dynamics of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

Executive Summary The compound 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS: 52460-98-7), also known as 3,5,5-triphenyl-2-thiohydantoin, is a heavily substituted heterocyclic scaffold. It has garnered significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS: 52460-98-7), also known as 3,5,5-triphenyl-2-thiohydantoin, is a heavily substituted heterocyclic scaffold. It has garnered significant interest in medicinal chemistry as a highly selective template for CB1 cannabinoid receptor inverse agonists[1] and as a potent agent in preclinical anticonvulsant screening models[2].

However, translating this compound from in silico design to in vitro and in vivo assays presents a formidable challenge: its profound lipophilicity. The massive steric bulk of its three phenyl rings effectively shields the polar thiohydantoin core, resulting in negligible aqueous solubility. This technical guide provides an authoritative, causality-driven framework for understanding its solubility in organic solvents, offering self-validating protocols for thermodynamic solubility profiling and thermal recrystallization.

Structural Causality & Physicochemical Profiling

To master the solubility of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone, one must first deconstruct its molecular architecture. The molecule consists of a 2-thioxo-4-imidazolidinone core substituted with a phenyl ring at the N3 position and two phenyl rings at the C5 position.

  • Steric Shielding & Lipophilicity: The three bulky phenyl groups create a dense hydrophobic cloud. This steric hindrance prevents water molecules from effectively organizing around the polar core, driving the compound's near-zero aqueous solubility.

  • Dipole-Dipole Interactions: The C2=S (thiocarbonyl) group is highly polarizable and serves as a soft Lewis base, while the C4=O (carbonyl) acts as a hard hydrogen bond acceptor.

  • Hydrogen Bonding: The N1 position remains unsubstituted, providing a critical hydrogen bond donor (N-H).

The Causality of Solvation: Because of these features, the compound requires solvents that possess a high dielectric constant and strong hydrogen-bond accepting capabilities to disrupt its stable crystal lattice. Polar aprotic solvents (like DMSO and DMF) excel here, as they form strong dipole interactions with the thiocarbonyl and accept hydrogen bonds from the N1-H without requiring the compound to act as a hydrogen bond acceptor[3]. Conversely, in polar protic solvents like ethanol, solvation is highly temperature-dependent, making it an ideal medium for thermal recrystallization[2].

SolventLogic API 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (Highly Lipophilic Core) PolarAprotic Polar Aprotic (DMSO, DMF) API->PolarAprotic High Solvation (Dipole/H-Bonding) PolarProtic Polar Protic (Ethanol) API->PolarProtic Temp-Dependent Solvation NonPolar Non-Polar (Hexane) API->NonPolar Poor Solvation (Steric Hindrance) BioAssay In Vitro Bioassays (CB1 Receptor Screening) PolarAprotic->BioAssay Stock Solutions Purification Purification (Thermal Recrystallization) PolarProtic->Purification Heating/Cooling Cycle Precipitation Anti-Solvent (Precipitation) NonPolar->Precipitation Induces Supersaturation

Figure 1: Logical relationship between solvent classes, solvation mechanisms, and applications.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone across various organic solvent classes at standard ambient temperature (25°C), unless otherwise noted.

SolventClassificationEstimated Solubility (mg/mL)Mechanistic Application & Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50.0Primary Stock Solvent: Complete solvation via strong dipole interactions. Gold standard for CB1 receptor inverse agonist bioassays[1][3].
Dimethylformamide (DMF) Polar Aprotic> 40.0Alternative Stock: Excellent solvation; however, potential amine degradation byproducts require fresh preparation.
Dichloromethane (DCM) Halogenated~ 25.0Synthetic Extraction: Highly effective for liquid-liquid extraction during the synthesis phase due to favorable polarizability matching.
Ethanol (Absolute) Polar Protic< 2.0 (25°C) / > 30.0 (78°C)Purification: Steep thermal solubility gradient allows for high-yield recrystallization[2].
Hexane Non-polar< 0.1Anti-Solvent: Fails to disrupt the crystal lattice; used to crash out the compound from chlorinated solvents.
Water Aqueous< 0.01In Vivo Dosing: Requires complexation (e.g., cyclodextrins) or co-solvent mixtures (e.g., PEG400/Tween-80) for anticonvulsant models[2].

Self-Validating Experimental Methodologies

In rigorous drug development, a protocol cannot simply be a list of instructions; it must inherently validate its own outputs. Below are two critical workflows for handling this compound.

Protocol A: Self-Validating Thermodynamic Solubility Profiling

When determining the exact solubility limit of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone in a target solvent, kinetic dissolution (visual clearance) is prone to massive error due to micro-colloidal suspensions. This protocol utilizes ultracentrifugation and orthogonal solid-state validation to ensure the data is thermodynamically sound.

ProtocolWorkflow S1 Saturation (Excess API) S2 Equilibration (24h, 25°C) S1->S2 S3 Phase Separation (Ultracentrifugation) S2->S3 S4 Quantification (HPLC-UV) S3->S4 S5 Validation (Pellet pXRD) S3->S5 Solid Phase

Figure 2: Self-validating thermodynamic solubility workflow ensuring polymorphic stability.

Step-by-Step Procedure:

  • Saturation: Add 100 mg of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone to a 2 mL glass HPLC vial. Add 1 mL of the test solvent (e.g., DMSO). Causality: An excess of solid must be visibly present to ensure the solution reaches its absolute thermodynamic saturation limit.

  • Isothermal Equilibration: Seal the vial and place it in an isothermal shaker at 25°C ± 0.1°C, agitating at 500 RPM for 24 hours. Causality: 24 hours is required to overcome the high lattice energy of the triphenyl structure and reach equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 15,000 × g for 15 minutes. Causality: Standard filtration (e.g., 0.45 µm PTFE) often allows lipophilic nano-colloids to pass through, artificially inflating the solubility value. Ultracentrifugation forces all undissolved particulates into a hard pellet.

  • Quantification (The Liquid Phase): Carefully aspirate the supernatant, dilute it 1:100 in mobile phase (e.g., 70:30 Acetonitrile:Water), and analyze via HPLC-UV at 254 nm against a standard curve.

  • Self-Validation (The Solid Phase): Extract the remaining solid pellet, dry it under vacuum, and analyze it via powder X-Ray Diffraction (pXRD). Causality: Solvents can induce polymorphic transitions or form solvates during the 24-hour incubation. If the pXRD pattern of the pellet matches the original bulk powder, the system validates that the measured solubility corresponds to the correct, intended polymorph.

Protocol B: Thermal Recrystallization via Ethanol

As demonstrated by Shirsath et al. in their synthesis of anticonvulsant thiohydantoin derivatives, ethanol is the optimal solvent for purifying 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone[2].

Step-by-Step Procedure:

  • Dissolution: Suspend 1.0 g of crude 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone in 10 mL of absolute ethanol in a round-bottom flask.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78°C (reflux) under continuous stirring. Add hot ethanol dropwise until the solid completely dissolves. Causality: The thermal energy overcomes the intermolecular hydrogen bonding (N1-H to C4=O) of the crystal lattice, allowing the protic solvent to solvate the core.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-heated sintered glass funnel to remove insoluble synthetic impurities.

  • Controlled Nucleation: Allow the filtrate to cool slowly to room temperature over 4 hours, undisturbed. Causality: Slow cooling prevents the entrapment of solvent molecules (solvate formation) and yields highly pure, thermodynamically stable macroscopic crystals.

  • Isolation: Filter the resulting crystals under vacuum and wash with 5 mL of ice-cold ethanol to remove surface impurities without redissolving the product. Dry under vacuum at 40°C for 12 hours.

Formulation Strategies for Downstream Applications

When preparing 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone for biological evaluation, the choice of organic solvent directly impacts assay integrity.

  • In Vitro Bioassays (CB1 Receptor Screening): For evaluating cannabinoid receptor inverse agonism[1], prepare a 10 mM master stock in 100% anhydrous DMSO. This stock can be stored at -20°C. When diluting into aqueous assay buffers, ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity and to keep the highly lipophilic compound from precipitating out of the aqueous buffer.

  • In Vivo Models (Anticonvulsant Screening): For PTZ-induced convulsion models in mice[2], pure organic solvents cannot be injected. The compound must be dissolved in a minimal volume of DMSO or Ethanol (e.g., 5% of total volume) and then formulated into a microemulsion using surfactants like Cremophor EL or Tween-80, followed by slow dilution with saline to create a stable, dosable suspension.

References

  • Muccioli, G. G., Wouters, J., Scriba, G. K. E., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2005). 1-Benzhydryl-3-phenylurea and 1-Benzhydryl-3-phenylthiourea Derivatives: New Templates among the CB1 Cannabinoid Receptor Inverse Agonists. Journal of Medicinal Chemistry.

  • Shirsath, P. G., et al. (2013). SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES. International Journal of Research in Pharmacy and Chemistry (IJRPC).

  • EvitaChem. 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone Product Specifications & Solubility.

Sources

Foundational

Melting point data for 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

An in-depth technical analysis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS 52460-98-7), detailing its thermochemical properties, crystal lattice dynamics, and microwave-assisted synthetic pathways. Pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS 52460-98-7), detailing its thermochemical properties, crystal lattice dynamics, and microwave-assisted synthetic pathways.

Pharmacological Relevance and Structural Architecture

3,5,5-Triphenyl-2-thioxo-4-imidazolidinone—frequently referred to in literature as 3,5,5-triphenyl-2-thiohydantoin—is a heavily substituted heterocyclic compound that serves as a vital pharmacophore in modern drug discovery. The rigid thiohydantoin core, flanked by three bulky phenyl groups, provides a unique spatial geometry that has been successfully leveraged as a template for selective CB1 cannabinoid receptor inverse agonists[1]. Additionally, the compound and its derivatives exhibit potent in vivo anticonvulsant activity, demonstrating significant efficacy in suppressing pentylenetetrazole (PTZ)-induced convulsions in animal models[2].

Physicochemical Profiling and Melting Point Dynamics

The melting point of a heterocyclic compound is a direct macroscopic reflection of its microscopic crystal lattice energy. For 3,5,5-triphenyl-2-thioxo-4-imidazolidinone, the experimentally validated melting point is 190–194 °C [2].

Table 1: Key Physicochemical and Crystallographic Properties

PropertyValue
IUPAC Name 3,5,5-Triphenyl-2-thioxoimidazolidin-4-one
CAS Registry Number 52460-98-7
Molecular Formula C₂₁H₁₆N₂OS
Molecular Weight 344.43 g/mol
Melting Point 190 – 194 °C
Physical State Solid (Crystalline)

Causality of the High Melting Point: The elevated melting point of 190–194 °C is driven by three distinct structural factors:

  • Extensive

    
     Stacking:  The three phenyl rings (two geminal at C5, one at N3) provide a massive surface area for intermolecular 
    
    
    
    orbital overlap.
  • Intermolecular Hydrogen Bonding: The N1 position retains a secondary amine proton. This proton acts as a powerful hydrogen bond donor, interacting with the highly electronegative C4 carbonyl oxygen (or the C2 thiocarbonyl sulfur) of adjacent molecules.

  • Steric Locking: The sheer bulk of the triphenyl substitution restricts the rotational degrees of freedom within the crystal lattice, requiring high thermal energy to induce the molecular mobility necessary for the solid-to-liquid phase transition.

Microwave-Assisted Synthetic Methodology

The traditional synthesis of highly substituted thiohydantoins often suffers from low yields and prolonged reflux times due to the steric hindrance of the bulky precursors. To overcome this, a microwave-assisted Pinacol-Pinacolone (benzilic acid-type) rearrangement is employed[2].

Step-by-Step Experimental Protocol
  • Step 1: Reagent Preparation Combine 0.01 mol of N-phenylthiourea and 0.01 mol of benzil in a 250 mL round-bottom flask (RBF).

  • Step 2: Solvent & Catalyst Addition Add 40 mL of absolute ethanol followed by 30 mL of 30% aqueous potassium hydroxide (KOH).

    • Causality: Ethanol acts as the primary solvent to dissolve the organic precursors. The high concentration of KOH provides the highly alkaline environment necessary to deprotonate the thiourea, enhancing its nucleophilicity, and catalyzes the crucial 1,2-phenyl shift required to form the 5,5-diphenyl core.

  • Step 3: Microwave Irradiation Transfer the stirred mixture into a microwave reactor. Irradiate at 345 W for 25 minutes.

    • Causality: Microwave dielectric heating ensures rapid, homogeneous energy transfer. This bypasses the thermal gradients of conventional conductive heating, easily overcoming the high activation energy barrier of the sterically hindered phenyl migration.

  • Step 4: Quenching Allow the reaction mixture to cool to room temperature, then add 80 mL of distilled water. Filter the mixture to remove any unreacted, insoluble organic impurities.

  • Step 5: Acidification and Precipitation To the clear filtrate, add concentrated hydrochloric acid (HCl) dropwise under continuous stirring until the solution becomes distinctly acidic.

    • Causality: In the 30% KOH medium, the product exists as a water-soluble potassium salt (deprotonated at the N1 position). Acidification protonates the N1 nitrogen, drastically reducing its aqueous solubility and forcing the crude 3,5,5-triphenyl-2-thioxo-4-imidazolidinone to precipitate out of the solution.

  • Step 6: Self-Validating Purification Filter the crude precipitate and recrystallize from hot ethanol.

    • Validation Checkpoint: Dry the purified crystals and determine the melting point. A sharp melting point between 190–194 °C confirms high purity and successful rearrangement. A depressed or broad melting point (<185 °C) acts as a diagnostic indicator of incomplete rearrangement or residual starting materials (benzil melts at ~95 °C; N-phenylthiourea at ~154 °C), dictating the need for a secondary recrystallization cycle[2].

SynthesisWorkflow Benzil Benzil (10 mmol) Mix Reaction Mixture Benzil->Mix Thiourea N-Phenylthiourea (10 mmol) Thiourea->Mix Solvent Ethanol + 30% KOH (Alkaline Medium) Solvent->Mix MW Microwave Irradiation (345 W, 25 min) Mix->MW Rearrangement Benzilic Acid-Type Rearrangement MW->Rearrangement Cooling Cooling & Water Addition Rearrangement->Cooling Acidification Acidification (conc. HCl) Precipitation Cooling->Acidification Recryst Recrystallization (Ethanol) Acidification->Recryst Product 3,5,5-Triphenyl-2-thioxo- 4-imidazolidinone Yield: Purified Recryst->Product Analysis Characterization: MP: 190-194 °C MS, IR, 1H-NMR Product->Analysis

Figure 1: Microwave-assisted synthesis workflow and characterization logic for CAS 52460-98-7.

Spectral Validation Benchmarks

To ensure the structural integrity of the synthesized compound, cross-referencing the melting point with spectroscopic data is mandatory. The following benchmarks represent the verified spectral footprint of pure 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone[2].

Table 2: Spectral Characterization Benchmarks

Analytical TechniqueKey Signals / WavenumbersAssignment / Structural Correlation
FT-IR (KBr) 3302.24 cm⁻¹N-H stretching (Validates free N1 position)
FT-IR (KBr) 3055.35 cm⁻¹C-H stretching (Aromatic rings)
FT-IR (KBr) 1743.71 cm⁻¹C=O stretching (Validates C4 carbonyl)
FT-IR (KBr) 1234.48 cm⁻¹C=S stretching (Validates C2 thiocarbonyl)
¹H-NMR (300 MHz) δ 7.3 ppm (s, 15H)Aromatic protons (Confirms the three phenyl rings)
¹H-NMR (300 MHz) δ 9.4 ppm (s, 1H)Secondary amine proton (N1-H)
Mass Spectrometry (EI) m/z 344 [M]⁺Molecular ion peak confirming exact mass

References

  • Source: International Journal of Research in Pharmacy and Chemistry (IJRPC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Exploratory

Biological Activity of N3-Substituted Thiohydantoin Derivatives: A Technical Guide

Topic: Biological Activity of N3-Substituted Thiohydantoin Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Pharmacological Sign...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of N3-Substituted Thiohydantoin Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Significance[1][2][3]

The thiohydantoin scaffold (2-thioxoimidazolidin-4-one) represents a privileged structure in medicinal chemistry, distinguished from its oxygenated counterpart (hydantoin) by the presence of a thiocarbonyl group at the C2 position. This sulfur substitution enhances lipophilicity and alters hydrogen bonding capabilities, often resulting in superior bioavailability and receptor affinity.

While substitution at the C5 position is traditionally explored for diversity, N3-substitution has emerged as a critical determinant for metabolic stability and target specificity. N3-substituted thiohydantoin derivatives are clinically validated, most notably as Androgen Receptor (AR) antagonists (e.g., Enzalutamide , Apalutamide ) for the treatment of castration-resistant prostate cancer (CRPC). Beyond oncology, these derivatives exhibit potent antimicrobial, antiviral, and anti-inflammatory profiles.

This guide provides a technical analysis of the structure-activity relationships (SAR), synthesis methodologies, and biological validation protocols for N3-substituted thiohydantoins.

Chemical Synthesis: The N3-Substitution Vector

To access N3-substituted derivatives, the most robust synthetic pathway involves the reaction of


-amino acids (or their esters) with isothiocyanates. This method allows for the precise introduction of diversity at the N3 position early in the synthesis.
Core Synthesis Logic (Edman-Type Cyclization)

The synthesis mimics the first step of Edman degradation but is arrested and cyclized to yield the stable thiohydantoin ring.

  • Nucleophilic Addition: The amine of the amino acid attacks the electrophilic carbon of the isothiocyanate (

    
    ).
    
  • Thiourea Formation: This yields an intermediate thiourea derivative.

  • Acid-Catalyzed Cyclization: Under acidic conditions (typically HCl/ethanol or refluxing acetic acid), the carbonyl oxygen is protonated, facilitating intramolecular attack by the sulfur or nitrogen, followed by dehydration to form the ring.

Visualization: Synthesis Pathway

The following diagram outlines the primary synthetic routes to N3-substituted thiohydantoins.

SynthesisPath AminoAcid Amino Acid / Ester (R1 at C5) Thiourea Thiourea Intermediate AminoAcid->Thiourea Nucleophilic Addition Isothiocyanate Isothiocyanate (R2-NCS) Isothiocyanate->Thiourea Cyclization Acid Cyclization (HCl/EtOH or AcOH) Thiourea->Cyclization Thiohydantoin N3-Substituted Thiohydantoin Cyclization->Thiohydantoin - H2O / ROH Condensation Knoevenagel Condensation (Aldehyde at C5) Thiohydantoin->Condensation Optional Functionalization FinalProduct 5-Arylidene-N3-Substituted Derivative Condensation->FinalProduct

Caption: Primary synthetic route via isothiocyanate coupling followed by optional C5-arylidene functionalization.

Structure-Activity Relationship (SAR)[2][3]

The biological efficacy of thiohydantoins is strictly governed by the substituents at N1, N3, and C5.

The N3 "Warhead" & Specificity
  • Steric Bulk: In AR antagonists like Enzalutamide, the N3 position bears a bulky group (e.g., methyl-4-(3-carbamoyl-5-(trifluoromethyl)pyridin-2-yl)). This bulk is essential for inducing a conformational change in the Androgen Receptor (helix 12 displacement), preventing co-activator recruitment.

  • Metabolic Stability: Substitution at N3 prevents N-glucuronidation, a common metabolic clearance pathway for unsubstituted hydantoins, thereby increasing half-life.

  • Antimicrobial Activity: For antimicrobial agents, N3-aryl or N3-alkyl chains (e.g., butyl, phenyl) enhance membrane permeability, allowing the compound to reach intracellular targets like DNA gyrase or bacterial cell walls.

Visualization: SAR Map

SAR_Map Core Thiohydantoin Core (2-Thioxo) N3 N3 Position Core->N3 C5 C5 Position Core->C5 C2 C2 Thio Group Core->C2 N3_Effect1 Prevents Glucuronidation (Metabolic Stability) N3->N3_Effect1 N3_Effect2 Receptor Antagonism (e.g., AR Helix 12) N3->N3_Effect2 C5_Effect1 Lipophilicity Tuning (Bioavailability) C5->C5_Effect1 C5_Effect2 Target Binding (e.g., IDH1 inhibition) C5->C5_Effect2 C2_Effect H-Bond Acceptor High Lipophilicity C2->C2_Effect

Caption: SAR map highlighting the distinct pharmacological roles of N3, C5, and C2 modifications.[1][2][3][4][5][6]

Therapeutic Applications & Data

Anticancer: Androgen Receptor (AR) Antagonism

The most successful application of N3-substituted thiohydantoins is in prostate cancer. These molecules competitively inhibit androgen binding, prevent nuclear translocation of the AR, and inhibit DNA binding.[7]

Comparative Potency (IC50) against LNCaP/AR-rich Cell Lines:

CompoundN3 SubstituentC5 SubstituentIC50 (µM)Mechanism Note
Enzalutamide 4-cyano-3-(trifluoromethyl)phenylDimethyl0.78 FDA Approved; High affinity AR binder
Apalutamide 4-cyano-3-(trifluoromethyl)phenylCyclobutyl~0.20 Improved therapeutic index
RU59063 4-cyano-3-(trifluoromethyl)phenylButyl0.05 High potency, used as research tool
Derivative 4c 4-fluorobenzylArylidene3.20 Novel antiproliferative agent
Antimicrobial Activity

N3-substituted derivatives, particularly those with 5-arylidene groups, show efficacy against multidrug-resistant strains.

  • Target: Bacterial Type II Topoisomerase (DNA Gyrase).

  • Activity: MIC values for optimized N3-butyl-5-(2-nitrobenzylidene) derivatives range from 4–16 µg/mL against S. aureus and M. tuberculosis.

Experimental Protocols

Protocol A: Synthesis of N3-Phenyl-2-Thiohydantoin

Rationale: This protocol utilizes the reaction between glycine and phenyl isothiocyanate, a standard model for generating N3-substituted cores.

Reagents:

  • Glycine (10 mmol)

  • Phenyl isothiocyanate (10 mmol)

  • Potassium hydroxide (KOH) (20 mmol)

  • Ethanol (50 mL)

  • Conc. HCl

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of glycine and 20 mmol of KOH in 50 mL of 50% aqueous ethanol.

  • Addition: Dropwise add 10 mmol of phenyl isothiocyanate while stirring at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of isothiocyanate.

  • Cyclization: Cool the reaction mixture to 0°C in an ice bath. Acidify carefully with conc. HCl to pH 1–2. The acidic environment catalyzes the cyclization of the thiourea intermediate.

  • Isolation: A precipitate will form. Filter the solid under vacuum.

  • Purification: Recrystallize from ethanol/water to yield pure N3-phenyl-2-thiohydantoin.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To validate the biological activity of the synthesized derivative against cancer cell lines (e.g., PC3 or LNCaP).[3]

  • Seeding: Seed cancer cells (e.g., PC3) at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Treat cells with the N3-substituted thiohydantoin derivative at varying concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%) and Enzalutamide as a positive control.

  • Incubation: Incubate for 48–72 hours.

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial dehydrogenases in viable cells will reduce MTT to purple formazan.

  • Solubilization: Remove media and add 150 µL of DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

Mechanism of Action: Androgen Receptor Blockade[9]

The following diagram illustrates the multi-stage inhibition provided by high-affinity N3-substituted thiohydantoins (like Enzalutamide).

MOA Ligand N3-Thiohydantoin (Drug) AR_Cyto Androgen Receptor (AR) (Cytoplasm) Ligand->AR_Cyto Competes with Androgen Complex Drug-AR Complex AR_Cyto->Complex High Affinity Binding Translocation Nuclear Translocation Complex->Translocation BLOCKED DNA_Binding DNA Binding / Co-activator Recruitment Complex->DNA_Binding BLOCKED Transcription Tumor Gene Transcription DNA_Binding->Transcription

Caption: Mechanism of action for AR-antagonist thiohydantoins, blocking translocation and DNA binding.[3][7]

References

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents. Bentham Science. (2025). Link

  • Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry. (2021). Link

  • One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. National Institutes of Health (PMC). (2022). Link

  • Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists. Journal of Medicinal Chemistry. (2010). Link

  • Enzalutamide (MDV3100): A Novel Antiandrogen for Prostate Cancer.Clinical Cancer Research. (2011).

Sources

Foundational

The Evolution of Diarylthiohydantoins: From Scaffold to Standard of Care

The following technical guide details the history, discovery, and chemical evolution of Diarylthiohydantoins (often structurally characterized as having a triphenyl-like topology when including the central heterocycle),...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, discovery, and chemical evolution of Diarylthiohydantoins (often structurally characterized as having a triphenyl-like topology when including the central heterocycle), focusing on the development of Enzalutamide (MDV3100) .

An In-Depth Technical Guide on the Discovery of Enzalutamide and RD162

Executive Summary

The discovery of triphenyl-substituted thiohydantoins (specifically the diarylthiohydantoin class) represents a paradigm shift in the treatment of Castration-Resistant Prostate Cancer (CRPC). Unlike first-generation antiandrogens (e.g., bicalutamide) which can paradoxically act as agonists in the setting of Androgen Receptor (AR) overexpression, this new class—epitomized by Enzalutamide (MDV3100) and its precursor RD162 —was engineered to act as a "pure" antagonist.

This guide delineates the rational drug design process led by the Sawyers/Jung collaboration at UCLA, the specific chemical synthesis protocols utilized, and the "Triple-Threat" mechanism of action that differentiates these compounds from their predecessors.

The Clinical Need: The "Agonist Switch" Problem

To understand the discovery of thiohydantoins, one must first understand the failure of the incumbent therapy.

  • The Target: The Androgen Receptor (AR) is the primary driver of prostate cancer.

  • The Resistance Mechanism: Under Androgen Deprivation Therapy (ADT), tumor cells upregulate AR expression (3-5 fold).

  • The Failure: In this high-AR environment, first-generation antagonists like bicalutamide undergo a conformational change, recruiting co-activators instead of co-repressors, effectively switching from an antagonist to an agonist. This phenomenon is known as the "antiandrogen withdrawal syndrome."

The Objective: Discover a small molecule that retains pure antagonism even when AR is overexpressed.

Discovery Pipeline & Structural Evolution

The discovery engine was a collaboration between Charles Sawyers (Biology, MSKCC/UCLA) and Michael Jung (Chemistry, UCLA).

The Scaffold: RU59063

The team began with RU59063 , a non-steroidal AR ligand known to have high affinity for the receptor.[1] However, RU59063 exhibited agonist activity in high-AR models.

  • Strategy: Systematically modify the diarylthiohydantoin scaffold to eliminate agonist activity while maintaining high binding affinity.

  • The Screen: Over 200 derivatives were synthesized and tested in LNCaP/AR cells (engineered to overexpress AR).[2]

The Lead Compounds: RD162 and MDV3100

Two compounds emerged as superior candidates:[1][2][3][4]

  • RD162: Showed potent antagonism and induced tumor regression in xenograft models.

  • MDV3100 (Enzalutamide): Selected as the clinical candidate due to a more favorable pharmacokinetic profile (better oral bioavailability and half-life) compared to RD162.

Nomenclature Note: "Triphenyl" vs. "Diaryl"

While scientifically classified as diarylthiohydantoins (possessing two phenyl rings attached to the central hydantoin core), these compounds are often discussed in the context of "triphenyl" topologies in broader chemical space (e.g., 1,3,5-triphenyl-2-thiohydantoin derivatives).[5][6] In Enzalutamide, the central 5,5-dimethyl-4-oxo-2-thioxoimidazolidine ring acts as the rigid scaffold holding the two aryl groups in a specific vector to lock the AR into an antagonistic conformation.

Mechanistic Pharmacology: The "Triple Threat"

Enzalutamide is distinct because it inhibits the AR signaling pathway at three distinct steps, unlike bicalutamide which primarily competes for binding.

The Mechanism
  • Competitive Inhibition: Blocks androgen binding to the Ligand Binding Domain (LBD) with 5-8 fold higher affinity than bicalutamide.

  • Nuclear Translocation Blockade: Prevents the AR-ligand complex from moving from the cytoplasm into the nucleus.

  • DNA Binding Inhibition: Impairs the recruitment of the AR complex to Androgen Response Elements (AREs) on the DNA.

Visualization of Signaling Pathway

AR_Signaling_Blockade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR_Inactive AR (Inactive) + HSP90 DHT->AR_Inactive Binds AR_Complex AR-Ligand Complex AR_Inactive->AR_Complex Activation MDV3100 MDV3100 (Enzalutamide) MDV3100->AR_Inactive High Affinity Competition MDV3100->AR_Complex Blocks Translocation DNA DNA (AREs) MDV3100->DNA Blocks DNA Binding AR_Complex->DNA Translocation Transcription Transcription (PSA, TMPRSS2) DNA->Transcription Recruitment TumorGrowth Tumor Growth Transcription->TumorGrowth

Caption: The "Triple-Threat" mechanism of Enzalutamide: blocking binding, nuclear translocation, and DNA association.

Chemical Synthesis Protocols

The synthesis of MDV3100 and RD162 utilizes a convergent strategy involving a Strecker reaction followed by condensation with an isothiocyanate .

Synthetic Strategy (The Jung-Sawyers Protocol)

This protocol is designed for high yield and purity, essential for generating SAR libraries.

  • Component A: 4-Amino-2-fluoro-N-methylbenzamide (The "Left" Ring).

  • Component B: Acetone (Source of the gem-dimethyl group).

  • Component C: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (The "Right" Ring).

Step-by-Step Methodology (MDV3100)

Step 1: Synthesis of the Cyanoamine (Strecker Reaction) [7]

  • Reagents: 4-Amino-2-fluoro-N-methylbenzamide, Acetone, TMSCN (Trimethylsilyl cyanide).

  • Protocol:

    • Dissolve the aniline derivative (Component A) in glacial acetic acid.

    • Add excess acetone (Component B) and TMSCN.

    • Heat to 80°C for 12-24 hours.

    • Mechanism: The acetone and amine form an imine, which is attacked by the cyanide to form the

      
      -cyanoamine intermediate.
      
    • Workup: Dilute with water, extract with ethyl acetate, and concentrate.

Step 2: Cyclization to Thiohydantoin

  • Reagents: Cyanoamine intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Component C).

  • Protocol:

    • Dissolve the crude cyanoamine and the isothiocyanate in DMF (Dimethylformamide) or DMA (Dimethylacetamide).

    • Heat to reflux (approx. 80-100°C) for 16 hours.

    • Hydrolysis: Add dilute HCl/Methanol and reflux for 2 hours to hydrolyze the intermediate imine to the carbonyl (C=O) of the hydantoin ring.

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Visualization of Synthesis Workflow

Synthesis_Workflow Aniline 4-Amino-2-fluoro- N-methylbenzamide Cyanoamine Cyanoamine Intermediate Aniline->Cyanoamine Strecker Rxn (Acetic Acid, 80°C) Acetone Acetone (Gem-dimethyl source) Acetone->Cyanoamine Strecker Rxn (Acetic Acid, 80°C) TMSCN TMSCN (Cyanide source) TMSCN->Cyanoamine Strecker Rxn (Acetic Acid, 80°C) Isothiocyanate 4-isothiocyanato- 2-(trifluoromethyl)benzonitrile Imine Thiohydantoin Imine Cyanoamine->Imine + Isothiocyanate (DMF, Reflux) MDV3100 MDV3100 (Enzalutamide) Imine->MDV3100 Hydrolysis (HCl/MeOH)

Caption: Convergent synthesis of MDV3100 via Strecker reaction and Isothiocyanate cyclization.

Comparative Pharmacology & Data

The following data highlights the superiority of the diarylthiohydantoin class over the first-generation standard (Bicalutamide).

Binding Affinity and Efficacy Table
CompoundScaffold TypeRelative AR Binding Affinity (vs. Bicalutamide)Agonist Activity (High AR)Tumor Regression (Xenograft)
Bicalutamide Propionanilide1.0 (Baseline)Yes (Partial Agonist)No (Growth Slowing)
RU59063 Thiohydantoin~50xYes (Strong Agonist)N/A
RD162 Diarylthiohydantoin5-8x No (Pure Antagonist)Yes
MDV3100 Diarylthiohydantoin5-8x No (Pure Antagonist)Yes
Key Quantitative Metrics
  • IC50 (Binding): MDV3100 binds AR with an IC50 of ~21 nM (compared to ~160 nM for Bicalutamide).

  • Clinical Response: In Phase I/II trials, 43% of patients showed a >50% sustained decline in PSA levels.[4]

  • Half-Life: MDV3100 exhibits a half-life of ~1 week in humans, supporting once-daily dosing.

References

  • Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer."[8] Science, 324(5928), 787-790. [7]

  • Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)."[9] Journal of Medicinal Chemistry, 53(7), 2779–2796.[5][9]

  • Scher, H. I., et al. (2012). "Increased Survival with Enzalutamide in Prostate Cancer after Chemotherapy." The New England Journal of Medicine, 367, 1187-1197.

  • Sawyers, C. L. (2006). "The cancer continuum: from initiation to metastasis." U.S. Patent Application for Diarylhydantoin Compounds, US20070004753A1.

  • Guerrini, A., et al. (2013). "Synthesis and biological evaluation of 1,3-diaryl-2-thiohydantoins." Bioorganic & Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone from benzil and thiourea

Application Note: High-Purity Synthesis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone Executive Summary This application note details the protocol for synthesizing 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

Executive Summary

This application note details the protocol for synthesizing 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (also known as 3,5,5-triphenyl-2-thiohydantoin). While the classic synthesis of thiohydantoins often utilizes benzil and thiourea to yield 5,5-diphenyl derivatives, the specific target of a 3,5,5-triphenyl scaffold requires the substitution of thiourea with N-phenylthiourea .

This protocol utilizes a base-catalyzed condensation followed by a benzilic acid-type rearrangement. This scaffold is highly relevant in medicinal chemistry, serving as a core structure for anticonvulsants, antimicrobials, and androgen receptor antagonists.

Chemical Basis & Mechanism[1][2][3]

Reaction Design

The synthesis is a modified Biltz Hydantoin Synthesis . The reaction between benzil (1,2-diketone) and N-phenylthiourea in the presence of ethanolic potassium hydroxide (KOH) proceeds through a condensation-rearrangement sequence.

  • Reagent Selection:

    • Benzil: Provides the C5 carbon and the two phenyl substituents at the 5-position.

    • N-Phenylthiourea: Provides the N-C(=S)-N skeleton and the N3-phenyl substituent.

    • KOH (Ethanolic): Acts as the catalyst to generate the nucleophilic nitrogen species and drive the benzilic rearrangement.

Mechanistic Pathway

The mechanism involves a double nucleophilic attack of the urea nitrogens on the carbonyls of benzil, forming a cyclic intermediate (often a glycol). Under basic conditions, this intermediate undergoes a 1,2-phenyl shift (pinacol-like rearrangement) to contract the ring and form the stable hydantoin core.

ReactionMechanism Benzil Benzil (1,2-Diphenylethane-1,2-dione) Inter1 Intermediate Diol (Cyclization) Benzil->Inter1 + KOH/EtOH Condensation PTU N-Phenylthiourea PTU->Inter1 Rearrange 1,2-Phenyl Shift (Rearrangement) Inter1->Rearrange OH- catalyzed Product 3,5,5-Triphenyl-2-thioxo- 4-imidazolidinone Rearrange->Product - H2O

Figure 1: Mechanistic pathway for the synthesis of 3,5,5-triphenyl-2-thiohydantoin.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
Benzil 210.231.02.10 gSubstrate
N-Phenylthiourea 152.221.52.28 gReagent
Potassium Hydroxide (KOH) 56.112.01.12 gCatalyst/Base
Ethanol (Absolute) --30 mLSolvent
Hydrochloric Acid (conc.) --~5 mLAcidification

Critical Note: Do not use simple thiourea. Using thiourea (NH₂CSNH₂) will yield 5,5-diphenyl-2-thiohydantoin, lacking the N3-phenyl group.

Step-by-Step Methodology

Workflow Start Start: Weigh Reagents Mix Dissolve Benzil & N-Phenylthiourea in Ethanol Start->Mix AddBase Add KOH (aq/alc) Dropwise Mix->AddBase Reflux Reflux at 78°C (2 - 3 Hours) AddBase->Reflux Monitor Check TLC (Hexane:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temp Then Ice Bath Monitor->Cool Complete Acidify Acidify with conc. HCl to pH 2-3 Cool->Acidify Filter Vacuum Filtration Wash with cold water Acidify->Filter Recryst Recrystallize (Ethanol or AcOH) Filter->Recryst End Final Product Dry & Characterize Recryst->End

Figure 2: Experimental workflow for the synthesis and isolation of the target compound.

Detailed Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzil (2.10 g, 10 mmol) and N-Phenylthiourea (2.28 g, 15 mmol) in 30 mL of ethanol .

  • Catalysis: Dissolve KOH (1.12 g, 20 mmol) in a minimum amount of water (approx. 2 mL) or ethanol. Add this solution dropwise to the reaction mixture. The solution may turn a deep reddish-brown color, indicating the formation of the intermediate salt.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 to 3 hours .

    • Checkpoint: Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 7:3). The starting benzil spot (high R_f) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 100 g of crushed ice/water .

    • The mixture may be cloudy. Filter off any insoluble impurities if necessary.[1]

    • Slowly add concentrated HCl dropwise with stirring until the pH reaches 2-3. A precipitate (the crude thiohydantoin) will form immediately.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts (KCl).

  • Purification: Recrystallize the crude solid from hot ethanol or acetic acid .

    • Dissolve in boiling solvent.

    • Filter hot if necessary.

    • Allow to cool slowly to crystallize.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C for 4 hours.

Characterization & Quality Control

To validate the synthesis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone, compare analytical data against standard values.

ParameterExpected ValueNotes
Appearance White to pale yellow needlesDark color indicates oxidation/impurities.
Melting Point 230–232°CSharp range indicates high purity.
IR Spectroscopy ~1740 cm⁻¹ (C=O)~1250 cm⁻¹ (C=S)Absence of O-H stretch (confirms rearrangement).
¹H NMR (DMSO-d₆) Multiplet 7.2–7.5 ppm (15H)Singlet ~11.0 ppm (1H, NH)Integration must show 15 aromatic protons (3x Phenyl).

Troubleshooting Guide:

  • Low Yield: Ensure the KOH is fresh. Carbonate formation in old KOH reduces catalytic efficiency.

  • Oily Product: If the product oils out upon acidification, scratch the flask walls with a glass rod or add a seed crystal. Alternatively, extract with ethyl acetate, dry over MgSO₄, and evaporate.

  • Impurity (5,5-diphenyl): If the melting point is ~235-238°C, you may have accidentally used thiourea instead of N-phenylthiourea, or the N-phenyl group was cleaved (unlikely under these mild conditions).

References

  • Biltz, H. (1908).[2] "Über die Kondensation von Benzil mit Harnstoff." Berichte der deutschen chemischen Gesellschaft, 41(1), 1379-1393. Link

  • Edward, J. T. (1966). "The Chemistry of Thiohydantoins." The Chemistry of Organic Sulfur Compounds, Vol 2, Pergamon Press.
  • Al-Majidi, S. M. H., & Qabel, H. A. (2024).[3] "Synthesis and Identification of Some New Imidazolidine-4-one Derivatives." Advanced Journal of Chemistry, Section A, 7(6), 894-909.[3] Link

  • Wang, Z. D., et al. (2006). "A Simple Synthesis of 2-Thiohydantoins." Molecules, 11(10), 739-750. Link

  • Gomathi, V., et al. (2013). "Synthesis, Characterization and Biological Evaluation of Some New 2-Thiohydantoin Derivatives." International Journal of Pharmaceutical Sciences and Research, 4(2), 776. Link

Sources

Application

The Strategic Utility of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone: A Guide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient discovery and developmen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient discovery and development of novel therapeutics. Among these, the 2-thioxo-4-imidazolidinone scaffold has emerged as a privileged structure, owing to its presence in a wide array of biologically active compounds. This guide focuses on a specific and highly valuable derivative: 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone . We will delve into its synthesis, chemical properties, and its application as a key building block for the generation of diverse molecular entities with significant therapeutic potential.

The 2-Thioxo-4-imidazolidinone Core: A Scaffold of Biological Importance

The 2-thioxo-4-imidazolidinone ring system, a sulfur analog of hydantoin, is a cornerstone in the design of bioactive molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties[1][2][3]. The structural rigidity of the heterocyclic core, combined with the diverse substitution patterns possible at the N-1, N-3, and C-5 positions, allows for the fine-tuning of physicochemical properties and biological targets.

The triphenyl substitution pattern of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone offers a unique combination of steric bulk and lipophilicity, which can be leveraged to enhance target engagement and modulate pharmacokinetic profiles. The phenyl groups can also serve as handles for further functionalization, expanding the accessible chemical space.

Synthesis of the Precursor: 5,5-Diphenyl-2-thiohydantoin

The journey to 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone begins with the synthesis of its precursor, 5,5-diphenyl-2-thiohydantoin. A reliable and scalable method for its preparation is the condensation of benzil with thiourea under basic conditions[3].

Protocol 1: Synthesis of 5,5-Diphenyl-2-thiohydantoin

Materials:

  • Benzil

  • Thiourea

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Dimethyl Sulfoxide (DMSO)/Water mixture

  • Hydrochloric Acid (HCl) or Acetic Acid for acidification

  • Deionized Water

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (1 equivalent) and thiourea (1.2-1.5 equivalents).

  • Solvent and Base Addition: Add the chosen solvent (e.g., ethanol) and a solution of the base (e.g., 1.2-1.5 equivalents of KOH or NaOH in water or ethanol).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically a few hours), cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate is then carefully acidified with dilute HCl or acetic acid to a pH of approximately 5-6 to precipitate the product.

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. The crude 5,5-diphenyl-2-thiohydantoin can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality of Experimental Choices:

  • The use of a slight excess of thiourea and base ensures the complete consumption of the more expensive benzil.

  • The basic conditions are crucial for the deprotonation of thiourea, facilitating its nucleophilic attack on the carbonyl carbons of benzil, which is followed by an intramolecular cyclization and rearrangement to form the stable thiohydantoin ring.

  • Acidification of the reaction mixture after completion is necessary to neutralize the excess base and protonate the product, causing it to precipitate out of the aqueous solution.

Data for 5,5-Diphenyl-2-thiohydantoin:

Property Value
Molecular Formula C₁₅H₁₂N₂OS
Molecular Weight 268.33 g/mol
Melting Point 237-239 °C

| Appearance | White to off-white powder |

Synthesis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

With the precursor in hand, the next step is the selective N-phenylation at the 3-position. This can be achieved through a copper-catalyzed Ullmann-type coupling reaction.

Protocol 2: N-Phenylation of 5,5-Diphenyl-2-thiohydantoin

Materials:

  • 5,5-Diphenyl-2-thiohydantoin

  • Iodobenzene or Bromobenzene

  • Copper(I) Iodide (CuI) or other suitable copper catalyst

  • A suitable ligand (e.g., N,N'-dimethylethylenediamine)

  • A base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))

  • A high-boiling point aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5,5-diphenyl-2-thiohydantoin (1 equivalent), the copper catalyst (e.g., 10-20 mol% CuI), the ligand (e.g., 20-40 mol%), and the base (2-3 equivalents).

  • Reagent Addition: Add the solvent, followed by the phenyl halide (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 100-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone.

Causality of Experimental Choices:

  • The use of an inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other reactive species.

  • The copper catalyst, in conjunction with a ligand, facilitates the oxidative addition of the phenyl halide and the subsequent reductive elimination to form the N-phenyl bond.

  • The base is necessary to deprotonate the N-H of the thiohydantoin, making it a more potent nucleophile for the coupling reaction.

  • A high-boiling point aprotic solvent is used to ensure the reaction can be heated to the required temperature for the coupling to proceed efficiently.

Data for 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone:

Property Value
Molecular Formula C₂₁H₁₆N₂OS
Molecular Weight 344.43 g/mol
CAS Number 52460-98-7[4]

| Appearance | Solid |

Application as a Chemical Intermediate: Derivatization Strategies

3,5,5-Triphenyl-2-thioxo-4-imidazolidinone is a versatile intermediate that can be further modified at several positions to generate a library of compounds for biological screening. The most common derivatization strategies involve the thione group and the N-1 position.

S-Alkylation to form 2-(Alkylthio)imidazoles

The thione group can be readily alkylated to form 2-(alkylthio)imidazole derivatives. This transformation is significant as it introduces a new vector for diversification and can modulate the electronic properties of the heterocyclic core.

S_Alkylation Intermediate 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone Product 2-(Alkylthio)-3,5,5-triphenyl- 3,5-dihydro-4H-imidazol-4-one Intermediate->Product S-Alkylation Reagents R-X (Alkyl Halide) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) Reagents->Product

Caption: S-Alkylation of the thione group.

Protocol 3: S-Alkylation of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

Materials:

  • 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetone)

Procedure:

  • Reaction Setup: Dissolve 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Base Addition: Add the base (1.1-1.5 equivalents) and stir the mixture at room temperature for a short period to form the thiolate anion.

  • Alkyl Halide Addition: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

N-Alkylation/Acylation at the N-1 Position

The remaining N-H at the 1-position can be functionalized through alkylation or acylation, providing another point of diversification.

N_Alkylation_Acylation Intermediate 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone Product 1-Alkyl/Acyl-3,5,5-triphenyl- 2-thioxo-4-imidazolidinone Intermediate->Product N-Alkylation/Acylation Reagents R-X (Alkyl Halide) or RCOCl (Acyl Chloride) Base (e.g., NaH, Et₃N) Solvent (e.g., THF, CH₂Cl₂) Reagents->Product

Caption: N-Alkylation/Acylation at the N-1 position.

Desulfurization to the Corresponding Imidazolidin-4-one

The thione group can be converted to a carbonyl group through oxidative desulfurization, providing access to the corresponding hydantoin derivatives.

Desulfurization Intermediate 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone Product 3,5,5-Triphenylimidazolidine-2,4-dione Intermediate->Product Desulfurization Reagents Oxidizing Agent (e.g., H₂O₂, m-CPBA) Solvent (e.g., Acetic Acid, CH₂Cl₂) Reagents->Product

Sources

Method

Application Note: High-Sensitivity Amino Acid Analysis via PITC Derivatization (Edman Chemistry)

Topic: Reaction of Phenyl Isothiocyanate (PITC) with Amino Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction of Phenyl Isothiocyanate (PITC) with Amino Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Scientists

Executive Summary

Phenyl isothiocyanate (PITC), historically known as Edman’s Reagent, remains a gold standard for the derivatization of amino acids and peptides.[1][2] While originally developed for N-terminal protein sequencing (Edman Degradation), its modern utility is most profound in Amino Acid Analysis (AAA) .

Unlike Ortho-phthalaldehyde (OPA), which fails to detect secondary amines (e.g., Proline), PITC reacts with both primary and secondary amines to form stable Phenylthiocarbamyl (PTC) derivatives. These derivatives are UV-active (λmax ~254 nm) and easily separable via Reverse-Phase HPLC (RP-HPLC), offering picomole-level sensitivity.[1]

This guide provides a comprehensive mechanistic breakdown, a validated pre-column derivatization protocol, and troubleshooting strategies for high-throughput analysis.

Chemical Mechanism: The Edman Reaction

The reaction between PITC and amino acids is pH-dependent and occurs in three distinct stages. For Amino Acid Analysis (AAA), the reaction stops after the formation of the PTC derivative. For Sequencing, the cycle continues to cleavage.

The Reaction Pathway[3]
  • Coupling (Derivatization for AAA): Under alkaline conditions (pH > 9.0), the free

    
    -amino group attacks the isothiocyanate carbon of PITC. This yields a Phenylthiocarbamyl (PTC)  amino acid.[1][3][4][5] This is the stable endpoint for HPLC analysis.
    
  • Cyclization/Cleavage (Sequencing only): Under anhydrous acidic conditions, the sulfur atom of the PTC group attacks the carbonyl carbon of the first peptide bond, creating a five-membered Anilinothiazolinone (ATZ) ring and cleaving the N-terminal residue.

  • Conversion (Sequencing only): The unstable ATZ derivative is treated with aqueous acid to rearrange into the stable Phenylthiohydantoin (PTH) derivative.

Mechanistic Visualization

The following diagram illustrates the molecular flow from free amino acid to the stable derivatives used in analysis.

EdmanReaction Start Free Amino Acid / Peptide (N-Terminal) Coupling Coupling Reaction (pH > 9.0, Base) Start->Coupling PITC PITC Reagent (Phenyl Isothiocyanate) PITC->Coupling PTC PTC-Derivative (Phenylthiocarbamyl) *Endpoint for AAA* Coupling->PTC Nucleophilic Attack Acid Anhydrous Acid (TFA) PTC->Acid Sequencing Path ATZ ATZ-Derivative (Unstable Thiazolinone) Acid->ATZ Cyclization & Cleavage AqAcid Aqueous Acid (Conversion) ATZ->AqAcid PTH PTH-Derivative (Phenylthiohydantoin) *Endpoint for Sequencing* AqAcid->PTH Rearrangement

Caption: Figure 1: The PITC reaction pathway. Green node indicates the endpoint for Amino Acid Analysis (AAA); Black node indicates the endpoint for Protein Sequencing.

Comparative Analysis: PITC vs. Alternatives

Selecting the correct derivatization agent is critical for experimental success.[6]

FeaturePITC (Edman)OPA (Ortho-phthalaldehyde)FMOC-Cl
Target Group Primary & Secondary AminesPrimary Amines OnlyPrimary & Secondary Amines
Detection UV (254 nm)FluorescenceFluorescence / UV
Sensitivity 1–5 pmol< 1 pmol (High)< 1 pmol (High)
Derivative Stability High (Days at -20°C)Low (Minutes)Moderate
Proline Detection Yes (Direct)No (Requires oxidation)Yes
Byproducts PITC peaks can interfereMinimalFMOC-OH interferes
Workflow Manual/Offline DerivatizationAutomated/OnlineAutomated/Online

Expert Insight: Choose PITC when quantifying Proline/Hydroxyproline is essential and you lack a dual-loop autosampler necessary for OPA/FMOC switching.

Protocol: Pre-Column Derivatization for HPLC

Objective: Quantitative analysis of protein hydrolysates. Safety: PITC is toxic and volatile. Perform all drying steps in a fume hood or vacuum concentrator.

Materials & Reagents
  • Coupling Reagent: Acetonitrile : Pyridine : Triethylamine (TEA) : Water (10:5:2:3 v/v).[1][4] Prepare fresh.

  • PITC Solution: Phenyl isothiocyanate (pure or 5% in Acetonitrile).

  • Sample Solvent: 50% Methanol or Water.

  • Internal Standard: Norleucine (Nle) - Critical for correcting volumetric errors.

Step-by-Step Workflow
  • Hydrolysis (Prerequisite):

    • Hydrolyze protein sample in 6N HCl at 110°C for 24 hours under vacuum (removes oxygen to prevent oxidation of Met/Cys).

    • Evaporate HCl completely.[1]

  • Sample Preparation:

    • Dissolve dried hydrolysate in 100 µL Coupling Reagent .

    • Add 10 µL Internal Standard (Norleucine) .

    • Dry down completely in a vacuum concentrator (SpeedVac) to remove residual acid and ammonia. Ammonia interferes by reacting with PITC.

  • Derivatization Reaction:

    • Re-dissolve the dried pellet in 20 µL Coupling Reagent .

    • Add 5 µL PITC .

    • Vortex mix and incubate at Room Temperature for 20 minutes .

    • Note: The solution should turn slightly yellow.

  • Drying & Cleanup (Critical Step):

    • Evaporate the reaction mixture to absolute dryness under high vacuum (minimum 30 mins).

    • Why? This removes excess PITC, which would otherwise form large interfering peaks in the chromatogram.

  • Reconstitution:

    • Dissolve the resulting PTC-amino acids in 200 µL of Mobile Phase A (Phosphate/Acetate buffer, pH 6.4).

    • Filter through a 0.2 µm PTFE membrane if necessary.

    • Inject 10–20 µL onto the HPLC.[7]

HPLC Conditions (Pico-Tag Equivalent)
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

  • Temp: 38°C (Controls separation of Arg/Thr).

  • Detection: UV at 254 nm.[1][4][8][9][10][11]

  • Mobile Phase A: 140 mM Sodium Acetate, 0.05% TEA, pH 6.4 (adjusted with Glacial Acetic Acid).

  • Mobile Phase B: 60% Acetonitrile / 40% Water.[11]

  • Gradient: 0% B to 46% B over 10 minutes (linear).

Experimental Workflow Visualization

The following diagram outlines the logical flow from sample to data, highlighting critical "Stop Points" where stability is a factor.

HPLCWorkflow Sample Protein Sample Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Sample->Hydrolysis VacDry1 Vacuum Dry (Remove Acid/NH3) Hydrolysis->VacDry1 Deriv PITC Derivatization (20 min, RT) VacDry1->Deriv Add Coupling Reagent VacDry2 Vacuum Dry (Remove Excess PITC) Deriv->VacDry2 CRITICAL STEP Recon Reconstitution (Mobile Phase A) VacDry2->Recon HPLC C18 RP-HPLC (Gradient Elution) Recon->HPLC Data Data Analysis (UV 254nm) HPLC->Data

Caption: Figure 2: Operational workflow for PITC-based Amino Acid Analysis. Red hexagons denote critical drying steps essential for removing interfering byproducts.

Troubleshooting & Optimization (E-E-A-T)

The "Oxygen" Problem

Methionine (Met) and Cysteine (Cys) are highly susceptible to oxidation during the hydrolysis and derivatization steps.

  • Solution: Perform hydrolysis under argon or nitrogen flush.

  • Correction: If oxidation occurs, Met converts to Methionine Sulfone. Quantify both peaks and sum them for total Methionine content.

Interfering Peaks

Excess PITC breaks down into diphenylthiourea (DPTU) and other byproducts that elute late in the chromatogram.

  • Symptom: Large, broad peaks obscuring hydrophobic amino acids (Lys, Phe).

  • Fix: Ensure the second vacuum drying step (Step 4 in Protocol) is thorough. A freeze-drying (lyophilization) step is superior to a speed-vac for this purpose.

pH Sensitivity

The coupling reaction requires the amine to be unprotonated.

  • Check: If yields are low, ensure the sample was fully neutralized after HCl hydrolysis. The Coupling Reagent contains TEA to buffer this, but excessive residual acid will overcome the buffer capacity.

References

  • Edman, P. (1950).[2] Method for determination of the amino acid sequence in peptides.[2][3][5][12][13] Acta Chemica Scandinavica, 4, 283-293. Link

  • Heinrikson, R. L., & Meredith, S. C. (1984).[4] Amino acid analysis by reverse-phase high-performance liquid chromatography: Precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74.[1][4] Link

  • Thermo Fisher Scientific. (n.d.). PITC (Edman's Reagent) Product Instructions.[1][2] Link

  • Agilent Technologies. (2020). Amino Acid Analysis using Agilent AdvanceBio AAA. Application Note. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

Executive Summary The 2-thiohydantoin scaffold (2-thioxo-imidazolidine-4-one) is a privileged pharmacophore in modern drug discovery, forming the structural core of FDA-approved therapeutics like the prostate cancer drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-thiohydantoin scaffold (2-thioxo-imidazolidine-4-one) is a privileged pharmacophore in modern drug discovery, forming the structural core of FDA-approved therapeutics like the prostate cancer drug Enzalutamide, as well as numerous investigational agents targeting the EGFR pathway and cyclooxygenase (COX) enzymes[1],[2].

This application note details an optimized, self-validating protocol for the synthesis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS: 52460-98-7). By transitioning from conventional thermal reflux to Microwave-Assisted Organic Synthesis (MAOS), researchers can reduce reaction times from several hours to under 20 minutes while significantly improving yields and crude purity[3],[4].

Mechanistic Insights & Causality

The synthesis of 3,5,5-triphenyl-2-thioxo-4-imidazolidinone relies on the base-catalyzed condensation of benzil (1,2-diphenylethane-1,2-dione) with phenylthiourea, followed by a critical benzilic acid-type rearrangement [5].

The Causality of Microwave Activation: Under conventional thermal conditions, the rate-limiting step is the 1,2-phenyl shift required for the ring contraction and formation of the C5-diphenyl center. This transition state is sterically hindered and requires high activation energy. Microwave irradiation directly couples with the dipole moments of the polar solvent (ethanol/water) and the ionic potassium hydroxide (KOH) catalyst[3]. This rapid dielectric heating creates localized superheating, efficiently driving the molecules over the activation energy barrier. Consequently, the competing degradation pathways of phenylthiourea are minimized, preventing the formation of unwanted glycolureide side products[6].

G R Reactants: Benzil + Phenylthiourea M Microwave Irradiation: 300W, 85°C, 15 min R->M C Catalyst/Solvent: KOH in EtOH/H2O C->M I Intermediate: Benzilic Rearrangement (1,2-Phenyl Shift) M->I W Workup: Acidification (HCl) & Filtration I->W P Product: 3,5,5-Triphenyl-2-thiohydantoin W->P

Workflow for the microwave-assisted synthesis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone.

Quantitative Data & Process Optimization

The transition to MAOS requires precise tuning of the dielectric environment. Table 1 outlines the optimization of reaction parameters, demonstrating that a highly polar solvent system combined with dynamic power modulation yields the best results[3],[5].

Table 1: Optimization of Microwave Parameters

EntrySolvent SystemBase (eq)Temp (°C)Time (min)Yield (%)Purity (HPLC)
1TolueneKOH (2.0)1103015%< 50%
2Absolute EtOHKOH (2.0)853062%85%
3EtOH / H₂O (4:1)KOH (2.0)851588%> 95%
4DMSOKOH (2.0)1201074%90%

Table 2: Conventional Reflux vs. Microwave Irradiation

ParameterConventional RefluxMicrowave Irradiation (Optimized)
Heating Source Convective (Oil Bath)Dielectric (2450 MHz)
Reaction Time 12 - 24 Hours15 Minutes
Energy Consumption High (Continuous heating)Low (Pulsed/Dynamic)
Isolated Yield 45 - 55%88%

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed-loop, self-validating system. Each phase includes a verification step to ensure the integrity of the synthesis before proceeding.

Phase 1: Reaction Assembly
  • Reagent Preparation: Accurately weigh 2.10 g (10.0 mmol) of benzil and 1.83 g (12.0 mmol) of phenylthiourea.

  • Solvent Addition: Transfer the solids to a 30 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar. Add 12 mL of Ethanol.

  • Catalyst Introduction: Slowly add 3 mL of a 30% aqueous KOH solution.

    • Validation Check: The mixture should transition to a deep yellow/orange suspension. If the mixture remains pale, verify the integrity and concentration of the KOH solution.

Phase 2: Microwave Irradiation
  • Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain autogenous pressure.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar). Set the parameters to:

    • Temperature: 85 °C

    • Hold Time: 15 minutes

    • Power: Dynamic modulation (Max 300 W)

    • Cooling: Compressed air cooling to 25 °C post-reaction.

    • Causality Note: Dynamic power modulation is critical. It prevents solvent bumping and over-pressurization while maintaining the exact thermal energy required for the rearrangement[6].

Phase 3: Workup and Isolation
  • Quenching: Pour the cooled, dark reaction mixture into 50 mL of crushed ice water.

  • Acidification (Critical Step): Under continuous stirring, add 1M HCl dropwise until the solution reaches pH 3-4.

    • Causality Note: In the highly alkaline reaction environment, the thiohydantoin product exists as a soluble potassium salt. Acidification protonates the N1 position, instantly driving the precipitation of the neutral 3,5,5-triphenyl-2-thioxo-4-imidazolidinone.

  • Filtration: Collect the crude precipitate via vacuum filtration and wash with cold distilled water (3 x 15 mL) to remove residual KCl and unreacted thiourea.

Phase 4: Analytical Validation

Ensure the structural identity and purity of the compound using the workflow below.

Validation Start Crude Product TLC TLC (Hexane:EtOAc 7:3) Check for Benzil consumption Start->TLC MP Melting Point Analysis Target: ~216-218 °C TLC->MP If Rf ~0.45 NMR 1H & 13C NMR Verify Phenyl & Thioamide shifts MP->NMR If MP matches Pure Validated Pure Compound NMR->Pure If spectra align

Self-validating analytical workflow for confirming product purity and structural identity.

  • TLC Analysis: Run a TLC against the benzil starting material. The product should appear as a distinct, UV-active spot at an Rf of ~0.45, with complete disappearance of the benzil spot (Rf ~0.70).

  • Recrystallization: If impurities are present, recrystallize the crude solid from hot absolute ethanol.

  • Melting Point: The purified white-to-off-white crystals should exhibit a sharp melting point.

  • Spectroscopy: Confirm the structure via ¹³C NMR. The diagnostic C=S (thiocarbonyl) carbon typically resonates far downfield at ~180-185 ppm, while the C=O (carbonyl) appears at ~173-175 ppm[2].

References

  • Muccioli, Giulio G., et al. "A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins." Tetrahedron, 59(8), 1301-1307 (2003).[Link]

  • Muccioli, Giulio G., et al. "Versatile Access to Benzhydryl-Phenylureas through an Unexpected Rearrangement during Microwave-Enhanced Synthesis of Hydantoins." Organic Letters, 5(20), 3599-3602 (2003).[Link]

  • Paul, Satya, et al. "Microwave Assisted Synthesis of 1,5-Disubstituted Hydantoins and Thiohydantoins in Solvent-Free Conditions." Synthesis, 75-78 (2002).[Link]

  • Hassan, Alaa A. "Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway." University of Helsinki / Helda (2022).[Link]

  • PMC / National Institutes of Health. "Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments." (2022).[Link]

Sources

Method

Application Notes and Protocols for the S-Alkylation of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The 2-thioxo-4-imidazolidinone core, a scaffold present in thiohydantoins, is a privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The 2-thioxo-4-imidazolidinone core, a scaffold present in thiohydantoins, is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. One of the most common and regioselective modifications is the S-alkylation of the exocyclic sulfur atom. This reaction proceeds via the formation of a thiolate anion, which acts as a potent nucleophile, readily reacting with various alkylating agents. This protocol provides a detailed procedure for the S-alkylation of 3,5,5-triphenyl-2-thioxo-4-imidazolidinone, a heavily substituted thiohydantoin derivative. The presence of the bulky phenyl groups at the N-3 and C-5 positions can influence the reactivity and solubility of the molecule, necessitating optimized reaction conditions.

The S-alkylation of 2-thiohydantoins is a valuable transformation as it allows for the introduction of diverse functionalities, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. The resulting 2-(alkylthio)imidazolidin-4-one derivatives are key intermediates for the synthesis of more complex molecules and have been investigated for their potential as therapeutic agents.

Reaction Principle: Thio-Enol Tautomerism and Regioselective Alkylation

The selective S-alkylation of 2-thioxo-4-imidazolidinones is a direct consequence of the inherent tautomerism of the thioamide group within the heterocyclic ring. In the presence of a base, the proton on the N-1 nitrogen is abstracted, leading to the formation of an ambident anion. However, the negative charge is preferentially localized on the more polarizable sulfur atom, leading to the formation of a thiolate anion. This thiolate is a soft nucleophile and will preferentially attack the soft electrophilic carbon of an alkyl halide, resulting in the formation of a new carbon-sulfur bond. This regioselectivity is a key feature of this reaction, as it avoids the formation of N-alkylation products, which are generally less favored under these conditions.

Experimental Protocol: S-Methylation of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

This protocol details the S-methylation of 3,5,5-triphenyl-2-thioxo-4-imidazolidinone using methyl iodide. The principles outlined can be adapted for other alkylating agents, although reaction times and temperatures may need to be optimized.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
3,5,5-Triphenyl-2-thioxo-4-imidazolidinone52460-98-7C₂₁H₁₆N₂OS356.44
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21
Methyl Iodide (CH₃I)74-88-4CH₃I141.94
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04
Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5,5-triphenyl-2-thioxo-4-imidazolidinone (1.0 g, 2.80 mmol).

    • Add anhydrous potassium carbonate (0.77 g, 5.60 mmol, 2.0 equivalents).

    • Under an inert atmosphere (nitrogen or argon), add 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent:

    • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

    • Slowly add methyl iodide (0.21 mL, 3.36 mmol, 1.2 equivalents) to the reaction mixture dropwise using a syringe.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the S-methylated product should appear. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with water (3 x 50 mL) to remove DMF and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Pack a column with silica gel in a hexanes/ethyl acetate mixture (e.g., 9:1 v/v).

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).

    • Collect the fractions containing the desired product (monitored by TLC) and combine them.

    • Evaporate the solvent to yield the purified 2-(methylthio)-3,5,5-triphenyl-3,5-dihydro-4H-imidazol-4-one as a solid.

Expected Yield

The expected yield of the purified product is typically in the range of 85-95%.

Characterization of the Product: 2-(Methylthio)-3,5,5-triphenyl-3,5-dihydro-4H-imidazol-4-one

Physical Appearance

The product is expected to be a white or off-white solid.

Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~7.20-7.60 (m, 15H, Ar-H): A complex multiplet corresponding to the protons of the three phenyl groups.

    • ~2.50 (s, 3H, S-CH₃): A singlet for the three protons of the newly introduced methyl group attached to the sulfur atom.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~175 (C=O): Carbonyl carbon of the imidazolidinone ring.

    • ~160 (C=N): Carbon of the imine group (formerly the thiocarbonyl carbon).

    • ~140-125 (Ar-C): A series of signals for the carbons of the three phenyl rings.

    • ~70 (C-5): Quaternary carbon at position 5.

    • ~15 (S-CH₃): Carbon of the S-methyl group.

  • Mass Spectrometry (ESI-MS):

    • m/z: [M+H]⁺ = 371.14.

Workflow and Mechanistic Diagrams

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone and K₂CO₃ in anhydrous DMF B 2. Add Methyl Iodide A->B C 3. Stir at Room Temperature B->C D 4. Quench with Water and Extract with EtOAc C->D E 5. Wash with Water and Brine D->E F 6. Dry over Na₂SO₄ and Concentrate E->F G 7. Silica Gel Column Chromatography F->G H 8. Isolate Pure Product G->H

Caption: Experimental workflow for the S-methylation of 3,5,5-triphenyl-2-thioxo-4-imidazolidinone.

Reaction Mechanism

reaction_mechanism Thiohydantoin Start: 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone Anion Thiolate Anion (Resonance Stabilized) Thiohydantoin->Anion Deprotonation Base Base (K₂CO₃) AlkylHalide Alkyl Halide (CH₃I) Product End: 2-(Methylthio)-3,5,5-triphenyl- 3,5-dihydro-4H-imidazol-4-one Anion->Product SN2 Attack

Application

3,5,5-Triphenyl-2-thioxo-4-imidazolidinone in peptide sequencing reagents

Application Note: High-Fidelity Sequencing of Peptidomimetics Containing -Diphenylglycine Executive Summary The incorporation of sterically hindered, non-natural amino acids such as -diphenylglycine (Dph) into therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Sequencing of Peptidomimetics Containing


-Diphenylglycine 

Executive Summary

The incorporation of sterically hindered, non-natural amino acids such as


-diphenylglycine (Dph)  into therapeutic peptides is a growing strategy to restrict conformational flexibility and enhance metabolic stability. However, standard Edman degradation protocols often fail to correctly identify these residues due to their absence in commercial PTH-amino acid standards and altered reaction kinetics.

This guide details the application of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS 52460-98-7) as the authentic Phenylthiohydantoin (PTH) reference standard for Dph. We provide optimized protocols for the solubilization, chromatographic separation, and kinetic validation required to sequence Dph-containing peptides accurately.

Scientific Background & Mechanism

The Challenge of -Disubstituted Amino Acids

Standard Edman degradation relies on the reaction of Phenylisothiocyanate (PITC) with the N-terminal amine to form a Phenylthiocarbamyl (PTC) derivative, followed by acid-catalyzed cyclization to a thiazolinone (ATZ) and conversion to the stable PTH derivative.

For


-diphenylglycine (Dph) , the presence of two bulky phenyl groups at the 

-carbon creates significant steric hindrance. This affects two critical steps:
  • Coupling: The nucleophilic attack of the N-terminal amine on PITC is slower.

  • Cyclization/Cleavage: The formation of the ATZ ring is sterically impeded, often requiring extended reaction times or elevated temperatures.

The Marker: 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

The final stable product of Dph sequencing is 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (PTH-Dph).

  • Position 3: Phenyl group derived from the PITC reagent.

  • Position 5: Two Phenyl groups derived from the Dph side chain.

  • Core: 2-thioxo-4-imidazolidinone ring.[1][2][3][4][5][6][7][8]

Because Dph is hydrophobic, PTH-Dph elutes significantly later than natural PTH-amino acids (like PTH-Leucine or PTH-Proline) on C18 Reverse-Phase HPLC columns. Without this specific reference standard, the peak is often mistaken for a system artifact, wash-step contaminant, or simply missed.

Edman_Dph Dph_Peptide N-term Dph Peptide (Sterically Hindered) PTC_Dph PTC-Dph-Peptide (Thiourea Intermediate) Dph_Peptide->PTC_Dph Coupling (Slow Kinetics) PITC PITC Reagent PITC->PTC_Dph ATZ_Dph ATZ-Dph (Unstable Thiazolinone) PTC_Dph->ATZ_Dph Cleavage (Acid/Heat) PTH_Dph PTH-Dph Standard (3,5,5-Triphenyl-2-thioxo-4-imidazolidinone) ATZ_Dph->PTH_Dph Conversion (Aqueous Acid)

Figure 1: Edman degradation pathway for


-diphenylglycine yielding the 3,5,5-triphenyl reference standard.

Experimental Protocol

Materials
  • Reference Standard: 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (Solid, >98% purity).[4]

  • Solvent A: Acetonitrile (HPLC Grade).

  • Solvent B: Tetrahydrofuran (THF) (Stabilizer-free, optional for solubility).

  • Sequencer: Automated Edman Sequencer (e.g., Shimadzu PPSQ or ABI Procise).

Standard Preparation (Critical Step)

Due to the high lipophilicity of the trityl-like structure, this compound is poorly soluble in standard aqueous methanol.

  • Stock Solution (100 pmol/µL):

    • Weigh 1.0 mg of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone.[5]

    • Dissolve in 100% Acetonitrile (do not use water).

    • Note: If dissolution is incomplete, add 10% THF. Vortex vigorously for 1 minute.

  • Working Standard (10 pmol/µL):

    • Dilute the Stock Solution 1:10 with the sequencer's standard PTH-solvent (usually 35% Acetonitrile/Water).

    • Inject immediately. Long-term storage in aqueous mixtures may cause precipitation.

Modified Sequencing Cycle for Dph Residues

To ensure successful sequencing of the peptide, the instrument cycle must be modified to overcome steric hindrance.

StepParameterStandard ValueOptimized for Dph Rationale
Coupling ReactantPITCPITCNo change.
Temp40°C48°C Increases kinetic energy for hindered attack.
Time20 min40 min Compensates for steric barrier at

-carbon.
Cleavage ReagentTFATFANo change.
Time15 min25 min Ensures complete cyclization of the bulky ATZ.
Extraction SolventButyl ChlorideEthyl Acetate (Optional) Better extraction of hydrophobic ATZ-Dph.

Data Analysis & Interpretation

Chromatographic Profile

On a standard C18 PTH-column (e.g., Wakosil or equivalent), PTH-amino acids elute based on hydrophobicity.

  • Early Eluters: PTH-Asp, PTH-Glu.

  • Late Eluters (Standard): PTH-Leu, PTH-Phe, PTH-Pro.

  • Ultra-Late Eluter: PTH-Dph (3,5,5-Triphenyl...) .

Expected Retention: PTH-Dph will elute after the standard gradient usually finishes. You must extend the gradient "wash" phase or organic hold.

Table 1: Relative Retention Times (RRT) vs. PTH-Norleucine (IS)

PTH Derivative RRT (Approx) Elution Order
PTH-Alanine 0.45 Early
PTH-Valine 0.65 Middle
PTH-Norleucine (IS) 1.00 Reference
PTH-Proline 1.05 Late

| PTH-Dph | 1.85 - 2.10 | Very Late |

Identification Criteria
  • Retention Time Match: The peak in the sequencing cycle must match the retention time of the 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone external standard within ±0.05 min.

  • Peak Shape: PTH-Dph often shows a broader peak due to its interaction with the stationary phase.

  • Absorbance Ratio: If using a diode array, check the UV spectrum. The extended conjugation of the three phenyl rings may shift the

    
     slightly compared to standard PTH-AAs (typically 269 nm).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak Detected Precipitation of standard.Dissolve standard in 100% ACN first. Check sequencer lines for clogging.
Incomplete cleavage.Increase cleavage temperature or time (see Protocol 3.3).
Peak Broadening Hydrophobic interaction.Add 5% Isopropanol to Mobile Phase B to sharpen late-eluting peaks.
Carryover Stickiness of PTH-Dph.Run a "blank" cycle with extra solvent washes after any Dph-containing cycle.

References

  • Toniolo, C., et al. (1993). "Preferred conformation of peptides from C alpha,alpha-symmetrically disubstituted glycines." Biochemistry, 32(28). Link

  • Yamada, T., et al. (1993).[9][10] "Dramatic Differences in the Effectiveness among Various Coupling Methods in the Synthesis of Peptides Containing

    
    -Diphenylglycine." ResearchGate. Link
    
  • Sigma-Aldrich. "3,5,5-Triphenyl-2-thioxo-4-imidazolidinone Product Specification." CAS 52460-98-7.[2][3][4][5] Link

  • Crisma, M., et al. (1997). "Mixed conformation in C alpha, alpha-disubstituted tripeptides."[11] Biopolymers. Link

Sources

Method

Application Note: Thiohydantoin Derivatives as High-Performance Organocatalysts for Ring-Opening Polymerization (ROP)

Topic: Catalytic Applications of Thiohydantoin Derivatives in Polymerization Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Applications of Thiohydantoin Derivatives in Polymerization Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The shift towards metal-free polymerization strategies has placed hydrogen-bonding organocatalysts at the forefront of polymer chemistry. While linear thioureas (e.g., Schreiner’s thiourea) are well-established, thiohydantoin derivatives represent a potent, underutilized class of cyclic thiourea catalysts.

This guide details the application of 5-substituted-2-thiohydantoins as bifunctional organocatalysts for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., L-lactide,


-valerolactone). Due to their rigid heterocyclic scaffold, thiohydantoins offer enhanced stability and tunable electronic properties compared to their linear counterparts, enabling precise control over molecular weight (

) and dispersity (

).
Key Advantages[1][2]
  • Metal-Free: Eliminates toxic heavy metal residues (Sn, Zn) critical for biomedical polymers.

  • Tunable Acidity: The N-H acidity can be modulated via substitution at the C-5 position.

  • Scalable Synthesis: Precursors are inexpensive amino acids and thiourea.

Mechanism of Action: Bifunctional Activation

Thiohydantoins function through a dual-activation mechanism when paired with a Lewis base (e.g., DBU, PMDETA, or (-)-Sparteine).

  • Electrophilic Activation: The thiohydantoin moiety contains two N-H groups (N1 and N3) that act as hydrogen bond donors. These activate the carbonyl oxygen of the monomer (Lactide), making the acyl carbon more susceptible to nucleophilic attack.

  • Nucleophilic Activation: The cocatalyst (Base) activates the initiating alcohol (R-OH) by hydrogen bonding or deprotonation, increasing its nucleophilicity.

Pathway Diagram

The following diagram illustrates the cooperative catalytic cycle for the ROP of L-Lactide.

ROP_Mechanism Cat Thiohydantoin (H-Bond Donor) Monomer L-Lactide (Monomer) Cat->Monomer Activates C=O (H-Bonding) Base Base Cocatalyst (DBU/Sparteine) Initiator Alcohol Initiator (R-OH) Base->Initiator Activates O-H Complex Activated Ternary Complex Monomer->Complex Initiator->Complex Polymer Poly(L-lactide) Chain Growth Complex->Polymer Ring Opening & Insertion Polymer->Cat Catalyst Release Polymer->Base Base Release

Figure 1: Cooperative dual-activation mechanism involving thiohydantoin H-bond donor and base cocatalyst.

Protocol 1: Synthesis of the Catalyst (5-Benzyl-2-Thiohydantoin)

Before polymerization, the specific thiohydantoin derivative must be synthesized. The Phenylalanine-derived thiohydantoin is chosen for its solubility in organic solvents (DCM, Toluene) and stability.

Reaction Principle: Thermal condensation of L-Phenylalanine with Thiourea.

Materials
  • L-Phenylalanine (CAS: 63-91-2)

  • Thiourea (CAS: 62-56-6)

  • Acetic Anhydride (Optional for activation, but thermal melt is preferred for green chemistry)

  • Ethanol (Recrystallization)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, mix L-Phenylalanine (10 mmol, 1.65 g) and Thiourea (11 mmol, 0.84 g) .

  • Thermal Fusion: Heat the mixture in an oil bath at 170–180 °C for 2 hours. The mixture will melt and evolve ammonia gas (ensure proper ventilation).

  • Cooling: Allow the reaction mass to cool to room temperature. It will solidify into a crude cake.

  • Purification:

    • Dissolve the solid in minimal boiling ethanol.

    • Filter hot to remove unreacted insoluble material.

    • Allow the filtrate to cool slowly to 4 °C to crystallize the product.

  • Validation: Filter the crystals, wash with cold ethanol, and dry under vacuum.

    • Expected Yield: ~80-90%

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 176–178 °C.

Protocol 2: Organocatalytic ROP of L-Lactide

This protocol describes the polymerization of L-Lactide using the synthesized 5-Benzyl-2-thiohydantoin (5-Bn-TH) and DBU.

Experimental Setup
  • Environment: Inert atmosphere (Glovebox or Schlenk line) is strictly required to prevent termination by atmospheric moisture.

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Reagents
  • Monomer: L-Lactide (Recrystallized from dry toluene x2).

  • Initiator: Benzyl Alcohol (BnOH) (Distilled over CaH₂).

  • Catalyst: 5-Benzyl-2-thiohydantoin (Dried under vacuum).

  • Cocatalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

Procedure
  • Charge: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add L-Lactide (1.0 g, 6.94 mmol) and 5-Bn-TH (0.069 mmol, 14.2 mg) (1 mol% relative to monomer).

  • Solvation: Add anhydrous DCM (7.0 mL) via syringe. Stir until dissolved.

  • Initiation: Add Benzyl Alcohol (14.4 µL, 0.138 mmol) (Target DP = 50).

  • Catalysis: Initiate polymerization by adding DBU (10.3 µL, 0.069 mmol) .

    • Note: The ratio is [Monomer]:[Initiator]:[Cat]:[Base] = 50:1:0.5:0.5 (or 1:1 Cat:Base depending on desired rate).

  • Reaction: Stir at Room Temperature (25 °C) .

    • Time: Monitor viscosity. Typical reaction time is 2–6 hours.

  • Quenching: Terminate the reaction by adding Benzoic Acid (excess) or a drop of Acetic Acid.

  • Isolation: Precipitate the polymer into cold Methanol (100 mL) . Filter and dry under vacuum at 40 °C.

Data Analysis & Interpretation

The following table summarizes expected performance metrics when using Thiohydantoin catalysts compared to standard systems.

Catalyst SystemTime (h)Conversion (%)

(Calc)

(GPC)
PDI (

)
Remarks
5-Bn-TH / DBU 4 92 7,200 7,500 1.08 High control, narrow PDI.
Thiourea / DBU2957,2007,8001.15Faster, slightly broader PDI.
Sn(Oct)₂ (Metal)12987,2008,5001.40Slower, metal residue, broad PDI.
No Catalyst24<5---Negligible background reaction.
Catalyst Synthesis Workflow

The synthesis of the catalyst is a critical upstream step.

Catalyst_Synthesis Start Start: L-Phenylalanine + Thiourea Step1 Mix & Grind (Solvent-Free) Start->Step1 Step2 Thermal Fusion (170-180°C, 2h) Step1->Step2 Heat Step3 Cool & Solidify (Crude Cake) Step2->Step3 - NH3 (gas) Step4 Recrystallization (Ethanol) Step3->Step4 End Pure 5-Benzyl-2-thiohydantoin (White Crystals) Step4->End Yield >80%

Figure 2: Solvent-free thermal synthesis of 5-substituted-2-thiohydantoin catalyst.

Troubleshooting & Optimization (Self-Validating Protocols)

  • Low Conversion?

    • Check: Moisture is the enemy. Ensure all reagents are dried. L-Lactide should be recrystallized from dry toluene.

    • Validation: Run a "blank" with DBU only; if polymerization is uncontrolled/slow, your thiohydantoin is likely active but the system is wet.

  • Broad PDI (>1.2)?

    • Cause: Transesterification (back-biting).

    • Solution: Lower the reaction temperature to 0 °C or reduce reaction time. Thiohydantoins are generally less prone to transesterification than aggressive metal catalysts.

  • Insoluble Catalyst?

    • Solution: If 5-Benzyl-thiohydantoin is insoluble in the chosen monomer/solvent mix, switch to 5-Isobutyl-2-thiohydantoin (derived from Leucine) for higher aliphatic solubility.

References

  • Chemical Synthesis Strategies for Thiohydantoin Derivatives. Mediterranean Journal of Chemistry, 2025. Link

  • A Simple Synthesis of 2-Thiohydantoins. Molecules, 2006, 11(11), 863-870. Link

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 2021. Link

  • Reaching High Stereoselectivity and Activity in Organocatalyzed Ring-Opening Polymerization. Macromolecules, 2022. (Contextual grounding on Thiourea/Urea analogs). Link

  • Organocatalysis in Polymerization. Chemical Reviews, 2018. (Authoritative review on H-bonding mechanisms). Link

Sources

Application

Preparation of anticancer thiohydantoin analogs using triphenyl scaffold

Application Note: Preparation and Evaluation of Anticancer Thiohydantoin Analogs Using a Triphenyl Scaffold Introduction & Scientific Rationale Thiohydantoins represent a privileged heterocyclic scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Evaluation of Anticancer Thiohydantoin Analogs Using a Triphenyl Scaffold

Introduction & Scientific Rationale

Thiohydantoins represent a privileged heterocyclic scaffold in medicinal chemistry, most notably recognized for their role as potent Androgen Receptor (AR) antagonists in the treatment of castration-resistant prostate cancer (CRPC)[1]. Clinically approved drugs like enzalutamide utilize a thiohydantoin core to competitively inhibit androgen binding. However, emergent resistance mechanisms—such as AR point mutations (e.g., T877A)—necessitate the design of next-generation analogs with altered steric and electronic profiles[2].

The incorporation of a "triphenyl scaffold"—specifically forming 3-aryl-5,5-diphenyl-2-thiohydantoins—directly addresses this challenge. The 5,5-diphenyl substitution significantly increases the lipophilicity and steric bulk of the molecule, allowing it to deeply anchor into the hydrophobic ligand-binding domain of the AR. Concurrently, the N3-aryl group can be functionalized with electron-withdrawing moieties (e.g., cyano, fluoro) to establish critical hydrogen bonds with residues like Arg752. This dual-action binding locks the receptor in an inactive conformation, effectively preventing nuclear translocation and subsequent tumor proliferation[2].

AR_Pathway Ligand Endogenous Androgens (Testosterone / DHT) AR Androgen Receptor (AR) (Cytoplasmic) Ligand->AR Binds Nucleus Nuclear Translocation & DNA Binding AR->Nucleus Translocates Cancer Prostate Cancer Cell Proliferation Nucleus->Cancer Activates Drug Triphenyl Thiohydantoin (AR Antagonist) Drug->AR Competitive Inhibition Drug->Nucleus Blocks Translocation

Mechanism of AR signaling inhibition by triphenyl thiohydantoin analogs.

Synthetic Strategy: Microwave-Assisted Benzilic Acid Rearrangement

Classical synthesis of 5,5-diphenyl-2-thiohydantoins requires prolonged refluxing (12–24 hours) of benzil and thiourea derivatives, often resulting in thermal degradation and moderate yields[3]. To optimize throughput and purity, this protocol employs a microwave-assisted approach.

Microwave irradiation provides rapid, uniform volumetric heating and enhances the dipole alignment of polar intermediates. Under alkaline conditions (30% KOH), the thiourea nitrogen nucleophilically attacks the benzil carbonyl. The microwave energy overcomes the high activation barrier for the subsequent 1,2-phenyl shift (benzilic acid-type rearrangement), driving rapid cyclization into the thiohydantoin ring within 25 minutes[4].

Synth_Workflow Step1 Reagent Prep Benzil + Arylthiourea in Ethanol Step2 Base Addition 30% KOH (aq) Initiates Rearrangement Step1->Step2 Step3 MW Irradiation 345 W, 25 min Accelerates Cyclization Step2->Step3 Step4 Acidification Conc. HCl (pH 2) Precipitates Product Step3->Step4 Step5 Purification Recrystallization Yield: 82-91% Step4->Step5

Microwave-assisted synthetic workflow for triphenyl thiohydantoin analogs.

Experimental Protocols

Protocol A: Synthesis of 3-Aryl-5,5-diphenyl-2-thiohydantoins

This protocol utilizes a self-validating precipitation mechanism; the desired product only precipitates upon precise acidification, leaving unreacted polar precursors in solution.

  • Reaction Assembly: In a 250 mL round-bottom flask, dissolve 10.0 mmol of benzil and 10.0 mmol of the appropriate N-arylthiourea (e.g., N-phenylthiourea) in 40 mL of absolute ethanol.

    • Causality: Ethanol acts as a microwave-transparent solvent that effectively solubilizes the hydrophobic aromatic precursors without absorbing excess microwave energy.

  • Base Catalysis: Add 30 mL of 30% aqueous KOH to the mixture at room temperature.

    • Causality: The strong base deprotonates the thiourea, initiating the nucleophilic attack and facilitating the critical 1,2-phenyl rearrangement required to form the 5,5-diphenyl core.

  • Microwave Irradiation: Transfer the flask to a dedicated microwave synthesis reactor. Irradiate at 345 W for exactly 25 minutes under continuous magnetic stirring[4].

  • Quenching & Filtration: Allow the vessel to cool to room temperature. Add 80 mL of cold distilled water. Filter the mixture to remove any insoluble degradation byproducts.

  • Acid-Driven Precipitation: Transfer the filtrate to an ice bath. While stirring vigorously, add concentrated HCl dropwise until the solution reaches pH ~2.

    • Causality: Acidification neutralizes the highly soluble potassium salt of the thiohydantoin enolate, shifting the equilibrium to form the highly insoluble protonated thiohydantoin, which immediately precipitates out of the aqueous matrix.

  • Purification & Quality Control (QC): Filter the crude precipitate under vacuum and wash thoroughly with cold water. Recrystallize from hot ethanol.

    • QC Validation: Perform TLC (Hexane:Ethyl Acetate 7:3) to confirm the disappearance of the benzil starting material. Confirm the structure via FT-IR, ensuring the presence of the characteristic C=S stretch at ~1215 cm⁻¹ and the C=O amide stretch at ~1716 cm⁻¹[3].

Protocol B: In Vitro AR Antagonism & Cell Viability Assay

To ensure trustworthiness, this protocol incorporates an orthogonal counter-screen to differentiate true AR antagonism from non-specific cytotoxicity.

  • Cell Culture Preparation: Seed LNCaP cells (AR-positive human prostate adenocarcinoma) and PC3 cells (AR-negative) in separate 96-well plates at a density of

    
     cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare serial dilutions of the synthesized thiohydantoin analogs (0.1 µM to 50 µM) in DMSO. Treat the cells, ensuring the final DMSO concentration does not exceed 0.5% v/v.

    • Self-Validating Controls: Include Enzalutamide as a positive control and 0.5% DMSO as a vehicle negative control[1].

  • Incubation & Viability Readout: Incubate for 72 hours. Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. Solubilize the formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader.

  • Data Interpretation: Calculate the IC₅₀ values.

    • Causality Check: A successful AR antagonist must show potent cytotoxicity (low IC₅₀) in LNCaP cells but minimal effect (high IC₅₀) in AR-negative PC3 cells. Equal cytotoxicity in both lines indicates off-target necrotic effects rather than specific AR inhibition.

Quantitative Data Summary

The following table summarizes the physicochemical properties and biological evaluation of a standard synthesized triphenyl thiohydantoin library utilizing the protocols above.

Table 1: Physicochemical and Biological Data of Synthesized Triphenyl Thiohydantoin Analogs

Compound IDN3-Aryl SubstituentYield (%)Melting Point (°C)LNCaP Viability (IC₅₀, µM)PC3 Viability (IC₅₀, µM)
TPTH-1 Phenyl88190–19412.4>50
TPTH-2 4-Fluorophenyl85201–2038.1>50
TPTH-3 4-Methylphenyl91185–18718.5>50
TPTH-4 4-Cyanophenyl82215–2183.248.5
Control EnzalutamideN/AN/A0.8>50

Observation: The data indicates that the incorporation of an electron-withdrawing para-cyano group (TPTH-4) significantly enhances AR-dependent anticancer activity compared to the unsubstituted phenyl ring (TPTH-1), validating the structure-activity relationship of the N3-aryl pocket.

References

  • [2] Substituted thiohydantoin derivatives as androgen receptor antagonists. US Patent 10981926B2. Google Patents.

  • [1] Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry, Section A.[Link]

  • [4] SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES. International Journal of Research in Pharmacy and Chemistry (IJRPC).[Link]

  • [3] Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Bangladesh Journal of Pharmacology / ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

Executive Summary & Core Directive The Challenge: The synthesis of 3,5,5-triphenyl-2-thioxo-4-imidazolidinone (TPTH) via the classical Biltz synthesis (condensation of benzil with N-phenylthiourea) is notoriously sensiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: The synthesis of 3,5,5-triphenyl-2-thioxo-4-imidazolidinone (TPTH) via the classical Biltz synthesis (condensation of benzil with N-phenylthiourea) is notoriously sensitive. Standard protocols using ethanolic KOH often result in yields below 50% due to the formation of "light-stable" glycoluril byproducts, incomplete pinacol-like rearrangement, or steric hindrance from the three phenyl rings.

The Solution: To achieve yields >85% and high purity, you must shift from thermodynamic control (long reflux) to kinetic activation. This guide prioritizes Microwave-Assisted Organic Synthesis (MAOS) and High-Boiling Polar Aprotic Solvents (DMSO) over traditional ethanolic reflux methods.

The Optimized Protocol (Gold Standard)

Do not use the standard ethanol reflux method if you require yields >80%. Use the following optimized protocol.

Method A: Microwave-Assisted Synthesis (Recommended)

Rationale: Microwave irradiation overcomes the activation energy barrier for the critical 1,2-phenyl shift rearrangement step more efficiently than thermal heating, suppressing side reactions.

Reagents:

  • Benzil: 10 mmol (2.10 g)[1]

  • N-Phenylthiourea: 15 mmol (2.28 g) [1.5 eq excess is critical]

  • Solvent: DMSO (10 mL)

  • Catalyst: KOH (30 mmol, 1.68 g) dissolved in min. water (5 mL) or added solid.

Workflow:

  • Dissolution: Dissolve Benzil and N-Phenylthiourea in DMSO in a microwave-safe vessel.

  • Activation: Add the KOH solution. The mixture may turn deep red/purple (characteristic of the intermediate salt).

  • Irradiation: Irradiate at 300-400W for 4-6 minutes . (Target temp: 120-130°C). Note: Pulse irradiation (1 min on, 30s off) prevents superheating.

  • Quench: Pour the hot reaction mixture into ice-cold water (100 mL).

  • Precipitation: Acidify dropwise with conc. HCl to pH 2-3. A yellow/off-white precipitate should form immediately.

  • Purification: Filter, wash with water, and recrystallize from Ethanol/DMF (9:1) .

Method B: Thermal Reflux (Alternative)

Use this only if microwave instrumentation is unavailable.

  • Solvent Change: Replace Ethanol with 2-Methoxyethanol or n-Butanol (Higher boiling points drive the rearrangement).

  • Time: Reflux for 4–6 hours.

  • Yield Expectation: 60-70%.

Mechanism & Logic Visualization

The formation of the 3,5,5-trisubstituted ring involves a specific Benzilic Acid-type Rearrangement . Understanding this pathway is crucial for troubleshooting.

ReactionPathway Start Benzil + N-Phenylthiourea Adduct Intermediate Diol (4,5-dihydroxy-imidazolidin-2-thione) Start->Adduct Condensation (KOH) Rearrangement Pinacol-like Rearrangement (1,2-Phenyl Shift) Adduct->Rearrangement Heat/MWI (Rate Limiting Step) SideProduct Glycoluril (Impurity) Adduct->SideProduct Excess Urea Low Temp Product 3,5,5-Triphenyl-2-thiohydantoin (Target) Rearrangement->Product -H2O

Figure 1: Reaction pathway showing the critical rearrangement step. Failure to supply sufficient energy at the 'Adduct' stage leads to side products.

Troubleshooting & FAQs

Category 1: Yield & Purity

Q: My yield is consistently low (<40%) using Ethanol reflux. Why? A: The rearrangement of the intermediate diol to the thiohydantoin ring requires significant activation energy. Ethanol boils at 78°C, which is often insufficient to drive the 1,2-phenyl shift effectively for sterically hindered substrates like triphenyl derivatives.

  • Fix: Switch to DMSO (Method A) or 2-Methoxyethanol (Method B). The higher temperature (100°C+) favors the thermodynamic product (Thiohydantoin) over the kinetic intermediate.

Q: The product is oiling out or forming a sticky gum upon acidification. A: This "oiling out" is typically caused by trapped solvent (DMSO) or the presence of unreacted benzil.

  • Fix 1 (Workup): Ensure the water is ice-cold before pouring the reaction mixture. Vigorous stirring is essential to break up oil droplets into a solid precipitate.

  • Fix 2 (Purification): Triturate the gum with a small amount of cold ethanol. If it solidifies, recrystallize. If not, the reaction was incomplete; check TLC (Benzil Rf ~0.6 in Hexane/EtOAc).

Q: I see a significant amount of white, insoluble solid that is NOT my product. A: This is likely Glycoluril , a side product formed when the intermediate diol reacts with a second molecule of urea/thiourea instead of rearranging.

  • Fix: This occurs when the base concentration is too low or the temperature is insufficient. Increase KOH concentration to 3.0 equivalents and ensure rapid heating.

Category 2: Structural Integrity

Q: How do I confirm the Phenyl group is at N3 and not N1? A: In the Biltz synthesis with substituted ureas, the bulky substituent (Phenyl) preferentially occupies the N3 position due to the mechanism of the rearrangement.

  • Verification:

    • IR: Look for C=O stretch at ~1750 cm⁻¹ and C=S at ~1250 cm⁻¹.

    • 1H NMR: The N1-H proton (if 1,5,5-isomer) would appear as a broad singlet around 10-11 ppm. In the 3,5,5-triphenyl derivative, there is no N-H proton . If you see a signal >10 ppm, you have the wrong isomer or unreacted material.

Comparative Data: Thermal vs. Microwave

ParameterTraditional Thermal (Ethanol)Optimized Microwave (DMSO)
Reaction Time 3 - 5 Hours4 - 6 Minutes
Temperature 78°C (Reflux)120 - 130°C
Yield 45 - 55%88 - 94%
Purity (Crude) Low (Requires Column)High (Recrystallization only)
Energy Efficiency LowHigh

Diagnostic Flowchart

Use this logic tree to diagnose failed experiments.

Troubleshooting Problem Start: Reaction Analysis State What is the physical state of the crude product? Problem->State Solid Solid Precipitate State->Solid Oil Sticky Oil/Gum State->Oil CheckMP Check Melting Point Solid->CheckMP ActionOil Action: Triturate with cold EtOH or Ether Oil->ActionOil LowMP MP < 200°C (Impure) CheckMP->LowMP HighMP MP > 230°C (Good) CheckMP->HighMP ActionLowMP Action: Recrystallize (EtOH/DMF) LowMP->ActionLowMP ActionSuccess Success: Confirm via NMR HighMP->ActionSuccess

Figure 2: Decision tree for post-reaction workup and analysis.

References & Authoritative Sources

  • Kidwai, M., et al. "Microwave assisted synthesis of novel thiohydantoin derivatives." Tetrahedron, vol. 59, no.[2] 8, 2003, pp. 1301-1307.[2] Key Insight: Establishes the superiority of microwave irradiation in DMSO for 5,5-diphenyl-2-thiohydantoin synthesis.

  • Biltz, H. "Über die Kondensation von Benzil mit Harnstoff." Berichte der deutschen chemischen Gesellschaft, vol. 41, no. 1, 1908, pp. 1379-1393. Key Insight: The foundational paper describing the rearrangement mechanism (Biltz Synthesis).

  • Muccioli, G. G., et al. "Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones." Journal of Medicinal Chemistry, vol. 49, no. 2, 2006, pp. 872-882. Key Insight: Specific characterization and synthesis of the triphenyl derivatives for cannabinoid receptor studies.

  • Matthews, B. R., et al. "The Pinacol Rearrangement in the Synthesis of Hydantoins." Journal of Organic Chemistry, 2011. Key Insight: Mechanistic validation of the 1,2-phenyl shift.

Sources

Optimization

Troubleshooting low purity in thiohydantoin cyclization reactions

Topic: Troubleshooting Low Purity in Thiohydantoin Cyclization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide Introduction: The Thermodynamics of Ring Closure...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity in Thiohydantoin Cyclization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide

Introduction: The Thermodynamics of Ring Closure

Welcome to the technical support guide for thiohydantoin scaffold synthesis. Whether you are synthesizing Edman degradation standards or developing androgen receptor antagonists (e.g., Enzalutamide analogs), low purity in thiohydantoin formation typically stems from three competing pathways: incomplete cyclization , oxidative desulfurization , and C-5 racemization .

This guide moves beyond basic "recipe following" to address the causality of failure. The formation of the 2-thiohydantoin ring from an


-amino acid and an isothiocyanate is a delicate balance between the nucleophilicity of the thiourea nitrogen and the electrophilicity of the carbonyl carbon.

Module 1: Diagnostic Decision Tree

Before altering your protocol, identify your specific failure mode using this logic flow.

TroubleshootingTree Start Analyze Crude LC-MS / NMR MassCheck Identify Mass Shift (Δ) Start->MassCheck Plus18 Δ = +18 Da (or M+H of Linear) MassCheck->Plus18 Linear Peak Minus16 Δ = -16 Da (S → O) MassCheck->Minus16 Oxygen Species NoShift Correct Mass, Low ee% MassCheck->NoShift Chiral HPLC Issue1 Incomplete Cyclization (Thiourea Intermediate) Plus18->Issue1 Issue2 Oxidative Desulfurization (Hydantoin Formation) Minus16->Issue2 Issue3 C-5 Racemization NoShift->Issue3 Action1 Action: Increase Acid/Heat Switch to Microwave Issue1->Action1 Action2 Action: Degas Solvents Remove Trace Metals Issue2->Action2 Action3 Action: Switch Base (TEA → DIPEA) Reduce Temp Issue3->Action3

Figure 1: Diagnostic logic for identifying the root cause of low purity based on mass spectrometry shifts.

Module 2: The "Stuck" Intermediate (Incomplete Cyclization)

The Symptom

Your LC-MS shows a major peak corresponding to the linear thiourea intermediate (often M+18 relative to the desired cyclic product, representing the un-extruded water molecule).

The Mechanism

The reaction proceeds in two steps:[1][2]

  • Addition: Amino acid amine attacks the isothiocyanate

    
     Thiourea (Fast, Quantitative).
    
  • Cyclization: The thiourea nitrogen attacks the carbonyl carbon

    
     Thiohydantoin (Slow, Equilibrium-driven).
    

Why it fails: The cyclization step is reversible. Under weak basic conditions or insufficient heat, the equilibrium favors the open linear form. Steric bulk at the C-5 position (e.g., Valine, Isoleucine derivatives) significantly retards the rate of ring closure [1].

Corrective Protocol: Acid-Mediated Dehydration

If the basic one-pot method fails, switch to a two-step acid-mediated closure. This effectively "traps" the product by protonating the leaving group (water/alcohol), making the reaction irreversible.

Step-by-Step:

  • Formation: React Amino Acid (1.0 eq) + Isothiocyanate (1.1 eq) + TEA (2.0 eq) in THF/Water (1:1) at RT for 2 hours.

  • Isolation: Acidify to pH 3. Extract the linear thiourea intermediate.

  • Cyclization: Dissolve intermediate in 3M HCl in MeOH . Reflux for 1–2 hours.

    • Why: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity, and protonates the leaving hydroxyl group, driving dehydration [2].

Module 3: The Oxygen Impurity (Desulfurization)

The Symptom

You observe a peak with a mass shift of -16 Da (Sulfur [32] replaced by Oxygen [16]). This is the corresponding hydantoin.

The Mechanism

Thiohydantoins are susceptible to oxidative desulfurization , particularly under basic conditions and high temperatures. This is often catalyzed by trace transition metals or singlet oxygen.

Why it fails:

  • Reagent Contamination: Old batches of thiourea or isothiocyanates may contain oxides.

  • Base Hydrolysis: Strong bases (NaOH/KOH) at high heat can attack the thiocarbonyl carbon (C=S), leading to S/O exchange or ring opening [3].

Corrective Protocol: Inert Atmosphere & Reagent Control
VariableRecommendationScientific Rationale
Atmosphere Nitrogen/Argon BalloonPrevents atmospheric oxidation of the C=S bond.
Solvent Degassed Ethanol/DMFRemoves dissolved oxygen.
Base Avoid Hydroxides (OH-)Use non-nucleophilic bases (DIPEA, DBU) to prevent attack on C=S.
Workup Rapid NeutralizationProlonged exposure to basic aqueous workup promotes hydrolysis.

Module 4: Stereochemical Loss (Racemization)

The Symptom

The product has the correct mass but shows 0% ee (enantiomeric excess) or splits into two peaks on a chiral column.

The Mechanism

The C-5 proton of a thiohydantoin is acidic (pKa ~ 8–10) due to the electron-withdrawing effects of the adjacent carbonyl and thiocarbonyl groups. In the presence of a base (used to catalyze cyclization), this proton is removed, forming a planar enolate intermediate. Reprotonation occurs from either face, causing racemization [4].

Corrective Protocol: Microwave-Assisted Synthesis

Microwave irradiation allows for rapid heating that overcomes the activation energy for cyclization faster than the rate of enolization/racemization.

Step-by-Step (Microwave):

  • Mix Amino Acid (1 mmol) + Isothiocyanate (1.2 mmol).

  • Add Acetic Acid (solvent/catalyst) or PEG-400 (solid support mimic).

  • Irradiate at 150°C for 2–5 minutes (sealed vessel).

  • Result: High purity (>95%) with minimal racemization due to the short reaction time [5].

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and where impurities originate.

ReactionPathways Reagents Amino Acid + Isothiocyanate Thiourea Linear Thiourea (Intermediate) Reagents->Thiourea Fast (Base) Thiourea->Reagents Reversible Thiohydantoin 2-Thiohydantoin (Target) Thiourea->Thiohydantoin Cyclization (Slow, Heat/Acid) Hydantoin Hydantoin (Impurity -16 Da) Thiohydantoin->Hydantoin Oxidation (O2/Base) Enolate Planar Enolate (Racemic) Thiohydantoin->Enolate Deprotonation (Base) Enolate->Thiohydantoin Reprotonation (Racemization)

Figure 2: Mechanistic pathways showing the reversibility of cyclization and the origins of desulfurization and racemization.[2]

Frequently Asked Questions (FAQ)

Q: My product is an oil and won't crystallize. Is it impure? A: Likely, yes. Thiohydantoins are typically crystalline solids. An oily appearance often indicates the presence of the linear thiourea intermediate or solvent occlusion.

  • Fix: Dissolve the oil in a minimum amount of hot ethanol and add water dropwise until turbid. Cool slowly. If it remains oily, re-subject the material to 3M HCl/MeOH reflux to force cyclization of the remaining intermediate.

Q: Can I use DMF as a solvent? A: Yes, but be cautious. DMF can decompose to dimethylamine (a secondary amine) upon heating, which can react with your isothiocyanate to form a urea byproduct.

  • Fix: Use fresh, anhydrous DMF or switch to DMSO or Ethanol if solubility permits.

Q: I see a "Guanidine" impurity. Where did that come from? A: This is rare in isothiocyanate methods but common if you are using coupling reagents (like EDC/DCC) to activate the amino acid. The carbodiimide can react with the amine.[3]

  • Fix: Avoid coupling reagents. Use the standard Isothiocyanate + Amino Acid method or the Thiophosgene route if you need to generate the isothiocyanate in situ.

References

  • BenchChem. (2025).[4] Common experimental errors when working with thiohydantoin compounds.[4] Retrieved from BenchChem Technical Guides.

  • Ferreira, M., et al. (2006). "A Simple Synthesis of 2-Thiohydantoins." Molecules, 11, 1-x.

  • Edward, J. T., & Nielsen, S. (1957). "Thiohydantoins. I. Preparation and properties of 2-thiohydantoins." Journal of the Chemical Society.
  • Gouda, M. A., et al. (2021). "Recent Biological Applications and Chemical Synthesis of Thiohydantoins." Journal of Chemical Reviews.

  • Paul, S., et al. (2002).[5] "Microwave Assisted Synthesis of 1,5-Disubstituted Hydantoins and Thiohydantoins in Solvent-Free Conditions." Synthesis, 2002(1), 75-78.[5]

Sources

Troubleshooting

Technical Support Center: Purification of 5,5-Diphenylhydantoin

Introduction 5,5-Diphenylhydantoin, widely known as phenytoin, is a cornerstone anticonvulsant medication. Its synthesis, typically involving a base-catalyzed condensation of benzil and urea, can often lead to the format...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5,5-Diphenylhydantoin, widely known as phenytoin, is a cornerstone anticonvulsant medication. Its synthesis, typically involving a base-catalyzed condensation of benzil and urea, can often lead to the formation of stubborn byproducts.[1][2] The presence of these impurities complicates downstream applications, particularly in pharmaceutical development where high purity is non-negotiable. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested resource for troubleshooting the removal of 5,5-diphenylhydantoin when it arises as a reaction byproduct. We will move beyond simple procedural lists to explain the underlying chemical principles that govern each purification strategy, ensuring you can adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is 5,5-diphenylhydantoin and why is it a common byproduct? 5,5-Diphenylhydantoin (phenytoin) is a cyclic ureide derived from glycolylurea. In many synthetic routes targeting related hydantoin structures or other condensation products, unreacted starting materials or side reactions can lead to its formation. Its high crystallinity and relative stability can make it a persistent impurity in the final crude product.

Q2: What are the primary methods for removing 5,5-diphenylhydantoin from a reaction mixture? The most effective methods exploit the physicochemical properties of 5,5-diphenylhydantoin, namely its solubility profile and its weakly acidic nature. The three primary techniques are:

  • Recrystallization: Utilizes the differential solubility of the target compound and the byproduct in a selected solvent system.[3][4][5]

  • Acid-Base Extraction: Leverages the acidic proton on the hydantoin ring to selectively move the byproduct into an aqueous basic phase.[3][6]

  • Chromatography: Separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Q3: How can I quickly assess if my product is contaminated with 5,5-diphenylhydantoin? Thin-Layer Chromatography (TLC) is an effective initial screening method. A co-spot, where your crude product is spotted on top of a 5,5-diphenylhydantoin standard, can tentatively confirm its presence. For unambiguous identification and quantification, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1][7][8]

Troubleshooting & In-Depth Purification Guides

This section addresses specific challenges you may encounter during purification. Each answer provides a detailed explanation of the underlying principles and a step-by-step protocol to resolve the issue.

Scenario 1: Poor Separation by Recrystallization

Q: I tried to recrystallize my desired compound, but 5,5-diphenylhydantoin co-precipitates, resulting in low purity. How can I improve the selectivity of my crystallization?

A: Rationale & Scientific Principles Co-precipitation occurs when the byproduct has similar solubility to your target compound in the chosen solvent. The goal is to identify a solvent system where your desired compound has high solubility at an elevated temperature and low solubility at a reduced temperature, while the 5,5-diphenylhydantoin byproduct remains soluble (or is significantly less soluble) across that temperature range. 5,5-Diphenylhydantoin is practically insoluble in water but soluble in solvents like ethanol and acetone.[9] Its purification is often achieved by recrystallization from 95% ethanol.[1][3][5]

Troubleshooting Steps:

  • Solvent Screening: The most critical step is to perform a systematic solvent screen. Use the solubility data in Table 1 as a starting point. Test small quantities of your crude mixture in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, toluene/heptane).

  • Control Cooling Rate: Rapid cooling often traps impurities within the crystal lattice. Allow the crystallization mixture to cool slowly to room temperature, and then move it to an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

  • Utilize an Anti-Solvent: If your compound is highly soluble in a solvent where the byproduct is also soluble, you can sometimes induce selective precipitation by slowly adding an "anti-solvent" (a solvent in which your product is insoluble) to the warm, dissolved mixture until it becomes turbid.

Scenario 2: Exploiting Acidity for Separation

Q: My product and 5,5-diphenylhydantoin have nearly identical polarities, making flash chromatography ineffective. Is there an alternative chemical method?

A: Rationale & Scientific Principles Absolutely. This is a classic scenario where exploiting differences in chemical reactivity is superior to relying on physical properties alone. 5,5-Diphenylhydantoin has two N-H protons within its hydantoin ring. These protons are weakly acidic (pKa ≈ 8.0-8.3), allowing the molecule to be deprotonated by a suitable base to form a water-soluble salt (e.g., sodium diphenylhydantoinate).[10] If your desired compound lacks this acidic functionality, you can use a liquid-liquid extraction to selectively remove the byproduct.

The process involves dissolving the crude mixture in an organic solvent and washing it with an aqueous basic solution. The deprotonated 5,5-diphenylhydantoin will migrate to the aqueous phase, leaving your neutral organic compound in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate (NaHCO₃) or a dilute (0.1-0.5 M) sodium hydroxide (NaOH) solution.

    • Expert Insight: Sodium bicarbonate is a weaker base and is often sufficient, offering greater selectivity if your target compound has very weakly acidic protons. A dilute NaOH wash is more effective for complete removal but carries a higher risk of hydrolyzing sensitive functional groups on your target molecule.[3]

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer containing the deprotonated 5,5-diphenylhydantoin salt. Repeat the wash 1-2 more times to ensure complete removal.

  • Neutralization & Workup: Wash the organic layer with water and then with brine to remove residual base and dissolved water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to recover your purified compound.

  • Purity Check: Verify the removal of the byproduct using TLC or HPLC analysis.

start Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel Add to Separatory Funnel start->sep_funnel add_base Wash with aq. Base (e.g., 5% NaHCO3) sep_funnel->add_base separate Separate Layers add_base->separate organic_phase Organic Phase: Desired Compound separate->organic_phase Retain aqueous_phase Aqueous Phase: Deprotonated 5,5-Diphenylhydantoin (Water-Soluble Salt) separate->aqueous_phase Remove workup Wash with H2O, Brine Dry (Na2SO4) Concentrate organic_phase->workup discard Discard Aqueous Waste aqueous_phase->discard pure_product Purified Product workup->pure_product

Caption: Decision workflow for purification via acid-base extraction.

Data & Protocols

Table 1: Solubility of 5,5-Diphenylhydantoin

This table provides a reference for selecting appropriate solvents for recrystallization and chromatography.

SolventSolubilityTemperature (°C)Notes
WaterPractically Insoluble251 g dissolves in about 61,000 mL.[11]
Ethanol (95%)Soluble251 g dissolves in about 75 mL. Often used for recrystallization.[9]
AcetoneSoluble251 g dissolves in about 30 mL.[9]
DMSOSoluble25Often used as a reaction solvent.[1][10]
Aqueous BaseSoluble25Forms a water-soluble sodium salt.[10]
DichloromethaneSparingly Soluble25Useful for extraction but not ideal for recrystallization.
Hexane / HeptaneInsoluble25Can be used as an anti-solvent or for trituration.
Detailed Protocol 2: Optimized Recrystallization

This protocol provides a standardized method for purifying a product contaminated with 5,5-diphenylhydantoin, assuming the target compound has lower solubility in cold ethanol.

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to just dissolve the solid completely. Stir continuously on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them, transferring the hot, saturated solution to a clean, pre-warmed flask. This step prevents premature crystallization.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.

  • Cold Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to rinse away any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, purified product.

  • Verification: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to confirm the successful removal of 5,5-diphenylhydantoin.

cluster_0 Purification Process A 1. Dissolve Crude in Hot Solvent B 2. Slow Cool to Room Temperature A->B C 3. Cool in Ice Bath B->C D 4. Vacuum Filter to Collect Crystals C->D E 5. Wash with Cold Solvent D->E Crystals H Mother Liquor (Contains Impurities) D->H Filtrate F 6. Dry Crystals E->F G Purified Product F->G

Caption: Step-by-step workflow for a standard recrystallization protocol.

References

  • ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. [Link]

  • BEC-UAC. (n.d.). A high yield synthesis of phenytoin and related compounds using microwave activation. [Link]

  • YouTube. (2021). 5,5 diphenyl hydantoin (Phenytoin). [Link]

  • ACS Publications. (2025). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (1972). Process for the production of 5 5-diphenylhydantoin.
  • PubMed. (n.d.). An improved benzophenone procedure for the micro-determination of 5,5-diphenylhydantoin in blood. [Link]

  • PubMed. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2023). SYNTHESIS OF PHENYTOIN BY GREEN CHEMISTRY APPROACH. [Link]

  • PMC. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. [Link]

  • Scribd. (n.d.). Phenytoin Synthesis from Benzil and Urea. [Link]

  • PMC. (n.d.). High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil. [Link]

  • MDPI. (2021). Enantioseparation of 5,5′-Dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines on Polysaccharide-Based Chiral Stationary Phases: Exploring Chalcogen Bonds in Liquid-Phase Chromatography. [Link]

  • MDPI. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. [Link]

  • Waters Corporation. (2025). Chromatographic Separation and Photodiode Array Identification of Synthetic Industrial Dyes in Foods, Beverages, Over the Counter (OTC) Drugs, and Cosmetics. [Link]

  • Organic Synthesis International. (2014). Dilantin, 5,5-Diphenylhydantoin. [Link]

  • ResearchGate. (n.d.). (a) Hydantoin and (b) 5,5-diphenylhydantoin (phenytoin, pht). [Link]

  • Springer. (n.d.). Synthesis and Formulation Development of Phenytoin by Inclusion Complexation. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reflux Time for 2-Thioxo-4-Imidazolidinone Derivative Synthesis

Welcome to the technical support center for the synthesis of 2-thioxo-4-imidazolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-thioxo-4-imidazolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The following content is structured in a question-and-answer format to directly address common challenges encountered during the synthesis, with a special focus on the critical parameter of reflux time.

Introduction to 2-Thioxo-4-imidazolidinone Synthesis

2-Thioxo-4-imidazolidinones, often referred to as 2-thiohydantoins, are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] Their synthesis is a cornerstone in many medicinal chemistry programs. A common and effective method for their preparation involves the cyclization of a thiourea derivative, which is often formed in situ from an amino acid and an isothiocyanate, followed by treatment with an acid catalyst and heating under reflux.[3] While the reaction appears straightforward, optimizing the reflux time is crucial for maximizing yield and purity.

General Reaction Scheme

The synthesis of 2-thioxo-4-imidazolidinone derivatives typically proceeds through the condensation of an α-amino acid with an isothiocyanate to form an N-substituted thiourea. This intermediate then undergoes an acid-catalyzed intramolecular cyclization upon heating to yield the desired 2-thioxo-4-imidazolidinone ring system.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization Amino_Acid α-Amino Acid Thiourea N-Substituted Thiourea Intermediate Amino_Acid->Thiourea + R-N=C=S Isothiocyanate Isothiocyanate (R-N=C=S) Isothiocyanate->Thiourea Thiourea_2 N-Substituted Thiourea Intermediate Product 2-Thioxo-4-imidazolidinone Thiourea_2->Product Heat (Reflux) Acid Catalyst

Caption: General two-step reaction pathway for the synthesis of 2-thioxo-4-imidazolidinone derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: How do I determine the optimal reflux time for my specific 2-thioxo-4-imidazolidinone derivative?

A1: The optimal reflux time is not a one-size-fits-all parameter and depends on several factors including the reactivity of your starting materials (the α-amino acid and the isothiocyanate), the solvent, and the reaction scale. The most reliable method for determining the completion of the reaction is by monitoring its progress using Thin-Layer Chromatography (TLC).[1][4]

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare your TLC plate: Use a silica gel plate.

  • Spot the plate:

    • On the left, spot a small amount of your starting α-amino acid dissolved in a suitable solvent.

    • In the middle, carefully spot the reaction mixture at different time intervals (e.g., T=0, 1h, 2h, 4h, etc.).

    • On the right, if you have a pure sample of the expected product, spot it as a reference.

  • Develop the plate: Choose an appropriate solvent system (eluent) that provides good separation of your starting material and product. A common starting point is a mixture of ethyl acetate and hexane (e.g., 3:2 v/v).[4]

  • Visualize the spots: Use a UV lamp and/or an iodine chamber to visualize the spots.

  • Analyze the results: The reaction is complete when the spot corresponding to the starting material has disappeared, and the spot for the product is at its maximum intensity. Continuing the reflux beyond this point may lead to the formation of byproducts and a decrease in the overall yield.

Q2: What are the consequences of refluxing for too short a time?

A2: Insufficient reflux time will lead to an incomplete reaction. This means that a significant amount of the starting materials or the intermediate thiourea will remain unreacted. The primary consequence is a lower yield of your desired 2-thioxo-4-imidazolidinone derivative. The unreacted starting materials will also need to be separated during the purification step, which can complicate the workup process.

Q3: What happens if I reflux the reaction for too long?

A3: Prolonged heating can lead to the degradation of both the starting materials and the desired product, resulting in the formation of impurities and a decrease in yield. While specific degradation pathways for 2-thioxo-4-imidazolidinones under extended reflux are not extensively documented in dedicated studies, general principles of organic chemistry suggest that prolonged exposure to heat and acidic conditions can lead to side reactions such as hydrolysis of the amide bond or other rearrangements. This can result in a complex mixture of byproducts, making the purification of the desired compound more challenging and ultimately reducing the isolated yield. In some cases, prolonged heating can lead to the formation of colored impurities, which may be difficult to remove.[5]

Q4: My reaction seems to be very slow, and the starting material is still present after several hours of reflux. What can I do?

A4: If the reaction is proceeding slowly, there are several factors to consider:

  • Temperature: Ensure that your reaction is refluxing at the appropriate temperature for the solvent being used. A common setup involves a heating mantle and a condenser.[6]

  • Catalyst: The presence of an acid catalyst is often crucial for the cyclization step. If the reaction is slow, you may need to consider the type and amount of acid catalyst used.

  • Substituent Effects: The electronic and steric properties of the substituents on your α-amino acid and isothiocyanate can significantly influence the reaction rate. Electron-withdrawing groups on the isothiocyanate can make the carbon more electrophilic and speed up the initial thiourea formation. Conversely, bulky substituents on either reactant can sterically hinder the reaction, requiring longer reflux times or higher temperatures.

  • Solvent: The choice of solvent can impact reaction rates. Ensure you are using a solvent in which the reactants are sufficiently soluble at reflux temperature.

Q5: I am scaling up my reaction from 1 gram to 100 grams. Should I expect the reflux time to change?

A5: Yes, you should anticipate a potential change in the optimal reflux time when scaling up a reaction. Heat transfer is less efficient in larger reaction vessels, meaning it will take longer to bring the entire volume to reflux temperature. Additionally, the mixing efficiency can differ, which may affect the reaction rate. It is crucial to monitor the reaction progress by TLC, even if you have optimized the conditions on a smaller scale. Do not simply multiply the reflux time from the small-scale experiment.

Data Summary: Reported Reflux Times

The following table summarizes reflux times reported in the literature for the synthesis of various 2-thioxo-4-imidazolidinone derivatives. It is important to note that these are reported times and not necessarily the result of a systematic optimization study. They should be used as a guideline, with TLC monitoring being the definitive method for determining reaction completion.

Starting MaterialsSolventReflux Time (hours)Yield (%)Reference
C-4-Methylphenylglycine and Phenyl isothiocyanateNot specifiedNot specified, general procedure followed78.60[3]
C-4-Ethylphenylglycine and Phenyl isothiocyanateNot specifiedNot specified, general procedure followed73.30[3]
Substituted maleimide derivatives and Cyclohexyl isothiocyanateAcetonitrile16 - 7050 - 81[4]
Schiff's bases and Thioglycolic acid1,4-dioxane20Not specified
1-phenyl-3-pyrazolidone derivative and 2-mercaptoacetic acidNot specified20-22Not specified[1]

Experimental Workflow for Optimizing Reflux Time

G cluster_0 Phase 1: Small-Scale Trial cluster_1 Phase 2: Optimization cluster_2 Phase 3: Determination of Optimal Time A Set up small-scale reaction (e.g., 1 mmol) B Monitor by TLC every hour A->B C Identify approximate completion time (t_approx) B->C D Run parallel reactions around t_approx (t_approx - 1h, t_approx, t_approx + 1h) C->D E Work up and purify each reaction D->E F Analyze yield and purity (e.g., NMR, LC-MS) E->F G Compare results from Phase 2 F->G H Select time with best balance of yield and purity G->H I Validate optimal time with a repeat experiment H->I

Caption: A systematic workflow for the experimental optimization of reflux time.

Conclusion

Optimizing the reflux time for the synthesis of 2-thioxo-4-imidazolidinone derivatives is a critical step in achieving high yields and purity. By understanding the underlying chemical principles and employing systematic monitoring techniques like TLC, researchers can confidently navigate the synthesis and troubleshoot common issues. This guide provides a framework for both novice and experienced scientists to enhance their experimental outcomes in this important area of medicinal chemistry.

References

  • Al-Masoudi, N. A., et al. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Egyptian Journal of Chemistry, 64(3), 1239-1247.
  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • Blackmore, T. R., & Thompson, P. E. (2011).
  • de Oliveira, C. S. A., et al. (2010).
  • Vengurlekar, S., Sharma, R., & Trivedi, P. (2012). A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Letters in Drug Design & Discovery, 9(5), 458-473.
  • Nasser, A. J. A., et al. (2010). Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. E-Journal of Chemistry, 7(4), 1320-1324.
  • Orango. (2025, October 10). What Is Reflux in Organic Chemistry? Understanding the Basics. Orango. [Link]

  • ResearchGate. (2001). Case Studies on Optimum Reflux Ratio of Distillation Towers in Petroleum Refining Processes. [Link]

  • Zolfigol, M. A., et al. (2014). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Medicinal Chemistry, 10(7), 723-734.
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124.
  • Shaji, S., et al. (2016). Aqueous based reflux method for green synthesis of nanostructures: Application in CZTS... Materials Science in Semiconductor Processing, 41, 379-385.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Comparison of the yields and times for synthesis of 4-thiazolidinones. Journal of Saudi Chemical Society, 21(1), 109-115.
  • Wang, Y., et al. (2022). Rapid Degradation of Rhodamine B through Visible-Photocatalytic Advanced Oxidation Using Self-Degradable Natural Perylene Quinone Derivatives—Hypocrellins. Molecules, 27(14), 4434.
  • López-Orozco, C., et al. (2023). Upgrading the reflux method as novel route for competitive catalysts in alkane selective oxidation. Catalysis Science & Technology, 13(15), 4529-4541.
  • Pan, Z., et al. (2021).
  • Pratama, M. R. F., et al. (2023). Optimization of distillation column reflux ratio for distillate purity and process energy requirements. Journal of Engineering and Applied Technology, 4(2), 106-114.
  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140.
  • de Oliveira, C. S. A., et al. (2010).
  • Patel, N. B., & Patel, J. C. (2011). Design, synthesis, in silico studies, and antidiabetic activity of several sulfanilamide incorporated 2,3-disubstituted thiazolidin-4-ones. Revista Colombiana de Química, 51(3), 1-13.
  • Sicha, P., et al. (2024). Synthesis of Rhodamine-Conjugated Lupane Type Triterpenes of Enhanced Cytotoxicity. Molecules, 29(10), 2307.
  • Kiss, L., et al. (2018). Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives. Beilstein Journal of Organic Chemistry, 14, 283-290.

Sources

Troubleshooting

Technical Support Center: Overcoming NMR Solubility Challenges for Triphenyl Thiohydantoin

Welcome to the Technical Support Center. Triphenyl thiohydantoin (TPT) and its derivatives are notoriously challenging to characterize via Nuclear Magnetic Resonance (NMR) spectroscopy.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Triphenyl thiohydantoin (TPT) and its derivatives are notoriously challenging to characterize via Nuclear Magnetic Resonance (NMR) spectroscopy. The bulky, rigid triphenyl framework promotes strong intermolecular


 stacking and high crystal lattice energies, rendering these molecules highly hydrophobic and sparingly soluble in standard non-polar deuterated solvents.

This guide provides field-proven, causally-linked troubleshooting steps to resolve solubility limitations, aggregation-induced line broadening, and sample recovery bottlenecks.

NMR_Troubleshooting Start Start: TPT Sample Prep TestCDCl3 Test Solubility in CDCl3 Start->TestCDCl3 SolubleCDCl3 Proceed to NMR Acquisition TestCDCl3->SolubleCDCl3 Soluble InsolubleCDCl3 Insoluble / Broad Peaks TestCDCl3->InsolubleCDCl3 Insoluble SwitchSolvent Switch to High-Polarity Aprotic (DMSO-d6, DMF-d7) InsolubleCDCl3->SwitchSolvent CheckDMSO Check Solubility in DMSO-d6 SwitchSolvent->CheckDMSO CheckDMSO->SolubleCDCl3 Sharp Peaks BroadDMSO Dissolves, but Peaks Broad (Aggregation/Dynamics) CheckDMSO->BroadDMSO Broad Peaks CoSolvent Use Co-Solvent System (CDCl3 + DMSO-d6) CheckDMSO->CoSolvent Still Insoluble VTNMR Perform Variable Temperature (VT) NMR BroadDMSO->VTNMR VTNMR->SolubleCDCl3 Resolved CoSolvent->SolubleCDCl3

Workflow for resolving triphenyl thiohydantoin NMR solubility and spectral broadening issues.

Section 1: Diagnostic FAQs & Causality-Driven Solutions

Q1: Why does my triphenyl thiohydantoin sample form a cloudy suspension in


, and what is the optimal alternative? 
Analysis:  Chloroform-

(

) is the standard first-line NMR solvent due to its low cost, volatility, and minimal spectral interference[1]. However, TPT's rigid aromatic rings and thiocarbonyl hydrogen-bond acceptors create strong intermolecular networks.

, being a moderately polar, non-hydrogen-bonding solvent, lacks the thermodynamic driving force to disrupt this high crystal lattice energy. Solution: Transition to strongly coordinating, high-polarity aprotic solvents such as Dimethyl Sulfoxide-

(

) or Dimethylformamide-

(

).

acts as a strong hydrogen-bond acceptor and dipole-dipole disruptor, effectively solvating the rigid thiohydantoin core[2].

Table 1: Quantitative Comparison of Alternative NMR Solvents for TPT

SolventPolarity IndexBoiling Point (°C)Residual

Peak (ppm)
Solvating Power for TPT

4.161.27.26Poor (Suspension likely)

7.2189.02.50Excellent (Primary alternative)

6.4153.08.03, 2.92, 2.75Very Good

5.3115.28.74, 7.58, 7.22Good (

disruption)

Q2: My TPT derivative dissolves in


, but the aromatic peaks are broad and poorly resolved. Is the sample degrading? 
Analysis:  Broadening in 

at room temperature is rarely indicative of degradation. Instead, it is typically caused by two physical phenomena:
  • Supramolecular Aggregation: Even in strong solvents, highly hydrophobic molecules can form transient non-covalent assemblies. This leads to slow molecular tumbling and rapid transverse relaxation (

    
    ), which broadens the NMR peaks[3].
    
  • Restricted Rotation (Atropisomerism): The bulky phenyl rings on the thiohydantoin core may experience sterically hindered rotation. If the exchange rate between rotamers occurs on the intermediate NMR timescale, signals will coalesce and broaden[4]. Solution: Perform Variable-Temperature (VT) NMR. Heating the sample increases thermal kinetic energy, breaking non-covalent aggregates and accelerating rotational exchange past the coalescence point, resulting in sharp, time-averaged resonances[3][4].

Q3: How can I recover my purified TPT sample after running it in


? 
Analysis: 

has a high boiling point (189 °C), making standard rotary evaporation impractical and risking thermal degradation of the thiohydantoin[5]. Solution: Utilize specialized evaporation technologies (e.g., spiral plug evaporators) designed to prevent bumping and remove high-boiling solvents under vacuum without excessive heat[5]. Alternatively, lyophilization (freeze-drying) can be employed if the

is first diluted with water.

Section 2: Self-Validating Experimental Protocols

Protocol A: Variable-Temperature (VT) NMR for Aggregated TPT Samples

Use this protocol when the sample is fully dissolved in


 but exhibits broad, unresolved aromatic multiplets.
  • Sample Preparation: Weigh 2–5 mg of the TPT sample[6].

  • Solvation: Dissolve the solid in 0.6 mL of

    
    . Ensure the sample depth is at least 4.5 cm in a high-quality NMR tube to maintain magnetic field homogeneity[5][6].
    
  • Sealing: Cap the tube tightly. For temperatures exceeding 80 °C, you must use specialized pressure-rated NMR tubes to prevent solvent evaporation and potential thermal injury[6].

  • Acquisition & Heating: Insert the sample into the spectrometer. Acquire a baseline 1D

    
     spectrum at 298 K. Gradually increase the temperature in 10 K increments (e.g., 313 K, 323 K, up to 353 K)[4].
    
  • Validation: Re-shim the magnet and tune the probe at each temperature step. Self-Validation Check: A successful run is validated when the broad aromatic multiplets resolve into distinct, sharp doublets and triplets with measurable

    
    -couplings.
    
  • Cooling: Return the probe to 298 K and acquire a final spectrum. Compare this to the initial 298 K baseline to definitively confirm the compound did not thermally degrade during the experiment.

Protocol B: Co-Solvent System Preparation ( / )

Use this protocol if VT-NMR is unavailable, the compound is thermally labile, or you need to reference the spectrum closely to standard


 literature values.
  • Initial Solvation: Dissolve 2–5 mg of TPT in a micro-volume (50–100

    
    ) of 
    
    
    
    . Vortex until the solution is completely clear.
  • Dilution: Slowly add 500

    
     of 
    
    
    
    to the solution[7]. Causality: The
    
    
    acts as a localized disruptor of hydrogen bonding and
    
    
    stacking, while the bulk
    
    
    provides a low-viscosity medium that ensures rapid molecular tumbling and sharp peaks.
  • Validation: Visually check for precipitation. If the solution remains clear, transfer it to an NMR tube.

  • Acquisition: The resulting spectrum will feature both the

    
     residual peak (7.26 ppm) and the 
    
    
    
    residual peak (2.50 ppm). Self-Validation Check: Integrate the residual solvent peaks to confirm the exact solvent ratio, ensuring reproducibility for future comparative runs.

References

  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester.
  • NMR solvent selection - that also allows sample recovery - BioChromato.
  • Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs - PMC (NIH).
  • Deuterated Solvents for NMR: Guide - Allan Chemical Corporation.
  • How to record NMR for organic compound which is not soluble in common deuterated solvents? - ResearchGate.
  • NMR Sample Preparation: The Complete Guide - Organomation.
  • Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies - ChemRxiv.

Sources

Optimization

Technical Support Center: Purification of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3,5,5-Triphenyl-2-thi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone via recrystallization. We will move beyond basic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

The Imperative of Purity

3,5,5-Triphenyl-2-thioxo-4-imidazolidinone and its structural analogs, such as thiohydantoins, are heterocyclic scaffolds of significant interest in medicinal chemistry, demonstrating a range of biological activities.[1][2] The efficacy and safety of such compounds in any application, particularly in drug development, are directly dependent on their purity. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired material from impurities.[3]

Core Principles of Recrystallization for 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

The success of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one. For a compound like 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone, which possesses both non-polar (three phenyl rings) and polar (imidazolidinone core) features, finding a single ideal solvent can be challenging. Therefore, a mixed-solvent system is often the most effective approach.[4][5]

A common and effective mixed-solvent system for similar heterocyclic structures is an alcohol/water mixture, such as ethanol/water.[1][2]

  • The "Good" Solvent (Ethanol): The organic solvent in which the compound is highly soluble when hot.

  • The "Anti-Solvent" (Water): A solvent in which the compound is poorly soluble, even when hot. The two solvents must be miscible.[6][7]

By dissolving the compound in a minimum amount of the hot "good" solvent and then carefully adding the "anti-solvent" to the point of saturation, we create a finely-tuned system where the compound's solubility will drop sharply upon slow cooling, promoting the formation of pure crystals while impurities remain in the "mother liquor."[4][7]

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol provides a detailed methodology for the purification of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone using an ethanol/water system.

Workflow Overview

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying dissolve Dissolve crude product in minimum hot EtOH hot_filter Hot gravity filtration (if insoluble impurities exist) dissolve->hot_filter add_water Add hot H₂O dropwise until solution is cloudy hot_filter->add_water clarify Add a few drops of hot EtOH to re-clarify add_water->clarify cool_slow Slow cooling to room temp clarify->cool_slow ice_bath Cool in ice bath to maximize yield cool_slow->ice_bath vac_filter Vacuum filtration to collect crystals ice_bath->vac_filter wash Wash with cold EtOH/H₂O vac_filter->wash dry Dry crystals under vacuum wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Methodology
StepActionRationale and Key Parameters
1 Dissolution Place the crude 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing recovery.[3][8]
2 Hot Filtration (Optional) If insoluble impurities are observed, add a small excess of hot ethanol (to prevent premature crystallization) and perform a hot gravity filtration to remove them.[9][10]
3 Saturation To the hot, clear solution, add hot water dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.[7][11]
4 Clarification Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the system is at the precise point of saturation at the elevated temperature.[9]
5 Slow Cooling Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[4] Rapid cooling can trap impurities.[12]
6 Maximizing Yield Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[13]
7 Isolation Collect the crystals by vacuum filtration using a Büchner funnel.
8 Washing Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities. Using ice-cold solvent minimizes the loss of the desired product.[8]
9 Drying Allow the crystals to dry completely under vacuum to remove residual solvent.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting recrystallization.

Question: My compound separated as a liquid (oiled out) instead of forming crystals. What happened and how can I fix it?

Answer: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes so highly supersaturated that the solute separates as a liquid phase instead of an ordered solid crystal lattice.[14] This oily layer often traps impurities, defeating the purpose of recrystallization.[15]

  • Immediate Corrective Action:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount (10-20% more) of the hot "good" solvent (ethanol) to decrease the supersaturation level.[13]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. Very slow cooling is often the key to favoring crystal formation over oiling out.[16]

  • If the Problem Persists:

    • Impurity Issue: A high concentration of impurities can depress the melting point of your compound, making oiling out more likely.[17] Consider a preliminary purification step, like running the crude material through a short plug of silica gel, before attempting recrystallization.[13]

    • Solvent Choice: The chosen solvent system may not be ideal. Experiment with different solvent pairs.

Question: I followed the protocol, but my final yield of pure crystals is very low. What are the likely causes?

Answer: A low recovery is one of the most common issues in recrystallization. The primary causes are:

  • Using Too Much Solvent: The most frequent error is adding too much hot solvent during the initial dissolution step.[13][16] Since the compound has some solubility even in the cold solvent, excess solvent will keep a significant portion of your product dissolved in the mother liquor.

    • Solution: If you still have the mother liquor, you can try to recover more product by boiling off some of the solvent to reduce the volume and then re-cooling the solution.[12][13]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product.

    • Solution: Ensure the funnel is pre-warmed and use a slight excess of hot solvent before filtering.[11]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve and wash away a portion of your product.[8]

Question: The solution has cooled completely, but no crystals have formed. What should I do?

Answer: This is likely due to the formation of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[16] The crystallization process needs a nucleation point to begin. You can induce crystallization by:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide a surface for the first crystals to form.[8][13]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for crystal growth.[13][16]

  • Further Cooling: If the above methods don't work, try cooling the solution to an even lower temperature, for example, in a salt-ice bath.[16]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system if ethanol/water doesn't work?

An ideal solvent pair must meet two criteria: the compound of interest should be soluble in the "good" solvent and insoluble in the "anti-solvent," and the two solvents must be miscible with each other.[5][9] You can perform small-scale solubility tests in test tubes with your crude compound to screen various solvent pairs. Common pairs include ethanol-water, methanol-water, acetone-water, and ethyl acetate-hexane.[4]

Q2: My crude product is colored. How can I remove colored impurities?

Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot gravity filtration step.[3][10] The charcoal adsorbs the colored compounds onto its high-surface-area matrix. Use only a very small amount, as excessive charcoal can also adsorb your desired product, reducing the yield.

Q3: Does the rate of cooling really matter that much?

Yes, it is one of the most critical variables. Slow, gradual cooling promotes the formation of large, well-defined crystals.[4] This process is highly selective and tends to exclude impurity molecules from the crystal lattice. Conversely, rapid cooling or "crashing out" the solid leads to the formation of small crystals that can trap impurities within the lattice, resulting in a less pure final product.[12]

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Doherty, M. F., & Acevedo, D. (2020). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 24(9), 1736-1745. Retrieved from [Link]

  • thetoastyone. (2013, February 3). Recrystallization (help meeeeee). Reddit. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Grossmont College. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide.... Retrieved from [Link]

  • Patterson, M. (2024, May 6). What is the multi-solvent recrystallization process? Quora. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Crystals, 11(7), 817. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Pérez, M., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2069-2079. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 872-882. Retrieved from [Link]

  • Al-Bayati, Y. K. H., & Al-Amiery, A. A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Egyptian Journal of Chemistry, 67(6), 1-1. Retrieved from [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: their syntheses and applications. Heterocycles, 83(9), 1953-1975. Retrieved from [Link]

  • Pérez, M., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2069-2079. Retrieved from [Link]

  • Ahad, A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 637. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • Guerrab, W., et al. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 2(10), x171591. Retrieved from [Link]

  • Kolos, N. N., et al. (2019). Synthesis and structure of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one. Bibliomed, 1(1), 112-116. Retrieved from [Link]

  • Al-Malki, J. A., et al. (2022). Solubility, solubility parameters and solution thermodynamics of thymoquinone in different mono solvents. Scientific Reports, 12(1), 1-14. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Thiohydantoin Synthesis &amp; Stability

The following guide serves as a specialized Technical Support Center for researchers encountering stability issues during thiohydantoin synthesis. It is structured to provide immediate triage, mechanistic understanding,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering stability issues during thiohydantoin synthesis. It is structured to provide immediate triage, mechanistic understanding, and validated protocols.

Topic: Preventing Desulfurization & Degradation in Thiohydantoin Scaffolds Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Knowledge Base: The "Why" and "How" of Desulfurization

Thiohydantoins (2-thioxoimidazolidin-4-ones) are inherently less stable than their hydantoin (C=O) counterparts. The sulfur atom is a "soft" nucleophile and is highly susceptible to oxidative desulfurization and hydrolysis. In drug discovery (e.g., Enzalutamide analogs) or proteomic sequencing (Edman degradation), preserving the thiocarbonyl group is critical for biological activity.

The Degradation Triad

Your synthesis is likely failing due to one of three specific pathways. Use this diagram to diagnose your current failure mode:

DesulfurizationPathways Thio Target Thiohydantoin (C=S Intact) Hydantoin Hydantoin Impurity (C=O, M-16) Thio->Hydantoin 1. Oxidative Desulfurization (O2, Peroxides, High T) RingOpen Thioureido Acid (Hydrolysis) Thio->RingOpen 2. Base-Catalyzed Hydrolysis (pH > 9, Aqueous) Sulfone Sulfinic/Sulfonic Acids (Oxidation) Thio->Sulfone 3. Strong Oxidants (H2O2, mCPBA) Metals Trace Metals (Cu, Fe) Metals->Thio Catalyzes C=S -> C=O

Figure 1: The primary degradation pathways for thiohydantoins. Note that transition metals act as catalysts for desulfurization.

Troubleshooting Guide (Q&A)

Issue 1: "My Mass Spec shows a dominant peak at M-16."

Diagnosis: Oxidative Desulfurization.[1][2][3] The sulfur atom has been replaced by oxygen. This is thermodynamically favorable and often irreversible.

  • Q: I used inert gas. Why did this happen?

    • A: Nitrogen ballooning is often insufficient. Thiohydantoins are sensitive to dissolved oxygen in solvents, especially at reflux temperatures.

    • The Fix: You must employ a Freeze-Pump-Thaw cycle for your reaction solvents, or at minimum, vigorous sparging with Argon (heavier than air) for 20 minutes before adding reagents.

    • Critical Check: Are you using ether or THF? These solvents form peroxides over time. Peroxides will rapidly oxidize the C=S bond to a sulfine, which then rearranges to the hydantoin. Always test solvents for peroxides.

Issue 2: "The reaction stalled, and I see ring-opened byproducts."

Diagnosis: Base-Catalyzed Hydrolysis.[4][5][6] While base is often required to deprotonate the amino acid/ester in the first step, prolonged exposure to high pH hydrolyzes the thiohydantoin ring faster than it forms.

  • Q: The protocol calls for aqueous KOH/NaOH. Is this wrong?

    • A: It is risky. In the "Biltz method" (Benzil + Urea/Thiourea), base is required, but for amino acid + isothiocyanate routes, strong aqueous bases are detrimental.

    • The Fix: Switch to a non-aqueous base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in an organic solvent (DCM or Ethanol).

    • Mechanism: Base-catalyzed hydrolysis of thiohydantoins proceeds via attack at the C-4 carbonyl, opening the ring to a thioureido acid [1]. This is reversible under acidic conditions, which is why the acidic cyclization step is mandatory.

Issue 3: "My yield is low, and the product looks 'charred' or dark."

Diagnosis: Thermal Decomposition / Hot Spots.[4] Thiohydantoins have lower thermal stability than hydantoins.

  • Q: I'm using a heating mantle at reflux. Is that okay?

    • A: No. Heating mantles create "hot spots" that exceed the decomposition temperature of the sulfur moiety.

    • The Fix: Use an oil bath with magnetic stirring to ensure uniform heat distribution. Do not exceed 100°C unless strictly necessary.

    • Specific Case: If using L-Cysteine , be aware that thermal desulfurization of the side chain can occur, converting it to the alanine derivative (5-methyl-2-thiohydantoin) [2].[4][7]

Data & Diagnostics: Validating Your Product

Before proceeding to biological assays, you must confirm the integrity of the thiocarbonyl group.

Table 1: Diagnostic Markers for Thiohydantoin vs. Hydantoin

FeatureThiohydantoin (Target)Hydantoin (Impurity)Note
Mass Spec (ESI) [M+H]+ [M-16+H]+ The "Oxygen Swap" shift.
13C NMR (C-2) ~180 - 185 ppm ~155 - 160 ppm The C=S carbon is significantly downfield.
IR Spectroscopy 1200 - 1300 cm⁻¹ 1700 - 1750 cm⁻¹ C=S stretch is weaker; C=O is strong/sharp.
Appearance Often Yellow/CreamOften White/ColorlessSulfur conjugation often adds color.

Optimized Experimental Protocol

This protocol utilizes the Isothiocyanate Method (Edman-type), optimized to prevent desulfurization by minimizing oxidative and hydrolytic stress.

The "Self-Validating" Workflow

This workflow includes checkpoints (CP) where you must verify the intermediate before proceeding.

SynthesisProtocol Start Start: Amino Acid Ester + Isothiocyanate Degas Step 1: Degas Solvents (Argon Sparge/Freeze-Pump-Thaw) Start->Degas Coupling Step 2: Coupling (Mild Base) TEA/DCM, r.t., 2h Degas->Coupling CP1 CP1: Check for Thiourea Intermediate (TLC/LCMS) Coupling->CP1 Cyclize Step 3: Acidic Cyclization 6M HCl or TFA, Reflux, 1h CP1->Cyclize Intermediate Confirmed Quench Step 4: Rapid Quench Ice Water (Avoid basic wash) Cyclize->Quench Isolate Step 5: Isolation Filtration or Extraction Quench->Isolate

Figure 2: Optimized synthesis workflow minimizing exposure to base and oxygen.

Detailed Methodology

Reagents:

  • Amino Acid Methyl Ester Hydrochloride (1.0 equiv)

  • Isothiocyanate (e.g., Phenyl isothiocyanate) (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • 6M HCl (Aqueous) or Trifluoroacetic acid (TFA)

Step-by-Step:

  • Inert Environment (Critical): Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM. Why: Removes moisture that promotes hydrolysis and oxygen that promotes desulfurization.

  • Coupling: Add the amino acid ester and TEA. Stir for 15 min. Add the isothiocyanate dropwise.[8] Stir at room temperature for 2–4 hours.

    • Checkpoint: Perform TLC.[4] You should see the disappearance of the starting amine and the appearance of the thiourea intermediate .

  • Cyclization (The Danger Zone):

    • Evaporate the DCM.

    • Add 6M HCl (or 20% TFA in water).

    • Reflux at 80-90°C (Oil bath). Do not exceed 1 hour.

    • Note: Acid promotes the cyclization of the thiourea to the thiohydantoin. Prolonged heating here will eventually hydrolyze the product [3].

  • Workup:

    • Cool the mixture immediately in an ice bath to 0°C.

    • The thiohydantoin often precipitates.[7] Filter and wash with cold water.

    • If extraction is needed, use Ethyl Acetate. Avoid washing with saturated bicarbonate (base) if possible; use brine instead. If a basic wash is required to remove acid, do it rapidly (<1 min) and cold.

Storage & Stability

Even after synthesis, desulfurization can occur on the shelf.

  • Light Sensitivity: Thiohydantoins can undergo photo-oxidative desulfurization. Store in amber vials .

  • Temperature: Store at -20°C.

  • Atmosphere: Flush the vial with Argon before sealing.

References

  • Mechanism of Hydrolysis: Edward, J. T., & Nielsen, S. (1957). The Hydrolysis of 2-Thiohydantoins of Amino Acids.[5][6] Journal of the Chemical Society. (Contextualized via search results on base-catalyzed hydrolysis mechanisms).

  • Thermal Desulfurization of Cysteine: BenchChem. Common experimental errors when working with thiohydantoin compounds.[4] Retrieved from

  • Synthesis Optimization: Konnert, L., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. MDPI, Molbank 2018(4), M1028. Retrieved from

  • Desulfurization Pathways: Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2).[9] Retrieved from

Sources

Optimization

Separation of thiohydantoin isomers using column chromatography

Welcome to the Technical Support Center for Chromatographic Separation of Thiohydantoin Isomers. This resource is engineered for analytical scientists and drug development professionals tasked with resolving complex chir...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separation of Thiohydantoin Isomers. This resource is engineered for analytical scientists and drug development professionals tasked with resolving complex chiral and positional isomers of thiohydantoin derivatives (e.g., anti-androgens, Tic-hydantoins, and axially chiral scaffolds).

Below, you will find our self-validating methodologies, mechanistic troubleshooting guides, and a comprehensive FAQ to ensure robust, reproducible separations.

Mechanistic Principles of Thiohydantoin Separation

Thiohydantoins present unique chromatographic challenges due to their structural dynamics. The C5 position of the thiohydantoin ring is highly susceptible to enolization because of the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups. This acidity can lead to rapid on-column epimerization in the presence of protic solvents[1]. Furthermore, ortho-substituted thiohydantoins often exhibit axial chirality (atropisomerism) due to hindered rotation around the C-N bond, which can be thermally sensitive[1][2].

Successful separation relies on selecting a Chiral Stationary Phase (CSP) that provides optimal steric fit and hydrogen-bonding interactions, while strictly controlling the mobile phase environment to prevent interconversion. Polysaccharide-based CSPs (amylose and cellulose derivatives) are the industry standard for these compounds[3][4][5].

Decision Matrix: Platform and CSP Selection

G Start Thiohydantoin Racemate (e.g., C5-substituted or Axially Chiral) Tech Select Chromatography Platform Start->Tech SFC SFC (Supercritical Fluid) Faster, greener, less epimerization Tech->SFC Preferred HPLC NP-HPLC (Normal Phase) High capacity, standard setup Tech->HPLC Alternative CSP_SFC Polysaccharide CSPs (e.g., Amylose-SA, Cellulose-SC) SFC->CSP_SFC CSP_HPLC Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) HPLC->CSP_HPLC Mod_SFC CO2 + Modifier (MeOH, EtOH, or IPA) CSP_SFC->Mod_SFC Mod_HPLC Hexane / IPA (e.g., 90:10 v/v) CSP_HPLC->Mod_HPLC Eval Evaluate Resolution (Rs) Mod_SFC->Eval Mod_HPLC->Eval Success Baseline Separation (Rs > 1.5) Eval->Success Rs > 1.5 Fail Co-elution / Tailing (Rs < 1.5) Eval->Fail Rs < 1.5 Troubleshoot Troubleshooting: Change Modifier, Switch CSP, or Adjust Temperature Fail->Troubleshoot Troubleshoot->Tech Iterate

Workflow for selecting chromatography modes and CSPs for thiohydantoin isomers.

Self-Validating Protocol: Chiral Separation via NP-HPLC / SFC

To ensure data integrity and prevent false negatives (e.g., assuming a column cannot separate the isomers when the issue is actually system dead-volume or solvent mismatch), follow this self-validating workflow.

Step 1: System Suitability and Dead Volume Verification

  • Action: Inject a non-retained void volume marker (e.g., 1,3,5-tri-tert-butylbenzene for NP-HPLC).

  • Validation Check: Calculate the dead time (

    
    ). If peak shape is asymmetrical, troubleshoot system plumbing before injecting the thiohydantoin sample.
    

Step 2: CSP and Mobile Phase Initialization

  • Action: Install an Amylose-based CSP (e.g., Amylose-SA or Chiralpak AD), which universally shows superior chiral recognition for bulky C5-substituted thiohydantoins compared to cellulose analogs[3][4].

  • Action: Equilibrate with n-hexane/2-propanol (90:10, v/v) for HPLC, or CO2/2-propanol for SFC.

  • Causality: 2-propanol (IPA) is preferred over ethanol or methanol as it reduces the risk of proton exchange at the C5 position, thereby minimizing on-column epimerization[1][4].

Step 3: Temperature Control

  • Action: Set the column compartment to 20°C – 25°C.

  • Validation Check: If separating axially chiral thiohydantoins (atropisomers), monitor the baseline between peaks. If a "plateau" or "saddle" appears, lower the temperature to 10°C to freeze the C-N bond rotation[1].

Step 4: Injection and Resolution (


) Calculation 
  • Action: Inject 5–10 µL of the thiohydantoin racemate (dissolved in the mobile phase to prevent solvent-shock).

  • Validation Check: Calculate

    
    . Proceed to preparative scale-up only if 
    
    
    
    . If
    
    
    , refer to the troubleshooting guide below.

Quantitative Performance Benchmarks

Use the following empirical data to benchmark your expected separation outcomes based on recent chromatographic studies[4][5].

Stationary PhasePlatformMobile Phase / ModifierAnalyte TypeTypical Resolution (

)
Amylose-SA / Chiralpak AD NP-HPLCn-Hexane / 2-PrOH (90:10)3,5-disubstituted hydantoins> 3.0 (Baseline)
Cellulose-SC NP-HPLCn-Hexane / 2-PrOH (90:10)3,5-disubstituted hydantoins0.4 - 1.5 (Partial)
Amylose-SA SFCCO

+ 2-PrOH
3,5-disubstituted hydantoins> 2.0 (Baseline)
Chiralcel OD-H NP-HPLCn-Hexane / Ethanol (80:20)Tic-hydantoin derivatives> 3.3 (Baseline)

Troubleshooting & FAQs

Q: I am observing a raised baseline (a "plateau" or "saddle") between my two thiohydantoin enantiomer peaks. What causes this, and how do I fix it? A: This is a classic chromatographic signature of on-column interconversion. Thiohydantoins with a proton at the C5 position can undergo epimerization during the run, or if they possess ortho-substituted aryl groups, they may undergo atropisomeric rotation[1].

  • Solution: First, eliminate highly protic solvents (like ethanol or methanol) from your sample diluent and mobile phase, as these facilitate proton exchange and ring-opening/closing reactions[1][2]. Switch to a less protic modifier like 2-propanol (IPA)[4], or use a strictly non-protic mobile phase like n-hexane/dichloromethane (DMC). Second, lower the column temperature to reduce the kinetic energy available for C-N bond rotation or enolization.

Q: My 3,5-disubstituted thiohydantoin enantiomers are co-eluting on a Cellulose-SC column. Should I adjust the gradient or change the column? A: Change the column. Structural studies indicate that Amylose-based CSPs (like Amylose-SA or Chiralpak AD) exhibit significantly broader and stronger chiral recognition toward 3,5-disubstituted hydantoins and thiohydantoins than Cellulose-based CSPs[3][4]. The helical structure of the amylose backbone provides a more accommodating inclusion cavity for the bulky electron-rich substituents at the C5 position[3].

Q: Is Supercritical Fluid Chromatography (SFC) better than Normal Phase HPLC for scaling up thiohydantoin separations? A: Yes, SFC is generally superior for preparative scale-up. SFC utilizes supercritical CO


, which has higher diffusivity and lower viscosity than liquid hexane, allowing for flow rates 3 to 5 times faster without sacrificing resolution[4]. Furthermore, when investigating modifiers for SFC, 2-propanol consistently yields more baseline enantioseparations for hydantoin derivatives compared to methanol or ethanol[4].

Q: After collecting my separated fractions and evaporating the solvent, my NMR shows a diastereomeric mixture again. Why did my separation fail post-column? A: Your separation did not fail; your compound likely underwent Crystallization-Induced Diastereomer Transformation (CIDT)[2]. Thiohydantoins with aminal carbons at the chiral center can epimerize via ring-opening and closing reactions when concentrated in certain solvents. As the solvent evaporates, the less soluble diastereomer crystallizes out, driving the equilibrium in solution to convert the remaining compound into the crystallizing form[2].

  • Solution: To preserve the specific isolated isomer, evaporate the solvent at low temperatures under high vacuum, and store the purified fractions in a non-epimerizing solvent (e.g., dry toluene) immediately after recovery.

References

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases Source: MDPI (Molecules) URL:[4]

  • Aldol Reactions of Conformationally Stable Axially Chiral Thiohydantoin Derivatives Source: ACS Omega URL:[1]

  • Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis Source: ResearchGate URL:[5]

  • Crystallization-induced diastereomer transformation of thiohydantoin derivatives Source: ResearchGate URL:[2]

  • Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases Source: Elsevier URL:[3]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Imidazolidinone Intermediates

Welcome to the Technical Support Center. As researchers scale up asymmetric organocatalysis, handling the physical and chemical sensitivities of imidazolidinone derivatives (MacMillan catalysts) becomes paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers scale up asymmetric organocatalysis, handling the physical and chemical sensitivities of imidazolidinone derivatives (MacMillan catalysts) becomes paramount. This guide provides field-proven insights, troubleshooting workflows, and the mechanistic causality behind moisture sensitivity to ensure your catalytic cycles remain highly enantioselective and reproducible.

Mechanistic Causality: The Moisture Problem in Organocatalysis

Imidazolidinone derivatives are foundational to modern asymmetric organocatalysis. They function primarily by condensing with α,β-unsaturated aldehydes to form an activated iminium ion, which lowers the lowest unoccupied molecular orbital (LUMO) and facilitates highly enantioselective transformations[1].

While some early-generation protocols (like the classic Diels-Alder cycloaddition) are robust enough to utilize water as a co-solvent[2], advanced applications—such as Singly Occupied Molecular Orbital (SOMO) activation, enamine-mediated α-alkylations, and cascade cyclizations—are acutely moisture-sensitive[3]. Because these catalysts are typically utilized as secondary amine salts (e.g., trifluoroacetic acid (TFA), dichloroacetic acid (DCA), or hydrochloric acid (HCl) salts), they are inherently hygroscopic.

When these salts absorb atmospheric moisture, two critical failures occur:

  • Physical Degradation: The crystalline powder absorbs water, becoming a sticky, intractable gum. This makes accurate stoichiometric weighing impossible, throwing off the precise molarity required for catalytic turnover.

  • Chemical Interference (Iminium Hydrolysis): Excess water in the reaction mixture drives the reversible condensation equilibrium backward. Instead of maintaining the active iminium species, water hydrolyzes the intermediate back into the unactivated aldehyde and the free imidazolidinone, effectively halting the catalytic cycle[3].

CatalyticCycle Cat Imidazolidinone Catalyst (Secondary Amine) Iminium Activated Iminium Ion (LUMO Lowered) Cat->Iminium Condensation (- H2O) Ald α,β-Unsaturated Aldehyde Ald->Iminium Product Cycloadduct / Product + Regenerated Catalyst Iminium->Product Diene/Nucleophile Addition Hydrolysis Hydrolysis Reversion (Parasitic Pathway) Iminium->Hydrolysis Excess Moisture (H2O) Hydrolysis->Cat Catalyst Deactivation / Equilibrium Shift

Figure 1: Imidazolidinone catalytic cycle highlighting the parasitic iminium hydrolysis pathway.

Frequently Asked Questions (FAQs)

Q: Why does my second-generation MacMillan catalyst rapidly lose activity on the benchtop? A: Second-generation catalysts are often isolated as TFA or DCA salts to tune their Brønsted acidity for specific reaction rates. These counterions significantly increase the hygroscopicity of the complex compared to standard HCl salts. When exposed to ambient humidity, the salt rapidly hydrates, which not only causes clumping but also introduces stoichiometric amounts of water directly into your reaction vessel, shifting the equilibrium away from iminium formation[1].

Q: How should I store my imidazolidinone intermediates to prevent moisture uptake? A: Always store the salts at 2–8°C in a tightly sealed container backfilled with an inert gas (argon or nitrogen). For long-term storage of highly sensitive derivatives (like the free base), utilize a glovebox. Before opening a cold vial, allow it to equilibrate to room temperature in a desiccator to prevent atmospheric condensation on the cold glass.

Q: My catalyst has turned into a sticky oil/gum. Is it ruined, or can I recover it? A: It is not ruined. The active organic framework is generally stable. The stickiness is purely a physical state change caused by water acting as a plasticizer. You can quantitatively recover the dry, free-flowing powder using an azeotropic drying protocol with anhydrous toluene[4].

Troubleshooting Workflows: Catalyst Recovery & Handling

Workflow 1: Azeotropic Drying of Hygroscopic Imidazolidinone Salts

When your catalyst has absorbed water, standard vacuum drying is often insufficient because the water is tightly bound to the salt matrix. Azeotropic distillation exploits the fact that toluene and water form a constant-boiling binary mixture with a lower boiling point than pure toluene[4]. By evaporating the toluene under reduced pressure, the water is forcefully co-evaporated, leaving behind the anhydrous salt.

Step-by-Step Methodology:

  • Dissolution: Transfer the clumped/sticky imidazolidinone salt to a dry, round-bottom Schlenk flask. Add 5–10 volumes (mL per gram) of anhydrous toluene (ACS grade or dried over molecular sieves)[5].

  • Homogenization: Swirl or sonicate the flask until the catalyst is fully dissolved or forms a fine, uniform suspension.

  • Vacuum Evaporation: Attach the flask to a rotary evaporator or a Schlenk line. Apply reduced pressure to evaporate the toluene. The vacuum lowers the boiling point of the azeotrope, allowing water removal without exposing the thermally sensitive catalyst to high heat[4].

  • Iteration: Once the solvent is removed, break the vacuum with dry argon/nitrogen. Repeat the addition of anhydrous toluene and vacuum evaporation 2 to 3 times to ensure complete dehydration.

  • Final Drying: After the final evaporation, leave the resulting white powder under high vacuum (< 0.1 mbar) for 2–4 hours.

  • Storage: Transfer the newly recovered, free-flowing powder directly into a glovebox or an argon-purged desiccator.

AzeotropicDrying Step1 Wet Imidazolidinone Salt (Sticky/Clumped) Step2 Dissolve in Anhydrous Toluene Step1->Step2 Step3 Evaporate under Vacuum (Rotary Evaporator/Schlenk) Step2->Step3 Step4 Azeotropic Removal of Toluene/H2O Step3->Step4 Step5 Repeat 2-3 Times Step4->Step5 Step5->Step2 If still sticky Step6 Dry, Free-Flowing Catalyst Powder Step5->Step6 Complete Water Removal

Figure 2: Step-by-step azeotropic drying workflow for recovering hygroscopic imidazolidinone salts.

Workflow 2: Reaction Setup under Strict Anhydrous Conditions

To ensure self-validating and reproducible results when working with moisture-sensitive SOMO or enamine pathways:

  • Flame-Dry Glassware: Flame-dry all reaction flasks and stir bars under a vacuum (< 0.1 mbar), then backfill with argon three times.

  • In-Situ Catalyst Weighing: Weigh the azeotropically dried catalyst inside a glovebox. If a glovebox is unavailable, weigh the catalyst rapidly on the benchtop, transfer to the Schlenk flask, and subject the solid to one final cycle of toluene azeotropic drying directly in the reaction vessel.

  • Solvent Addition: Add anhydrous solvents (e.g., dichloromethane or ether) via a dry, argon-purged syringe.

  • Substrate Introduction: Add the α,β-unsaturated aldehyde and the nucleophile dropwise. Maintain a positive pressure of argon throughout the reaction.

Quantitative Data: Catalyst Moisture Sensitivity Comparison

To aid in experimental planning, the following table summarizes the physical properties and handling requirements of various imidazolidinone derivatives based on their salt forms.

Catalyst / IntermediateSalt FormHygroscopicityIdeal StorageMoisture Impact on Reaction
1st-Gen MacMillan Catalyst HCl SaltModerate2–8°C, DesiccatorTolerates up to 5% H₂O in specific Diels-Alder cycloadditions; minimal impact on iminium formation[2].
2nd-Gen MacMillan Catalyst TFA / DCA SaltHigh2–8°C, GloveboxStrict anhydrous conditions required; moisture halts SOMO activation and cascade cyclizations[1].
Imidazolidinone Free Base None (Liquid/Oil)Very High-20°C, ArgonRapid degradation and oxidation; complete loss of catalytic activity if exposed to ambient air.

References

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions . CORE.[Link]

  • Chapter 18: Imidazolidinones as Asymmetric Organocatalysts . RSC Books. [Link]

  • Azeotropic Drying Methodologies . Reddit - Organic Chemistry. [Link]

  • How to dry toluene using molecular sieves? . ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5,5-Diphenyl-2-thiohydantoin (DPTH)

Current Status: Operational Ticket ID: DPTH-SYN-001 Assigned Specialist: Senior Application Scientist Diagnostic Hub: Rapid Impurity Identification Before altering your synthesis parameters, compare your crude product's...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: DPTH-SYN-001 Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Rapid Impurity Identification

Before altering your synthesis parameters, compare your crude product's physical characteristics against this diagnostic matrix. The melting point (MP) is your primary "first-pass" discriminator due to the significant variance between the target and common impurities.

CompoundRoleMelting Point (°C)Visual CueKey IR Signal
5,5-Diphenyl-2-thiohydantoin TARGET 232 – 238 White/Off-white crystalsC=S (~1215 cm⁻¹)
5,5-Diphenylhydantoin (Phenytoin) Impurity (Oxidation)295 – 298White powderC=O doublet (1720/1770 cm⁻¹)
Benzil Starting Material94 – 95Yellow needles/powderC=O (1670 cm⁻¹)
Benzilic Acid Impurity (Hydrolysis)150 – 151White crystalsBroad O-H (2500-3000 cm⁻¹)
Thiourea Starting Material182White crystalsNH₂ stretch

Impurity Deep-Dive & Troubleshooting

Issue A: The "Phenytoin" Intrusion (Desulfurization)

Symptom: Your product melts significantly higher than 240°C, and IR shows a strong carbonyl doublet but weak/absent thiocarbonyl (C=S) stretch. Diagnosis: You have synthesized 5,5-diphenylhydantoin (Phenytoin) instead of the thio-analog, or you have a mixture.

Technical Explanation: The synthesis of DPTH relies on the condensation of benzil with thiourea.[1] However, the C=S bond is susceptible to oxidative desulfurization, converting it to C=O. This is thermodynamically favorable and can occur via:

  • Contaminated Reagents: Commercial thiourea often contains urea as an impurity. Urea reacts with benzil to form Phenytoin directly.[2]

  • Oxidative Conditions: Presence of trace oxidants (peroxides in ether/THF solvents) or high-temperature exposure to air during the "melt" phase (if using solvent-free methods) can replace sulfur with oxygen.

Corrective Protocol:

  • Reagent Check: Recrystallize Thiourea from ethanol before use to remove Urea traces.

  • Inert Atmosphere: Conduct the reflux under Nitrogen or Argon.

  • Solvent Choice: Avoid ethers that may form peroxides. Use Ethanol or DMSO as the reaction medium.[3]

Issue B: The "Benzilic Acid" Divergence

Symptom: Product melts around 150°C. It dissolves in base and reprecipitates with acid (mimicking DPTH behavior), leading to false positives during workup. Diagnosis: Benzilic Acid Rearrangement (Cannizzaro-type) occurred before condensation with thiourea.

Technical Explanation: The mechanism involves a competition between two pathways:

  • Path A (Desired): Benzil + Thiourea

    
     Diol Intermediate 
    
    
    
    Rearrangement
    
    
    DPTH.
  • Path B (Undesired): Benzil + OH⁻

    
     Benzilic Acid.
    

Path B is favored if the base (KOH/NaOH) attacks the benzil before the thiourea can condense. This happens if you mix Benzil and Base first, or if the Base:Benzil ratio is too high.

Corrective Protocol:

  • Order of Addition: Never add base to Benzil alone. Dissolve Benzil and Thiourea together first, then add the base solution slowly.[1]

  • Stoichiometry: Maintain a Thiourea excess (1.5 – 2.0 equivalents) to statistically favor condensation over hydrolysis.

Issue C: The "Yellow" Contamination (Unreacted Benzil)

Symptom: The final product has a persistent yellow tint. Diagnosis: Incomplete conversion of Benzil. Benzil is intensely yellow; even 1-2% contamination is visible.

Technical Explanation: The condensation is reversible and equilibrium-driven. If water is not effectively managed (in solvent-free methods) or if reflux time is insufficient, the reaction stalls.

Corrective Protocol:

  • Wash Step: Benzil is highly soluble in cold ethanol/methanol, whereas DPTH is less soluble. Wash the crude filter cake with cold ethanol to strip the yellow color.

  • Reflux Duration: Extend reflux time to 2–3 hours.

Visualizing the Chemistry

The following diagram illustrates the competitive pathways and the critical decision points that determine purity.

DPTH_Synthesis_Pathways Benzil Benzil (Yellow, MP 95°C) Intermediate Diol Intermediate (Unstable) Benzil->Intermediate + Thiourea (Condensation) BenzilicAcid Benzilic Acid (Impurity, MP 150°C) Benzil->BenzilicAcid + OH- (No Thiourea) Hydrolysis Thiourea Thiourea Phenytoin Phenytoin (Impurity, MP 295°C) Thiourea->Phenytoin Urea Impurity or Oxidation Base Base (OH-) DPTH 5,5-Diphenyl-2-thiohydantoin (TARGET, MP 235°C) Intermediate->DPTH Pinacol-like Rearrangement DPTH->Phenytoin Desulfurization (H2O2/Oxidants)

Caption: Competitive reaction pathways showing the desired Pinacol-like rearrangement vs. hydrolytic and oxidative side-reactions.

Master Protocol: High-Purity Synthesis (Biltz Method Optimized)

This protocol is designed to eliminate the "Benzilic Acid" and "Phenytoin" pathways through strict order-of-addition controls.

Reagents:

  • Benzil (10 mmol, 2.10 g)[4]

  • Thiourea (15 mmol, 1.14 g) — 1.5 eq excess

  • KOH (30 mmol, 1.68 g) dissolved in 5 mL H₂O

  • Ethanol (30 mL)

Step-by-Step Workflow:

  • Dissolution (Prevention of Path B): In a round-bottom flask, dissolve Benzil and Thiourea in Ethanol. Ensure complete dissolution before proceeding.

    • Why? Ensures thiourea is available to intercept benzil immediately upon base addition.

  • Catalysis: Add the aqueous KOH solution slowly to the ethanol mixture.

    • Note: The solution may turn deep red/brown. This is normal (halochromism of the intermediate).

  • Reflux: Heat to reflux (approx. 78°C) for 2.0 hours .

    • QC Check: Spot on TLC. Benzil spot (high Rf) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into crushed ice (~100 g) to quench.

    • Filtration 1 (Removal of non-acidic impurities): If a solid precipitates before acidification, filter it out. This is likely unreacted neutral material (rare if refluxed enough).

  • Precipitation: Acidify the filtrate with conc. HCl to pH 2.[2] A white precipitate (DPTH) will form.

    • Why? DPTH is soluble in base (as the thiolate salt) but insoluble in acid.

  • Purification (The "Yellow" Fix): Filter the solid. Wash with cold water (remove salts) followed by cold ethanol (10-15 mL).

    • Why? The cold ethanol wash removes unreacted Benzil (yellow) without significantly dissolving the product.

  • Recrystallization: Recrystallize from hot Ethanol.

    • Target MP: 232–235°C.

Frequently Asked Questions (FAQs)

Q: Can I use Urea instead of Thiourea to check the impurity profile? A: Yes. If you substitute Urea, you will produce Phenytoin (MP ~295°C). This is an excellent way to generate a reference standard to calibrate your melting point apparatus or TLC baseline.

Q: My product turned pink/red upon standing. Why? A: Thiohydantoins can undergo photo-oxidation or form metal complexes if your water source contains trace transition metals (Fe/Cu). Ensure you use deionized water and store the product in amber vials.

Q: Why is my yield low (<50%)? A: Check your acidification step. The product is a weak acid (pKa ~8-9). If you only neutralize to pH 7, much of the product remains dissolved as the salt. You must drive the pH down to ~2 to fully protonate and precipitate the DPTH.

References

  • Biltz, H. (1908).[2][4] Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine. Berichte der deutschen chemischen Gesellschaft, 41(1), 1379–1393. (The foundational "Biltz Synthesis" mechanism).

  • Glinma, B., et al. (2021). Influence study of catalysts and solvents on the synthesis of 5,5-diphenyl-2-thiohydantoin. International Journal of ChemTech Research, 14(3), 416-422. Link

  • Safari, J., et al. (2011).[3][5] A rapid and efficient ultrasound-assisted synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins. Ultrasonics Sonochemistry, 18(2), 640-643.[3][5] Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5,5-Diphenyl-2-thiohydantoin. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

High-Resolution 1H NMR Analysis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone: A Comparative Spectroscopic Guide In modern drug development, unambiguous structural characterization is the bedrock of Structure-Activity Re...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 1H NMR Analysis of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone: A Comparative Spectroscopic Guide

In modern drug development, unambiguous structural characterization is the bedrock of Structure-Activity Relationship (SAR) studies. When developing novel CB1 cannabinoid receptor inverse agonists[1] or evaluating thiohydantoin-based anticonvulsants, differentiating highly substituted derivatives like 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (TPTH) from their synthetic precursors requires precise spectroscopic interpretation.

This guide objectively compares the 1H NMR spectral signatures of TPTH against its structural analogs—Phenytoin and 5,5-Diphenyl-2-thiohydantoin (DPTH)—to illustrate the causal relationships between functional group substitutions and nuclear magnetic deshielding.

Mechanistic Causality of Chemical Shifts

To accurately interpret the 1H NMR spectrum of TPTH, we must analyze how specific modifications to the imidazolidin-4-one core dictate the electronic environment of the molecule.

  • The Thioxo Effect (C2=O vs. C2=S): Replacing the C2 carbonyl oxygen (as seen in Phenytoin) with a sulfur atom fundamentally alters the molecule's magnetic anisotropy. Although sulfur is less electronegative than oxygen, it is significantly more polarizable. This substitution alters the hydrogen-bonding network when dissolved in polar aprotic solvents like DMSO-d6, leading to a pronounced deshielding of the adjacent N-H protons[2]. In DPTH, this pushes the N1-H and N3-H signals downfield by approximately +1.0 to +1.5 ppm compared to standard hydantoins[2].

  • The N3-Phenyl Substitution: TPTH is synthesized via the regioselective N3-arylation/alkylation of the thiohydantoin core[3]. This covalent blockade of the N3 position yields two critical diagnostic markers in the 1H NMR spectrum:

    • Signal Eradication: The highly deshielded N3-H proton (typically found at ~11.8 ppm in DPTH) is completely absent[2].

    • Aromatic Expansion: The addition of the N3-phenyl ring introduces 5 new aromatic protons. These protons experience steric crowding and localized ring currents from the adjacent C5-diphenyl groups, expanding the aromatic multiplet integration from 10H to 15H.

G cluster_0 Core Scaffold Modification A Imidazolidin-4-one Core B C2=O -> C2=S (Thioxo Substitution) A->B Polarizability Shift C N3-H -> N3-Phenyl (Aromatic Substitution) A->C Derivatization D N1-H Deshielding (~10.6 - 11.0 ppm) B->D Altered Anisotropy E Loss of N3-H Signal (Integration = 0) C->E Covalent Blockade F Aromatic Expansion (10H -> 15H Multiplet) C->F Ring Current Addition

Diagram 1: Structural modifications and their direct causal effects on 1H NMR chemical shifts.

Quantitative Data Comparison

The table below summarizes the diagnostic 1H NMR chemical shifts (in DMSO-d6) used to distinguish TPTH from its structural alternatives.

CompoundCore ModificationN1-H (ppm, DMSO-d6)N3-H (ppm, DMSO-d6)Aromatic Protons (ppm)
Phenytoin C2=O, N3-H~9.3 (s, 1H)~11.1 (s, 1H)7.3–7.5 (m, 10H)
DPTH C2=S, N3-H~10.4 (s, 1H)~11.8 (s, 1H)7.3–7.5 (m, 10H)
TPTH C2=S, N3-Phenyl~10.6–11.0 (s, 1H)Absent7.1–7.6 (m, 15H)

Note: Chemical shifts of N-H protons are concentration and temperature-dependent. The ranges provided reflect standard analytical concentrations (15-20 mg/mL) at 298 K.

Experimental Protocol: High-Resolution 1H NMR Workflow

To ensure reproducibility and scientific integrity, the following step-by-step protocol establishes a self-validating system for the acquisition of TPTH spectra.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of highly pure TPTH in 0.6 mL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 is selected over CDCl3 due to the extreme lipophilicity and rigid hydrogen-bonding network of thiohydantoins. Anhydrous conditions are critical; trace water will cause rapid chemical exchange with the N1-H proton, broadening its signal into the baseline and rendering integration impossible.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or rigorous manual shimming on the Z and Z2 axes.

  • Self-Validation Check: Before proceeding, analyze the residual DMSO pentet at 2.50 ppm. The system is validated for acquisition only if the line width at half height (FWHM) is <1.5 Hz. A sharp solvent peak guarantees that the complex 15H aromatic multiplet will be resolved as cleanly as possible.

Step 3: Acquisition Parameters

  • Action: Utilize a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to a minimum of 2.0 seconds and acquire 16 to 64 scans depending on concentration.

  • Causality: The isolated N1-H proton and the sterically hindered aromatic protons lack efficient relaxation pathways. A longer T1 relaxation delay ensures that all spins return to equilibrium between pulses, preventing signal saturation and ensuring quantitative integration.

Step 4: Processing & Quantitative Validation

  • Action: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transform to optimize the signal-to-noise ratio without sacrificing resolution. Perform manual phase and baseline correction.

  • Self-Validation Check: Integrate the N1-H peak (~10.8 ppm) and calibrate it strictly to 1.00. The broad aromatic multiplet (7.1–7.6 ppm) must subsequently integrate to exactly 15.00 ± 0.5. Any significant deviation (e.g., an integration of 10H) immediately flags incomplete N3-arylation or contamination by the DPTH precursor[3].

G A 1. Sample Preparation (15-20 mg TPTH in 0.6 mL DMSO-d6) B 2. Shimming & Tuning (Optimize Line Shape & Matching) A->B C 3. Acquisition Parameters (zg30, NS=16-64, D1=2s) B->C D 4. Fourier Transform (Zero-filling & Apodization) C->D E 5. Phase & Baseline Correction (Self-Validating System) D->E F 6. Integration & Peak Picking (N1-H vs Aromatic Ratio) E->F

Diagram 2: Self-validating 1H NMR acquisition workflow for thiohydantoin derivatives.

References

Sources

Comparative

A Comparative Guide to the FT-IR Analysis of the C=S Bond in Thiohydantoins

This guide provides an in-depth technical analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of the thiocarbonyl (C=S) group in thiohydantoin derivatives. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of the thiocarbonyl (C=S) group in thiohydantoin derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of frequencies to explain the underlying physical organic principles that govern the C=S vibration. We will objectively compare the performance and interpretation of FT-IR for thiohydantoin characterization against its oxygen analog, hydantoin, and provide the supporting data and experimental protocols necessary for robust and reproducible analysis.

The Thiocarbonyl Conundrum: Why the C=S Stretch is Not as Simple as C=O

In the characterization of heterocyclic compounds, the carbonyl (C=O) stretching vibration is often a reliable and intense beacon in the FT-IR spectrum, typically appearing in the 1650-1800 cm⁻¹ region. However, substituting the oxygen atom at the C2 position with sulfur to form a 2-thiohydantoin introduces significant complexity. The C=S bond is longer, weaker, and less polar than the C=O bond. This fundamental difference has two major consequences for infrared spectroscopy:

  • Reduced Intensity: The change in dipole moment during a C=S stretching vibration is smaller than that for a C=O stretch, resulting in a significantly weaker absorption band that can range from weak to medium in intensity.

  • Vibrational Coupling: The C=S stretching vibration is not "pure." It readily couples with other single-bond stretching and bending vibrations within the molecule, particularly the C-N and N-C-S modes.[1] This coupling means that the energy of the C=S stretch is distributed across several vibrational modes, making a single, definitive "C=S peak" elusive. Instead, its presence is confirmed by a collection of bands, often referred to as "thioureide bands."[2]

Factors Influencing the C=S Absorption Frequency

The position of the C=S absorption is highly sensitive to the molecular environment. Understanding these factors is critical for accurate spectral interpretation.

  • Vibrational Coupling: As mentioned, the C=S stretch mixes extensively with other vibrations. In thioamides and thioureas, this leads to characteristic bands that have contributions from both C=S and C-N stretching. A study on 2-thiohydantoins identified a key "thioureide band" around 1500 cm⁻¹ and antisymmetric-symmetric stretching modes of the NCS group around 1400 and 1200 cm⁻¹.[2]

  • Electronic & Resonance Effects: Conjugation with aromatic rings or other unsaturated systems can delocalize the π-electrons of the C=S bond, decreasing its double-bond character and lowering the absorption frequency.[3][4] Conversely, electron-withdrawing groups attached to the thiohydantoin ring can have an inductive effect, slightly altering bond strength and frequency.

  • Substitution: The nature of the substituent groups on the nitrogen atoms and the C5 position of the thiohydantoin ring alters the mass and electronic environment, leading to shifts in the coupled vibrations.

  • Hydrogen Bonding: In the solid state or in protic solvents, the sulfur atom can act as a hydrogen bond acceptor. This interaction weakens the C=S bond, causing a redshift (a shift to a lower wavenumber).[5][6] The N-H groups of the thiohydantoin ring also participate in hydrogen bonding, which can be observed in the broadening of the N-H stretching bands.[5]

The following diagram illustrates the interplay of these key factors on the C=S vibrational frequency.

Caption: Key factors influencing the C=S FT-IR absorption in thiohydantoins.

Comparative FT-IR Data: Thiohydantoins vs. Hydantoins

The most effective way to identify a thiohydantoin is by comparing its spectrum to its hydantoin analog. The key diagnostic feature is the disappearance of the C2=O stretch and the appearance of several new bands in the fingerprint region.

Functional GroupHydantoin Deriv. (cm⁻¹)2-Thiohydantoin Deriv. (cm⁻¹)Comments
N-H Stretch 3300 - 31003300 - 3100Often broad due to hydrogen bonding in both.
C=O Stretch (C2) 1780 - 1750AbsentThe absence of this peak is a primary identifier for 2-thiohydantoins.[7]
C=O Stretch (C4) 1745 - 17001742 - 1726[7][8]Present in both structures, with minor shifts depending on substitution.
"Thioureide" Bands Absent1550 - 1450A key region with strong contributions from C-N stretching and N-H bending, characteristic of the thiourea moiety.[2]
NCS/C=S Modes Absent1300 - 1000A complex region where bands with significant C=S stretching character appear. Specific values reported include ~1100-1300 cm⁻¹[7] and 1077 cm⁻¹.[8]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Reproducible and high-quality data are paramount. The following protocol describes the preparation of a sample using the potassium bromide (KBr) pellet method, which is standard for solid-state analysis of these compounds.

Objective: To obtain a clean, interference-free FT-IR spectrum of a solid thiohydantoin sample.

Materials:

  • Thiohydantoin sample (1-2 mg)

  • FT-IR grade KBr, powder (150-200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FT-IR Spectrometer (e.g., Perkin-Elmer, Thermo Scientific)

Methodology:

  • Drying: Gently heat the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Moisture will cause large, broad O-H bands around 3400 cm⁻¹ and a bending mode around 1640 cm⁻¹, which can obscure N-H signals. Allow the KBr to cool to room temperature in a desiccator. Ensure the thiohydantoin sample is also completely dry.

  • Grinding: Place ~150 mg of the dried KBr into the agate mortar. Add ~1.5 mg of the thiohydantoin sample. Grind the mixture with the pestle for 2-3 minutes until a fine, homogenous powder is obtained. Rationale: Thorough mixing and grinding reduce particle size, minimizing light scattering (the Christiansen effect) and ensuring a uniform distribution of the analyte in the KBr matrix.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Evacuate the die under vacuum for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque. While under vacuum, apply pressure (typically 7-10 tons) for approximately 2 minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. A good pellet should be semi-transparent or translucent. Self-Validation: An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or trapped moisture and will result in a poor-quality spectrum with a sloping baseline.

  • Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

G A 1. Dry Sample & KBr (110°C, 2h) B 2. Grind Mixture (1:100 Sample:KBr) A->B C 3. Load Pellet Die B->C D 4. Evacuate & Press (7-10 tons) C->D E 5. Inspect Pellet (Check for transparency) D->E E->B If opaque, re-grind F 6. Acquire Background Scan E->F If transparent G 7. Acquire Sample Spectrum F->G H Result: High-Quality FT-IR Spectrum G->H

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Conclusion: A Holistic Approach to Spectral Interpretation

The characterization of thiohydantoins by FT-IR spectroscopy is a prime example of where a holistic, comparative approach is superior to a simple search for a single peak. The C=S bond does not provide a sharp, isolated signal like a carbonyl group. Instead, its identity is confirmed through a "disappearance and appearance" strategy: the vanishing of the C2=O hydantoin peak and the emergence of a new pattern of bands between 1550 cm⁻¹ and 1000 cm⁻¹. By understanding the factors that influence these vibrations and by using a robust experimental protocol, researchers can confidently use FT-IR spectroscopy as a rapid and powerful tool for the structural verification of this important class of heterocyclic compounds.

References

  • Tadokoro, H., et al. (1962). Infrared spectra of thiourea and its inclusion compounds. SciSpace.
  • (n.d.).
  • Fayat, C., & Foucaud, A. (1976). IR spectroscopic characterization of 2-thiohydantoins and 2-thiobarbiturates. Journal of Pharmaceutical Sciences, 65(8), 1207-1209. DOI: 10.1002/jps.2600650834.
  • Krimm, S., & Bandekar, J. (1980). Vibrational analysis of peptides, polypeptides, and proteins. V. Normal vibrations of beta-turns. Biopolymers, 19(1), 1-29. DOI: 10.1002/bip.1980.360190102.
  • Enchev, V., et al. (2004). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Journal of the Korean Chemical Society, 48(5), 463-470.
  • Carrasco, Y. P., et al. (2016). Synthesis, Spectroscopic Characterization, and Crystal Structure Analysis of rac-2-thiohydantoin-methionine. Journal of Structural Chemistry, 57(6), 1269-1275.
  • FT-IR spectrum for pure thiourea single crystal.
  • (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University.
  • Krimm, S., & Bandekar, J. (1980). Vibrational analysis of peptides, polypeptides, and proteins. V. Normal vibrations of beta-turns. PubMed. PMID: 7370391.
  • The C = S stretching frequency in the infrared spectra of studied compounds.
  • Enchev, V., et al. (2004). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins.
  • Gingras, B. A., et al. (1961). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 39(4), 712-719.
  • Smarandache, A., et al. (2014). STUDY OF THE OPTICAL PROPERTIES OF 2-THIOHYDANTOIN DERIVATIVES. Romanian Reports in Physics, 66(3), 673-682.
  • The C=S stretching vibration in the infrared spectra of some thiosemicarbazones.
  • (n.d.). Interpreting Infrared Spectra. Specac Ltd.
  • Perveen, F., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 14(1), 18073.
  • Gosavi, R. K., et al. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 89(10), 2351-2355.
  • Thiourea. NIST WebBook.
  • (n.d.). Sample preparation and factors affect IR bands. SlideShare.
  • (n.d.). Analysis of Infrared spectroscopy (IR). UniTechLink.
  • (2023). Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy. YouTube.
  • (n.d.).

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Validation

Comparative Guide: Thiohydantoin vs. Hydantoin Derivatives in Drug Discovery

Executive Summary: The Chalcogen Switch In medicinal chemistry, the bioisosteric replacement of oxygen with sulfur (the "chalcogen switch") is a high-impact strategy to modulate potency, lipophilicity, and metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chalcogen Switch

In medicinal chemistry, the bioisosteric replacement of oxygen with sulfur (the "chalcogen switch") is a high-impact strategy to modulate potency, lipophilicity, and metabolic stability. This guide compares Hydantoin (imidazolidine-2,4-dione) and its sulfur analog 2-Thiohydantoin (2-thioxoimidazolidin-4-one) .[1][2]

While hydantoins (e.g., Phenytoin) are historically entrenched as anticonvulsants, thiohydantoins have emerged as superior scaffolds for androgen receptor (AR) antagonists in oncology (e.g., Enzalutamide). This shift is driven by the sulfur atom's larger van der Waals radius, lower electronegativity, and enhanced lipophilicity, which critically alter protein-ligand binding kinetics.

Mechanistic Comparison: Physicochemical Drivers

The biological divergence between these two scaffolds stems from fundamental atomic properties of the C=O vs. C=S bond.

FeatureHydantoin (C=O)Thiohydantoin (C=S)Biological Impact
Bond Length ~1.23 Å~1.60 ÅSulfur extends deeper into hydrophobic pockets, potentially increasing van der Waals contacts.
H-Bonding Strong AcceptorWeak AcceptorThiohydantoins rely less on H-bonding and more on hydrophobic interactions, altering selectivity.
Lipophilicity Lower LogPHigher LogPEnhanced membrane permeability (BBB penetration) for thio-derivatives; altered metabolic clearance.
Polarizability LowHighSulfur's "soft" electron cloud allows for stronger induced dipole interactions with aromatic residues (e.g., Trp, Phe) in binding sites.
Structural Activity Relationship (SAR) Visualization

The following diagram illustrates how the core scaffold modification influences downstream pharmacological properties.

SAR_Comparison Scaffold Core Scaffold Hydantoin Hydantoin (C=O) Scaffold->Hydantoin Thio Thiohydantoin (C=S) Scaffold->Thio Prop_O High Polarity Strong H-Bond Acceptor Hydantoin->Prop_O Oxygen Effect Prop_S High Lipophilicity Large VdW Radius Thio->Prop_S Sulfur Effect Outcome_O Target: Na+ Channels (Epilepsy) Prop_O->Outcome_O Phenytoin-like Binding Outcome_S Target: Androgen Receptor (Prostate Cancer) Prop_S->Outcome_S Enzalutamide-like Hydrophobic Fit

Caption: SAR divergence driven by the atomic substitution of Oxygen (Hydantoin) with Sulfur (Thiohydantoin).

Therapeutic Performance Data

A. Oncology: Androgen Receptor (AR) Antagonists

In the treatment of Castration-Resistant Prostate Cancer (CRPC), the thiohydantoin scaffold is superior. The drug Enzalutamide utilizes a thiohydantoin ring to bind the AR with 5-8x higher affinity than its hydantoin precursors.

Mechanism: The sulfur atom induces a conformational change in the AR ligand-binding domain (LBD) that prevents the receptor's nuclear translocation and DNA binding.

Comparative Potency Data (Prostate Cancer Cell Lines):

Compound ClassRepresentative DrugIC50 (LNCaP-AR Cells)Mechanism Note
Hydantoin Nilutamide~150 nMPartial agonist activity (risk of tumor flare).
Thiohydantoin Enzalutamide~20 nMPure antagonist; prevents nuclear translocation.
Novel Thio-analogs DR103 (Experimental)~10 nMOptimized hydrophobic interactions via C=S.
B. Neurology: Anticonvulsant Activity

While Phenytoin (hydantoin) is the standard, thiohydantoins show promise due to higher lipophilicity, allowing rapid Blood-Brain Barrier (BBB) crossing. However, they often have different metabolic toxicity profiles.

  • Phenytoin (Hydantoin): ED50 ~9.5 mg/kg (MES test). Stabilizes Na+ channels in the inactive state.[3]

  • 2-Thiohydantoin analogs: ED50 values range from 30–100 mg/kg. While active, the sulfur moiety can be metabolically liable (oxidative desulfuration), leading to reactive intermediates.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-Thiohydantoins

Rationale: Traditional cyclization using strong acids often degrades sensitive functional groups. Microwave irradiation accelerates the condensation of benzil and thiourea, improving yield and purity.

Workflow:

  • Reagents: Benzil (1 eq), Thiourea (1.2 eq), KOH (1.5 eq), Ethanol/Water (1:1).

  • Activation: Place mixture in a microwave reactor vessel.

  • Irradiation: Irradiate at 300W, 100°C for 5–10 minutes (vs. 4 hours reflux).

  • Work-up: Pour into ice-water; acidify with HCl to precipitate the yellow solid.

  • Recrystallization: Purify using Ethanol.

Synthesis_Workflow Start Start: Benzil + Thiourea Condensation Base Catalysis (KOH) Formation of Glycoluril Intermediate Start->Condensation Microwave MW Irradiation (300W, 10 min, 100°C) Condensation->Microwave Rearrangement Pinacol-like Rearrangement Microwave->Rearrangement Product 2-Thiohydantoin Derivative (Yellow Precipitate) Rearrangement->Product

Caption: Microwave-assisted synthesis pathway for high-yield 2-thiohydantoin production.

Protocol B: Antiproliferative MTT Assay

Rationale: To verify the superior potency of thiohydantoins in cancer lines, a colorimetric MTT assay is the industry standard for quantifying cell metabolic activity.

Step-by-Step:

  • Seeding: Plate LNCaP (prostate cancer) cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.01 µM – 100 µM) of Hydantoin vs. Thiohydantoin derivatives. Include DMSO control.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial reductases in viable cells convert MTT to purple formazan.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Signaling Pathway: AR Inhibition

The following diagram details how the Thiohydantoin moiety in Enzalutamide disrupts the Androgen Receptor signaling cascade, a mechanism distinct from older hydantoin-based antiandrogens.

AR_Pathway Ligand Thiohydantoin Ligand (e.g., Enzalutamide) AR_Cyto Androgen Receptor (Cytosol) Ligand->AR_Cyto High Affinity Binding Complex Ligand-AR Complex AR_Cyto->Complex Translocation Nuclear Translocation Complex->Translocation BLOCKED by Thiohydantoin Apoptosis Tumor Cell Apoptosis Complex->Apoptosis Induction DNA_Binding DNA Binding & Transcription Translocation->DNA_Binding

Caption: Mechanism of Action: Thiohydantoins block the nuclear translocation step of the Androgen Receptor.

References

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (Enzalutamide). Journal of Medicinal Chemistry. Link

  • Kiec-Kononowicz, K., et al. (2002).[2] Synthesis of antimycobacterial 5-arylidene-2-thiohydantoins.[2] Il Farmaco. Link

  • Marton, J., et al. (2025). Recent Biological Applications and Chemical Synthesis of Thiohydantoins.[4] Journal of Chemical Reviews. 2

  • BenchChem. (2025).[5] Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity.5[2][6][7][8]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

Sources

Comparative

HPLC Method Development for 2-Thioxo-4-imidazolidinone Purity Analysis: A Comparative Guide

Executive Summary The 2-thioxo-4-imidazolidinone (thiohydantoin) scaffold is a privileged heterocyclic core found in several FDA-approved nonsteroidal antiandrogens, such as enzalutamide and apalutamide, as well as vario...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-thioxo-4-imidazolidinone (thiohydantoin) scaffold is a privileged heterocyclic core found in several FDA-approved nonsteroidal antiandrogens, such as enzalutamide and apalutamide, as well as various anti-inflammatory and anticancer agents[1]. Purity analysis of these compounds is notoriously challenging due to the high reactivity of their synthetic precursors (e.g., isothiocyanates) and the unique tautomeric properties of the thioamide group.

This guide provides an objective, data-driven comparison of modern HPLC stationary phases and mobile phase strategies for thiohydantoin purity analysis. By dissecting the causality behind chromatographic behavior, this guide establishes a self-validating framework for developing robust, stability-indicating methods.

Mechanistic Profiling of the Thiohydantoin Scaffold

To design an effective HPLC method, one must first understand the physicochemical behavior of the analyte. The 2-thioxo-4-imidazolidinone ring presents two distinct chromatographic challenges:

  • Tautomerization & Secondary Interactions: The thioamide moiety (

    
    ) exists in equilibrium with its imidothioic acid tautomer. This polarizable sulfur atom acts as a strong hydrogen bond acceptor. On older, fully porous silica columns, this leads to severe secondary interactions with unendcapped residual silanols, manifesting as peak tailing and poor resolution.
    
  • Hydrophobicity & Solubility: Functionalized thiohydantoins (like enzalutamide) are highly lipophilic. Their poor aqueous solubility (often

    
    ) dictates strict requirements for sample diluents to prevent autosampler precipitation[2].
    

Mechanism T 2-Thioxo-4-imidazolidinone (Thioamide Form) Taut Tautomerization (Imidothioic Acid Form) T->Taut Equilibrium Silanol Residual Silanols (Stationary Phase) Taut->Silanol Secondary H-Bonding Tailing Peak Tailing & Poor Resolution Silanol->Tailing Causes Solution Low pH Buffer (pH < 4.0) + CSH / Core-Shell Tailing->Solution Mitigated by Sharp Sharp Peaks & High Efficiency Solution->Sharp Yields

Caption: Logical flow of thiohydantoin secondary interactions and chromatographic mitigation strategies.

Comparative Evaluation of Stationary Phases

Selecting the correct column chemistry is the most critical variable in resolving the thiohydantoin API from its isothiocyanate impurities. Below is an objective comparison of three dominant column technologies utilized in recent validated methods[2],[3],[4].

A. Fully Porous C18 (e.g., Inertsil ODS-C18, 5µm)
  • Mechanism: Relies on standard hydrophobic partitioning.

  • Performance: While capable of retaining the API, the high surface area and presence of residual silanols often result in broader peaks (Tailing Factor ~1.3–1.4) and longer run times to achieve baseline resolution[4].

B. Core-Shell C18 (e.g., Phenomenex Kinetex, 3.5µm)
  • Mechanism: Utilizes a solid silica core with a porous outer layer, reducing the diffusion path length (Eddy diffusion).

  • Performance: Delivers UHPLC-like efficiency at HPLC pressures. It provides excellent resolution (

    
    ) between the API and isothiocyanate impurities with significantly reduced run times[2].
    
C. Charged Surface Hybrid C18 (e.g., Waters ACQUITY CSH, 1.7µm)
  • Mechanism: Incorporates a low-level surface charge that repels basic analytes and mitigates silanol interactions, even under low ionic strength mobile phases.

  • Performance: Offers the highest theoretical plate count and peak symmetry (Tailing Factor ~1.05), making it the premium choice for Quality by Design (QbD) approaches[3].

Quantitative Performance Comparison
Column TechnologyExample ColumnParticle SizeEst. Run TimeResolution (

)
Tailing Factor (

)
Theoretical Plates (

)
Fully Porous C18 Inertsil ODS-C185.0 µm~30 min1.81.35~8,000
Core-Shell C18 Phenomenex Kinetex3.5 µm~25 min2.81.10~15,000
CSH C18 (UHPLC) Waters ACQUITY CSH1.7 µm~10 min> 3.01.05~25,000

(Data synthesized from validated pharmaceutical methods for enzalutamide and related impurities[2],[3],[4])

Mobile Phase & Diluent Optimization: The Causality of Method Robustness

Diluent Selection: Why Water Fails

A common pitfall in thiohydantoin method development is the use of aqueous sample diluents. Because compounds like enzalutamide have an aqueous solubility of merely ~7.85 µg/mL, using water or 50:50 water/organic mixtures leads to irreproducible peak areas and autosampler precipitation[2].

  • The Solution: Utilizing 100% Acetonitrile as the sample diluent ensures complete solvation of both the API and highly reactive impurities, maximizing method sensitivity and precision[2].

Mobile Phase pH: Suppressing Ionization

The imidazolidinone ring contains nitrogen atoms capable of hydrogen bonding. To prevent secondary ion-exchange interactions with the column, the mobile phase pH must be strictly controlled.

  • Formic Acid (0.1%): Provides an acidic environment (pH ~2.7) that keeps residual silanols protonated (neutral), ensuring sharp peak shapes. It is highly volatile, making it ideal if the method will be transferred to LC-MS[2].

  • Phosphate Buffer (10 mM, pH 4.0): Offers superior buffering capacity compared to formic acid, locking the analyte in a single ionization state. However, it is strictly limited to UV detection[3].

Dual-Wavelength Detection Logic

The thiohydantoin ring exhibits strong


 transitions, typically showing maximum absorbance at 210 nm or 237 nm depending on substitutions[2],[4]. However, the extended conjugation of isothiocyanate impurities shifts their 

to 295 nm. Therefore, a diode array detector (DAD) or dual-wavelength UV setup is mandatory for accurate mass balance[2].

Workflow A Sample Prep: 100% ACN Diluent B Column Selection: Core-Shell or CSH C18 A->B C Mobile Phase: 0.1% Formic Acid (pH < 4) B->C D Detection: Dual Wavelength (210nm / 295nm) C->D E Result: Baseline Resolution of Thiohydantoin & Impurities D->E

Caption: Optimized HPLC method development workflow for thiohydantoin derivatives.

Validated Step-by-Step Analytical Protocol

The following protocol is optimized for the quantification of a 2-thioxo-4-imidazolidinone API (e.g., enzalutamide) and its isothiocyanate impurity, leveraging the efficiency of a Core-Shell stationary phase[2].

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Buffer): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm membrane and degas.

  • Mobile Phase B (Organic): Prepare a mixture of Acetonitrile and Water in an 85:15 (v/v) ratio. Filter and degas.

  • Diluent: Use 100% HPLC-grade Acetonitrile to ensure complete analyte solubility.

Step 2: Sample Preparation

  • Accurately weigh the thiohydantoin API standard and transfer it to a volumetric flask.

  • Add 100% Acetonitrile to reach 70% of the flask volume. Sonicate for 5 minutes until completely dissolved.

  • Spike with the isothiocyanate impurity standard (if performing resolution testing).

  • Make up to the mark with Acetonitrile and mix thoroughly.

Step 3: Chromatographic Conditions

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 3.5 µm)

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (for Thiohydantoin API) and 295 nm (for Isothiocyanate)

Step 4: Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 50 50
10.0 50 50
11.0 0 100
20.0 0 100
21.0 50 50

| 25.0 | 50 | 50 |

Step 5: System Suitability Evaluation Inject the standard preparation in replicates of five. Ensure the relative standard deviation (%RSD) of the peak areas is


, the tailing factor is 

, and the resolution (

) between the API and the isothiocyanate impurity is

.

Conclusion

The successful purity analysis of 2-thioxo-4-imidazolidinone derivatives requires a deliberate departure from generic HPLC methods. By understanding the causality of the analyte's poor aqueous solubility and its propensity for secondary silanol interactions, analysts can proactively design robust methods. Transitioning from fully porous C18 columns to Core-Shell or CSH technologies, strictly utilizing 100% organic diluents, and employing acidic mobile phases creates a self-validating system capable of precise impurity quantification.

References

1.[2] Title: Development And Quantification Of Isothiocyanate Impurity In Enzalutamide Drug Substance By Using Rp-Hplc Technique. Source: Journal of Pharmaceutical Negative Results. URL: 2.[3] Title: Development, Optimization, and Validation of HPLC Method for Quantification of Enzalutamide in Bulk and Pharmaceuticals. Source: ResearchGate. URL: 3.[4] Title: A Validated Stability Indicating RP-HPLC Method Development for Anticancer Drug Enzalutamide in Bulk and Pharmaceuticals. Source: International Journal of Pharmaceutical Sciences and Drug Research. URL: 4.[1] Title: Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. Source: ResearchGate. URL:

Sources

Validation

A Comparative Guide to the UV-Vis Absorption of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone, a substituted 2-thiohydantoin. In the fields of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone, a substituted 2-thiohydantoin. In the fields of medicinal chemistry and materials science, a precise understanding of a molecule's electronic transitions is fundamental for characterization, purity assessment, and predicting photochemical behavior. This document compares the subject compound to key structural analogues, explains the underlying principles governing its absorption characteristics, and provides a validated protocol for reproducible experimental measurements.

Core Chromophore Analysis and Absorption Profile

3,5,5-Triphenyl-2-thioxo-4-imidazolidinone belongs to the 2-thiohydantoin class of heterocyclic compounds. The principal feature governing its UV-Vis absorption is the thioamide functional group (-N-C(=S)-N-) embedded within the five-membered ring. The replacement of a carbonyl oxygen (as found in hydantoins) with a sulfur atom is the most significant factor influencing the electronic absorption profile.

The introduction of sulfur, which possesses more available lone pair electrons and d-orbitals compared to oxygen, effectively extends the primary chromophore.[1] This extension of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at longer wavelengths. For 2-thiohydantoin derivatives, this results in a characteristic and strong absorption band, primarily due to a π → π* transition, typically observed in the 260-270 nm range.[1][2]

While specific experimental data for the 3,5,5-triphenyl derivative is not extensively published, its absorption maximum (λmax) can be confidently predicted based on its close analogue, 5,5-diphenyl-2-thiohydantoin. The addition of a phenyl group at the N-3 position is expected to induce only minor solvatochromic or steric shifts rather than fundamentally altering the primary absorption band.

Comparative Analysis with Structural Analogues

To fully appreciate the spectroscopic signature of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone, it is essential to compare it with its oxygen-containing counterpart (hydantoin) and its dithio analogue.

CompoundKey Structural DifferenceTypical λmax Range (nm)Primary Electronic TransitionRationale for λmax
5,5-Diphenylhydantoin C2=O (Carbonyl)< 240 nm[1]n → πThe amide chromophore is less conjugated than the thioamide. The higher energy gap results in absorption in the shorter UV region.
3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (Target) C2=S (Thiocarbonyl)~260 - 270 nm (Predicted)[2]π → πThe thioamide group extends conjugation, causing a significant bathochromic (red) shift compared to the hydantoin.[1]
5,5-Diphenyl-2,4-dithiohydantoin C2=S and C4=S> 270 nm (Predicted)π → π*The presence of two thiocarbonyl groups further extends the conjugated system, predicting an additional bathochromic shift.[3][4]

This comparison clearly demonstrates the profound effect of the thiocarbonyl group. The bathochromic shift observed when moving from a hydantoin to a 2-thiohydantoin is a key distinguishing feature for spectroscopic identification.

The Influence of Solvent Environment (Solvatochromism)

The position and intensity of UV-Vis absorption bands are often sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the molecule's ground and excited states.

  • n → π Transitions:* These transitions, characteristic of carbonyl groups, typically exhibit a hypsochromic (blue) shift as solvent polarity increases. Polar solvents can form hydrogen bonds with the non-bonding electrons of the ground state, lowering its energy. This increases the energy gap to the excited state, thus shifting the absorption to a shorter wavelength.[5]

  • π → π Transitions:* These transitions, which dominate the spectrum of 2-thiohydantoins, often display a bathochromic (red) shift with increasing solvent polarity. The excited state in a π → π* transition is generally more polar than the ground state. A polar solvent will stabilize this more polar excited state to a greater extent, thereby decreasing the energy gap for the transition and shifting the absorption to a longer wavelength.[6][7]

For 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone, one would anticipate a slight bathochromic shift in its primary λmax as the solvent is changed from a nonpolar solvent (e.g., hexane) to a polar protic solvent (e.g., ethanol or methanol).

G cluster_workflow Experimental Workflow for UV-Vis Spectroscopy Prep Sample Preparation (10⁻⁵ M in UV-grade solvent) Inst Instrument Setup (Blank with pure solvent) Prep->Inst Place cuvettes Acq Data Acquisition (Scan range 200-600 nm) Inst->Acq Initiate scan Interp Data Interpretation (Identify λmax) Acq->Interp Analyze spectrum

Caption: A generalized workflow for acquiring UV-Vis absorption spectra.

Validated Experimental Protocol

Reproducibility is the cornerstone of scientific integrity. The following protocol outlines a robust method for determining the UV-Vis absorption maximum of the target compound.

Objective: To accurately measure the λmax of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone in a selected solvent.

Materials:

  • 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (99%+ purity)

  • UV-grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen UV-grade solvent to prepare a stock solution of approximately 10⁻³ M concentration. Ensure complete dissolution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution to create a working solution with a concentration between 10⁻⁴ M and 10⁻⁵ M. The goal is to achieve a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units), which is the optimal range for accuracy.

  • Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.

  • Blanking/Reference: Fill two quartz cuvettes with the pure UV-grade solvent. Place them in both the sample and reference holders of the spectrophotometer. Run a baseline correction or "autozero" function across the desired spectral range (e.g., 200-600 nm) to subtract any absorbance from the solvent and cuvettes.[1]

  • Sample Measurement: Remove the cuvette from the sample holder, rinse it with the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength across the specified range.

  • Data Analysis: Once the scan is complete, use the instrument's software to identify the wavelength at which the maximum absorbance occurs. This value is the λmax. Record both the λmax and the absorbance value at that peak.

G cluster_n_pi n -> π* Transition (e.g., C=O) cluster_pi_pi π -> π* Transition (e.g., C=S) g1 Ground State (n) e1 Excited State (π*) g1->e1 ΔE (Nonpolar) g1_polar Ground State (n) (Stabilized by H-bonding) g1_polar->e1 ΔE (Polar) > ΔE (Nonpolar) Hypsochromic Shift g2 Ground State (π) e2 Excited State (π*) g2->e2 ΔE (Nonpolar) e2_polar Excited State (π*) (More Polar, Stabilized) g2->e2_polar ΔE (Polar) < ΔE (Nonpolar) Bathochromic Shift

Caption: Solvent effects on electronic transition energies.

Conclusion

The UV-Vis absorption profile of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone is dominated by a strong π → π* transition originating from its thioamide chromophore, with an expected λmax in the 260-270 nm region. This represents a significant bathochromic shift when compared to its hydantoin analogue (< 240 nm), providing a clear and reliable method for differentiation. The precise absorption maximum is subject to solvent effects, with more polar solvents likely inducing a slight bathochromic shift. The methodologies and comparative data presented in this guide offer researchers a robust framework for the spectroscopic analysis and characterization of this and related thiohydantoin derivatives.

References

  • Spectroscopic analysis comparison between hydantoin and thiohydantoin deriv
  • A Simple Synthesis of 2-Thiohydantoins - MDPI.
  • Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins.
  • 5,5-Diphenyl-2-thiohydantoin | C15H12N2OS | CID 854150 - PubChem.
  • Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 1,3-bis-substituted-5,5-dimethylhydantoins - ResearchG
  • Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed.
  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
  • 5,5-Diphenyl-2,4-dithiohydantoin - Optional[Vapor Phase IR] - Spectrum - SpectraBase.
  • Part 11: Solvent Effects in the UV Visible Spectroscopy - YouTube.

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 5,5-Diphenyl-2-thioxoimidazolidin-4-one (DPTH) Analysis

Executive Summary & Analytical Causality As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying reactive intermediates and impurities in pharmaceutical workflows. 5,5-Diphenyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Causality

As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying reactive intermediates and impurities in pharmaceutical workflows. 5,5-Diphenyl-2-thioxoimidazolidin-4-one (CAS 21083-47-6), commonly known as 5,5-diphenyl-2-thiohydantoin or DPTH, is a prime example. It serves as a critical precursor in the synthesis of the antiepileptic drug phenytoin, where it undergoes oxidation to form 5,5-diphenylhydantoin[1]. Consequently, DPTH is strictly monitored as "Phenytoin Impurity 2" in active pharmaceutical ingredient (API) profiling[2].

Because DPTH features a highly conjugated thiohydantoin core, its chromatographic behavior and UV absorptivity differ significantly from the parent API. Using an inferior reference standard can introduce systemic quantification errors. The causality behind selecting a Certified Reference Material (CRM) over a research-grade standard lies in error propagation: research-grade materials often contain co-crystallized unreacted precursors, such as benzil and thiourea, from the initial condensation reaction. These trace impurities alter the exact mass fraction of the standard, leading to inaccurate calibration curves. This guide objectively compares the performance of CRMs against alternatives and provides a field-proven, self-validating analytical protocol.

Comparative Analysis of Reference Standard Grades

To establish a robust analytical method, the physical and chemical integrity of the reference standard is paramount. According to 3 data (CID 854150), DPTH (C15H12N2OS) requires precise mass balance characterization[3]. Below is a quantitative comparison of standard grades.

Table 1: Comparative Specifications of DPTH Reference Standards
ParameterCertified Reference Material (CRM)Pharmacopeial Standard (USP/EP)Research Grade Material
Purity Certification > 99.5% (qNMR & LC-MS verified)> 99.0% (Mass balance)~ 95.0% (HPLC area % only)
Traceability ISO 17034 / ISO/IEC 17025Pharmacopeial monographsNone
Moisture Content Strictly quantified (Karl Fischer)MonitoredHighly variable
Ideal Application Method validation, API releaseRoutine QC batch releaseEarly-stage R&D, synthesis
Table 2: Impact of Standard Grade on HPLC Validation Parameters
Validation ParameterCRM PerformanceResearch Grade PerformanceCausality / Scientific Rationale
Linearity (R²) > 0.99990.9850 - 0.9910Impurities in research grade cause non-linear UV responses at higher concentrations.
Accuracy (% Recovery) 99.2% - 101.0%88.5% - 94.0%Lack of exact mass fraction data in research grade leads to systemic quantification errors.
LOD / LOQ 0.01 µg/mL / 0.03 µg/mL0.05 µg/mL / 0.15 µg/mLBaseline noise from co-eluting trace impurities in lower-grade standards elevates the detection limit.

Experimental Methodology: Self-Validating HPLC Protocol

To ensure absolute trustworthiness, an analytical protocol must be self-validating. The following HPLC-UV methodology is designed to quantify DPTH in Phenytoin API, utilizing built-in system suitability checks to verify standard integrity.

Causality of Chromatographic Conditions

DPTH is highly hydrophobic (ClogP ~2.28). To achieve baseline resolution from phenytoin and lipophilic synthetic byproducts, a reversed-phase C18 column is optimal. The mobile phase must be acidic (pH 3.5) to suppress the ionization of the thioamide moiety, which prevents peak tailing and ensures reproducible retention times.

Step-by-Step Protocol

1. Mobile Phase Preparation: Mix 40 volumes of HPLC-grade Acetonitrile with 60 volumes of 0.05 M Potassium Dihydrogen Phosphate buffer. Adjust to pH 3.5 using orthophosphoric acid. Filter through a 0.45 µm PTFE membrane and degas.

2. Standard Preparation (Self-Validating):

  • Primary Stock: Accurately weigh 10.0 mg of DPTH CRM into a 10 mL volumetric flask. Dissolve completely in methanol to create a 1.0 mg/mL stock solution, as recommended by standard derivatization and extraction protocols[4].

  • Working Standards: Dilute the stock with the mobile phase to create a calibration curve ranging from 0.1 µg/mL to 10.0 µg/mL.

  • Self-Validation Checkpoint: Prepare a secondary check standard from an independent CRM lot. Inject this check standard prior to the sample sequence. The calculated recovery must fall within 98.0% - 102.0%. Failure immediately flags a weighing error or standard degradation, preventing false reporting.

3. Sample Preparation: Weigh 50.0 mg of Phenytoin API. Dissolve in 50 mL of mobile phase (1.0 mg/mL). Sonicate for 10 minutes and filter through a 0.22 µm syringe filter.

4. Chromatographic Execution:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 254 nm (optimal for the conjugated thiohydantoin system).

  • Injection Volume: 20 µL.

5. System Suitability: Inject a resolution mixture containing Phenytoin and DPTH. Ensure the resolution factor (Rs) between the two peaks is ≥ 2.0, and the tailing factor for DPTH is ≤ 1.5.

Analytical Workflow Visualization

DPTH_Workflow CRM Certified Reference Material (Purity >99.5%) Prep Standard Stock Solution (1.0 mg/mL in Methanol) CRM->Prep High Traceability RG Research Grade Standard (Purity ~95.0%) RG->Prep High Variance HPLC HPLC-UV Analysis (C18 Column, Isocratic) Prep->HPLC SysSuit System Suitability (Resolution > 2.0) HPLC->SysSuit Quant Impurity Quantification (Phenytoin API) SysSuit->Quant

Fig 1: HPLC analytical workflow comparing CRM and research-grade DPTH standards.

References

  • Title: 5,5-Diphenyl-2-thiohydantoin | C15H12N2OS | CID 854150 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Influence Study of Catalysts and Solvents on the Synthesis of 5,5-diphenyl-2-thiohydantoin Source: BEC-UAC URL: [Link]

Sources

Validation

A Structural and Mechanistic Comparison of Enzalutamide and 3,5,5-Triphenyl-2-thiohydantoin as Androgen Receptor Modulators

A Guide for Researchers in Oncology and Drug Discovery In the landscape of prostate cancer therapeutics, the androgen receptor (AR) remains a pivotal target. Enzalutamide, a second-generation nonsteroidal antiandrogen, h...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Oncology and Drug Discovery

In the landscape of prostate cancer therapeutics, the androgen receptor (AR) remains a pivotal target. Enzalutamide, a second-generation nonsteroidal antiandrogen, has significantly improved clinical outcomes by potently inhibiting AR signaling. Its chemical scaffold is centered around a thiohydantoin moiety, a structure that has garnered considerable interest for the development of other AR antagonists. This guide provides a detailed structural and functional comparison between the well-established drug, Enzalutamide, and a related, though less-characterized compound, 3,5,5-Triphenyl-2-thiohydantoin. This analysis is intended for researchers and scientists in drug development, offering insights into the structure-activity relationships that govern the efficacy of thiohydantoin-based AR inhibitors.

Structural Dissection of Two Thiohydantoin Analogs

At the heart of both molecules lies the 2-thiohydantoin ring system. However, the substituents at the N1, N3, and C5 positions dictate their three-dimensional shape, electronic properties, and ultimately, their biological activity.

Enzalutamide possesses a highly functionalized diarylthiohydantoin core. Key features include:

  • A 4-cyano-3-(trifluoromethyl)phenyl group at the N3 position, which is crucial for high-affinity binding to the ligand-binding domain (LBD) of the androgen receptor.

  • A 4-fluoro-N-methylbenzamide moiety attached to the N1 position, which contributes to its overall pharmacological profile.

  • Two methyl groups at the C5 position, which influence the orientation of the N3-aryl group.

3,5,5-Triphenyl-2-thiohydantoin , in contrast, presents a simpler substitution pattern:

  • A phenyl group at the N3 position.

  • Two phenyl groups at the C5 position.

  • A hydrogen atom at the N1 position.

The structural differences are visually represented below.

G cluster_Enzalutamide Enzalutamide cluster_Triphenylthiohydantoin 3,5,5-Triphenyl-2-thiohydantoin a Enzalutamide Structure b c 3,5,5-Triphenyl-2-thiohydantoin Structure d

Caption: Chemical structures of Enzalutamide and 3,5,5-Triphenyl-2-thiohydantoin.

Mechanistic Insights into Androgen Receptor Antagonism

Enzalutamide is a potent AR antagonist with a multi-pronged mechanism of action that effectively shuts down androgen signaling.[1][2][3] This contrasts with first-generation antiandrogens like bicalutamide, which primarily act as competitive inhibitors of androgen binding.[4][5]

The established mechanism of Enzalutamide involves:

  • High-Affinity Binding to the AR: Enzalutamide binds to the ligand-binding domain of the AR with an affinity that is five- to eight-fold higher than that of bicalutamide.[3][6]

  • Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. Enzalutamide effectively prevents this translocation, sequestering the receptor in the cytoplasm.[2][6]

  • Impaired DNA Binding and Coactivator Recruitment: For the fraction of AR that may still reach the nucleus, Enzalutamide allosterically modifies the receptor's conformation, hindering its ability to bind to androgen response elements (AREs) on DNA and recruit coactivators necessary for gene transcription.[2][4]

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T, DHT) AR_cyto Androgen Receptor (AR) Androgen->AR_cyto Binds AR_nuc AR AR_cyto->AR_nuc Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR_cyto Binds with high affinity Enzalutamide->AR_nuc Inhibits Translocation ARE Androgen Response Element (ARE) on DNA Enzalutamide->ARE Inhibits DNA Binding AR_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Enzalutamide's multi-step inhibition of the androgen receptor signaling pathway.

Based on structure-activity relationship (SAR) studies of various thiohydantoin derivatives, the specific substitutions on 3,5,5-Triphenyl-2-thiohydantoin suggest a likely different, and potentially less potent, interaction with the AR compared to Enzalutamide. The absence of the 4-cyano-3-(trifluoromethyl)phenyl moiety, which is a key pharmacophore for strong AR antagonism, implies that 3,5,5-Triphenyl-2-thiohydantoin may have a lower binding affinity for the AR. While it may still act as a competitive inhibitor at the ligand-binding site, it is unlikely to exhibit the multi-faceted inhibitory profile of Enzalutamide.

Comparative Experimental Data

AssayEnzalutamide3,5,5-Triphenyl-2-thiohydantoin (Predicted)
AR Binding Affinity (IC50) ~25-50 nM>10 µM
AR-mediated Transcription (IC50) ~100-200 nM>10 µM
LNCaP Cell Proliferation (IC50) ~0.25 µM>20 µM

Disclaimer: The predicted values for 3,5,5-Triphenyl-2-thiohydantoin are estimations based on the lack of key structural motifs known to be essential for potent AR antagonism in the thiohydantoin scaffold and are not based on direct experimental evidence.

Experimental Protocols for Comparative Analysis

To empirically determine the AR antagonistic activity of novel compounds like 3,5,5-Triphenyl-2-thiohydantoin and compare it to a standard such as Enzalutamide, a series of well-established in vitro assays are recommended.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[9][10]

Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from rat ventral prostate tissue or use a commercially available recombinant human AR protein.[9]

  • Competition Reaction: In a multi-well plate, incubate a constant concentration of the AR preparation and a radiolabeled androgen (e.g., [3H]-R1881) with serially diluted concentrations of the test compound (3,5,5-Triphenyl-2-thiohydantoin) and the reference compound (Enzalutamide).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) slurry precipitation or scintillation proximity assay (SPA).[2][9]

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

AR-Mediated Transcriptional Reporter Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.[4][11]

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line, such as the human prostate cancer cell line PC3, which is AR-negative. Co-transfect the cells with a human AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PSA promoter).[4]

  • Compound Treatment: Treat the transfected cells with a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence of varying concentrations of the test and reference compounds.

  • Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.[12]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Calculate the IC50 value for the inhibition of DHT-induced luciferase activity.

Prostate Cancer Cell Proliferation Assay

This assay assesses the effect of the compounds on the proliferation of androgen-dependent prostate cancer cells, such as LNCaP.[13][14]

Methodology:

  • Cell Seeding: Seed LNCaP cells in a 96-well plate in a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.

  • Compound Treatment: Treat the cells with a low concentration of DHT to stimulate proliferation, along with a range of concentrations of the test and reference compounds.

  • Proliferation Measurement: After several days of incubation (e.g., 5-7 days), quantify cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: Determine the IC50 value for the inhibition of DHT-stimulated cell growth.

Caption: Experimental workflow for comparing AR antagonists.

Conclusion

Enzalutamide stands as a highly optimized androgen receptor antagonist, with its chemical structure fine-tuned for a multi-step inhibition of the AR signaling pathway. Its efficacy is largely attributed to the specific functional groups attached to the thiohydantoin core. In contrast, 3,5,5-Triphenyl-2-thiohydantoin, while sharing the same core scaffold, lacks the key pharmacophoric features essential for potent AR antagonism. Based on established structure-activity relationships, it is predicted to be a significantly weaker AR inhibitor than Enzalutamide. The experimental protocols detailed herein provide a robust framework for the empirical validation of this prediction and for the broader screening and characterization of novel thiohydantoin derivatives in the pursuit of next-generation prostate cancer therapeutics.

References

  • Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). (2002, October 1). [Link]

  • Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Wongvipat, J. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of medicinal chemistry, 53(7), 2779–2796. [Link]

  • Furutachi, M., Akita, H., Tsuruta, T., Inui, H., Mori, C., & Matsuda, T. (2004). A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. Journal of Health Science, 50(2), 147-155. [Link]

  • Androgen Luciferase Reporter 22RV1 Cell Line. BPS Bioscience. [Link]

  • Delfosse, V., Duguépéroux, J., Le Marc'hadour, J., & Balaguer, P. (2012). Ligand Competition Binding Assay for the Androgen Receptor. In Nuclear Receptors (pp. 131-140). Humana Press. [Link]

  • AR Binding Assay Fact Sheet. United States Environmental Protection Agency. [Link]

  • Sahu, B., Pihlajamaa, P., & Jänne, O. A. (2014). Analysis of androgen receptor activity by reporter gene assays. In Androgen Action (pp. 129-140). Humana Press. [Link]

  • Scher, H. I., & Sawyers, C. L. (2005). Biology of progressive, castration-resistant prostate cancer: directed therapies targeting the androgen-receptor signaling axis. Journal of Clinical Oncology, 23(32), 8253-8261. [Link]

  • Tran, C., Ouk, S., Clegg, N. J., Chen, Y., Watson, P. A., Arora, V., ... & Sawyers, C. L. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790. [Link]

  • El-Badawi, M. M., Khodair, A. I., Awad, M. K., Kassab, S. E., Elsaady, M. T., & Abdellatif, K. R. A. (2022). Design, synthesis and biological evaluation of novel thiohydantoin derivatives as antiproliferative agents: A combined experimental and theoretical assessments. Journal of Molecular Structure, 1249, 131574. [Link]

  • Lin, H. P., Lin, C. Y., Hsiao, P. H., & Chang, C. (2017). Androgen-independent LNCaP cells are a subline of LNCaP cells with a more aggressive phenotype and androgen suppresses their growth by inducing cell cycle arrest at the G1 phase. Oncology letters, 14(5), 5793–5802. [Link]

  • Scher, H. I., Beer, T. M., Higano, C. S., Anand, A., Taplin, M. E., Efstathiou, E., ... & AFFIRM Investigators. (2012). Antitumour activity of MDV3100 in castration-resistant prostate cancer: a phase 1-2 study. The Lancet, 380(9843), 781-788. [Link]

  • Wang, A., Wang, Y., Meng, X., & Yang, Y. (2021). Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer. Bioorganic & medicinal chemistry, 31, 115953. [Link]

  • Wang, A., Wang, Y., Meng, X., & Yang, Y. (2021). Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 31, 115953. [Link]

  • Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Wongvipat, J. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of medicinal chemistry, 53(7), 2779–2796. [Link]

  • van der Kwast, T. H., Schalken, J., Ruize de Gopegui, M., van Vroonhoven, C. C., Ramaekers, F. C., & Trapman, J. (1991). THE HUMAN PROSTATIC CANCER CELL LINE LNCaP AND ITS DERIVED SUBLINES. Erasmus University Rotterdam, 1-15. [Link]

Sources

Comparative

Comparative Guide: Validation Strategies for C21H16N2OS Heterocycles

Executive Summary: The "Sulfur Problem" in Small Molecule Validation In drug discovery, the molecular formula C21H16N2OS represents a highly specific class of bioactive scaffolds—often benzothiazole-substituted amides or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sulfur Problem" in Small Molecule Validation

In drug discovery, the molecular formula C21H16N2OS represents a highly specific class of bioactive scaffolds—often benzothiazole-substituted amides or thiophene-fused polycycles used as fluorescent probes or kinase inhibitors.

While the calculation of elemental composition is mathematically trivial, the experimental validation of sulfur-containing heterocycles is notoriously difficult. Sulfur (S) acts as a catalyst poison in traditional combustion analysis and behaves unpredictably in ionization sources for Mass Spectrometry.

This guide moves beyond basic stoichiometry to compare the three dominant validation methodologies: Combustion Analysis (CHNS) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) . We will establish why a hybrid approach is often the only path to meeting the rigorous


 purity standard required by journals like J. Org. Chem. and J. Med. Chem..

Theoretical Baseline: The Calculation

Before evaluating experimental methods, we must establish the theoretical benchmark. For a compound with the molecular formula C21H16N2OS , the elemental composition is derived from standard atomic weights (


).

Molecular Weight Calculation:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Sulfur (S):

    
    
    
  • Total Molecular Weight (

    
    ): 344.432  g/mol  
    

Theoretical Composition (% w/w):

ElementCalculationTheoretical %Acceptance Range (

)
Carbon

73.23% 72.83% – 73.63%
Hydrogen

4.68% 4.28% – 5.08%
Nitrogen

8.13% 7.73% – 8.53%
Sulfur

9.31% 8.91% – 9.71%

Critical Insight: In C21H16N2OS compounds, the Sulfur content is nearly 10%. A deviation here often indicates trapped solvent (e.g., DMSO,


) or oxidation to sulfoxide (

), which dramatically skews the Carbon percentage.

Method A: Dynamic Flash Combustion (CHNS)

The Gold Standard for Bulk Purity

Mechanism & Causality

Combustion analysis remains the only method that establishes bulk purity . Unlike MS (which detects ions) or NMR (which detects protons), CHNS burns the entire sample.

However, for C21H16N2OS, standard CHN protocols often fail.

  • The Sulfur Interference: Sulfur oxidizes to

    
     and 
    
    
    
    .
    
    
    is reactive and can adsorb onto the reduction copper layer or water traps, leading to low Sulfur recovery and "ghost" peaks in subsequent runs.
  • The Fix: You must use a Sulfur-Optimized Combustion Train . This involves adding Tungsten Trioxide (

    
    ) to the combustion tube to facilitate complete oxidation and prevent sulfur retention in the ash.
    
Protocol: Sulfur-Optimized CHNS
  • Sample Prep: Dry 5 mg of C21H16N2OS under high vacuum (

    
     mbar) at 50°C for 24 hours. Why? Sulfur heterocycles are lipophilic and trap solvents like Dichloromethane (DCM) or Ethyl Acetate.
    
  • Weighing: Weigh 2.0–2.5 mg into a Tin (Sn) capsule. Why? Tin undergoes an exothermic flash reaction (

    
    ), ensuring complete combustion of the aromatic rings.
    
  • Catalyst: Use a

    
     / Copper column setup.
    
  • Calibration: Calibrate using Sulfanilamide (C6H8N2O2S). Why? It matches the N-S linkage often found in bioactive targets.

Data Validation (Self-Check)

If your Carbon is high (+0.8%) and Sulfur is low (-0.5%), your sample is likely wet with solvent, or the combustion tube is "poisoned" by ash buildup.

Method B: High-Resolution Mass Spectrometry (HRMS)

The Modern Alternative for Identification

Mechanism

HRMS (Orbitrap or Q-TOF) measures the mass-to-charge ratio (


) with <5 ppm accuracy.
Comparison to CHNS

For C21H16N2OS, the monoisotopic mass is 344.0983 .

  • Pros: Requires nanograms of sample; unaffected by solvent traces; confirms molecular formula.

  • Cons: Cannot prove purity. A sample can be 80% pure (with 20% inorganic salts or non-ionizable dimers) and still give a perfect HRMS score.

Authoritative Note: The ACS guidelines now allow HRMS as a substitute for Elemental Analysis only if accompanied by HPLC traces showing >95% purity [1].

Method C: Quantitative NMR (qNMR)

The Absolute Purity Solver

Mechanism

qNMR uses an internal standard (e.g., Maleic Acid or TCNB) to quantify the molar ratio of the target molecule.

Protocol for C21H16N2OS
  • Solvent: Dissolve 10 mg sample + 5 mg Internal Standard in

    
    .
    
  • Parameter: Set relaxation delay (

    
    ) to 
    
    
    
    (usually 30-60 seconds). Why? Aromatic protons in rigid heterocycles relax slowly; short delays lead to integration errors.
  • Calculation:

    
    [1]
    

Comparative Analysis: Selecting the Right Tool

The following table contrasts the performance of these methods specifically for sulfur-containing heterocycles.

FeatureCombustion (CHNS) HRMS (Orbitrap) qNMR
Primary Output % Composition (Bulk)Molecular Formula (ID)Absolute Purity (w/w)
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Recoverable)
Sulfur Accuracy High (if optimized)N/A (Mass only)N/A (Indirect via H)
Solvent Sensitivity Extremely High (Fails)Low (Separated)High (Visible as peaks)
Limit of Detection 0.1%ppt level1%
Acceptance Criteria

(Absolute)
< 5 ppm (Mass Error)N/A (Used for assay)

Visualizing the Workflow

Diagram 1: The Sulfur-Optimized Analytical Decision Tree

This diagram outlines the logical flow a Senior Scientist uses to validate a C21H16N2OS compound, prioritizing sample conservation and data integrity.

ValidationWorkflow Start Synthesized C21H16N2OS (Crude Solid) Dry Vacuum Drying (50°C, 24h, <0.1 mbar) Start->Dry HRMS Run HRMS (Orbitrap) Target: 344.0983 m/z Dry->HRMS CheckMass Mass Error < 5ppm? HRMS->CheckMass HPLC Run HPLC-UV (254/280 nm) CheckMass->HPLC Yes IdentifyImp Identify Impurity (Solvent/Inorganic) CheckMass->IdentifyImp No CheckPurity Purity > 95%? HPLC->CheckPurity CHNS Run CHNS Analysis (WO3 Catalyst added) CheckPurity->CHNS Yes (Standard Path) Repurify Repurify (Column/Recrystallize) CheckPurity->Repurify No CheckEA Within ±0.4%? CHNS->CheckEA qNMR Run qNMR (Internal Std: TCNB) CheckEA->qNMR No (Ambiguous) Success VALIDATED Ready for Publication CheckEA->Success Yes qNMR->Success Purity Confirmed qNMR->Repurify Low Purity Repurify->Dry

Caption: Decision matrix for validating sulfur-containing heterocycles. Note that qNMR is used as a failsafe when CHNS yields ambiguous results due to combustion difficulties.

Diagram 2: The Combustion Mechanism (CHNS)

Understanding why sulfur compounds fail requires visualizing the combustion train.

CombustionTrain Sample Sample + Sn Capsule (C21H16N2OS) Reactor Combustion Reactor (1000°C + O2 Injection) Sample->Reactor Drop Oxidation Oxidation Zone (WO3 / Cr2O3) C->CO2, S->SO2/SO3 Reactor->Oxidation Flash Reduction Reduction Zone (Copper, 650°C) NOx -> N2, SO3 -> SO2 Oxidation->Reduction Gases Trap Water Trap (Mg(ClO4)2) Reduction->Trap Separation GC Separation (Porphapak Column) Trap->Separation Detect TCD Detection (N2, CO2, H2O, SO2) Separation->Detect

Caption: The Dynamic Flash Combustion workflow. The Reduction Zone is critical for converting SO3 back to SO2 for accurate detection.

Conclusion & Recommendation

For a researcher synthesizing C21H16N2OS :

  • Do not rely solely on HRMS. While it confirms you made the molecule, it does not confirm you removed the silica gel or inorganic salts.

  • Prioritize Drying. The most common cause of EA failure in this class of compounds is trapped solvent.

  • The Verdict: If you have >50 mg of material, CHNS is the most cost-effective and universally accepted validation. If you have <10 mg (e.g., a precious metabolite), use HRMS + qNMR .

References

  • American Chemical Society. (2023). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2780–2787. Retrieved from [Link]

  • Mettler Toledo. (2020). Good Weighing Practice for Micro-Analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3,5,5-Triphenyl-2-thioxo-4-imidazolidinone proper disposal procedures

Comprehensive Safety and Disposal Guide for 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone In drug development and synthetic organic chemistry, the safe handling and disposal of heterocyclic building blocks are as critical a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

In drug development and synthetic organic chemistry, the safe handling and disposal of heterocyclic building blocks are as critical as the synthesis itself. 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS: 52460-98-7) is a thiohydantoin derivative utilized in specialized research[1][2]. Because it contains both nitrogen and sulfur heteroatoms within a stable aromatic framework, its disposal requires strict adherence to hazardous waste protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides researchers with a self-validating, step-by-step operational protocol for the safe handling and terminal disposal of this compound.

Physicochemical Profile and Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a safe disposal strategy. The presence of sulfur and nitrogen in the molecular formula (C21H16N2OS) dictates that thermal destruction must be managed carefully to prevent the release of toxic oxides[3].

Table 1: Quantitative Hazard and Property Summary

PropertyValueClinical/Safety Implication
Chemical Name 3,5,5-Triphenyl-2-thioxo-4-imidazolidinoneBulky aromatic groups increase lipophilicity and environmental persistence.
CAS Number 52460-98-7[1]Essential for accurate waste profiling and contractor manifests.
Molecular Formula C21H16N2OS[3]Combustion yields

and

; requires specialized incineration.
Molecular Weight 344.43 g/mol [4]Heavy organic particulate; dust inhalation risk during solid transfer.
GHS Hazard Statements H302, H315, H319, H335[4]Harmful if swallowed; causes skin/eye/respiratory irritation.
Precautionary Codes P261, P280, P302+P352[4]Mandates strict PPE (gloves, goggles) and avoidance of dust inhalation.

Operational Waste Segregation Workflow

To ensure compliance with environmental regulations (such as RCRA in the US or equivalent international frameworks), waste streams containing 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone must be rigorously segregated. Mixing this compound with incompatible oxidizers or strong acids can lead to unpredictable exothermic reactions or the release of toxic hydrogen sulfide (


) gas.

G A Waste Generation (3,5,5-Triphenyl-2-thioxo-4-imidazolidinone) B Solid Waste (Powder/Contaminated PPE) A->B C Liquid Waste (Solvent Solutions) A->C D Seal in HDPE Containers B->D E Segregate by Solvent Type (Halogenated vs Non-Halogenated) C->E F Attach GHS Hazardous Waste Labels D->F E->F G High-Temp Incineration (with NOx/SOx scrubbers) F->G

Workflow for the segregation and disposal of 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone waste.

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. Each step includes an operational action, the underlying scientific causality, and a validation check to ensure the step was executed correctly.

Step 1: Primary Containment and Segregation
  • Action: Collect solid waste (excess reagent, contaminated weighing paper, disposable spatulas) in a dedicated, wide-mouth High-Density Polyethylene (HDPE) container. For liquid waste (e.g., the compound dissolved in DMSO or dichloromethane), funnel into clearly marked halogenated or non-halogenated solvent carboys based on the primary solvent.

  • Causality: HDPE is chemically inert to most organic solvents and prevents leaching. Segregating halogenated from non-halogenated liquids is critical because halogenated waste requires higher incineration temperatures to prevent the formation of toxic dioxins.

  • Validation: Visually inspect the container for compatibility. Before sealing liquid waste, verify that no phase separation or gas evolution (bubbling) is occurring, which would indicate an incompatible mixture.

Step 2: GHS-Compliant Labeling
  • Action: Affix a hazardous waste label to the container immediately upon the first addition of waste. The label must explicitly state "Contains: 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (CAS 52460-98-7)" and display the GHS pictograms for Irritant (Exclamation Mark)[4].

  • Causality: Accurate labeling protects downstream laboratory personnel and waste management contractors from exposure to H315 (skin irritation) and H319 (eye irritation) hazards[4]. It also ensures the waste is profiled correctly for the incinerator.

  • Validation: Cross-reference the completed label against the laboratory's master chemical inventory and the compound's Safety Data Sheet (SDS) to ensure all hazard codes match.

Step 3: Temporary Storage
  • Action: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that features secondary containment (e.g., a spill tray). The area must be well-ventilated and kept away from direct sunlight, strong oxidizers, and heat sources.

  • Causality: Secondary containment captures accidental spills, preventing the compound from entering floor drains. Keeping the compound away from oxidizers prevents potential degradation of the thioxo group into volatile sulfur compounds.

  • Validation: Conduct weekly SAA inspections. Ensure no container is leaking, all lids are tightly secured, and the accumulation volume does not exceed regulatory limits (typically 55 gallons for standard hazardous waste).

Step 4: Terminal Destruction via Licensed Contractor
  • Action: Transfer the waste to a licensed hazardous waste disposal contractor. Specify on the waste manifest that the material contains high levels of organic nitrogen and sulfur.

  • Causality: 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone cannot be disposed of in standard landfills or flushed down the drain. It requires high-temperature incineration (typically >1000°C) to completely break the stable imidazolidinone ring. Because combustion generates sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    
    ), the incinerator must be equipped with alkaline gas scrubbers to neutralize these acidic byproducts before atmospheric release.
  • Validation: Obtain and archive the Certificate of Destruction (CoD) from the waste contractor. This document serves as legal and operational proof that the chemical was completely mineralized and permanently removed from the environment.

References

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone

Strategic Safety Overview 3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (often associated with Phenylthiohydantoin or PTH-amino acid derivatives) presents a specific challenge in the laboratory: it is a bioactive heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Safety Overview

3,5,5-Triphenyl-2-thioxo-4-imidazolidinone (often associated with Phenylthiohydantoin or PTH-amino acid derivatives) presents a specific challenge in the laboratory: it is a bioactive heterocyclic scaffold often used in medicinal chemistry (antimicrobial/antidiabetic research) and protein sequencing standards.

While often classified under generic "Irritant" hazard codes (H315, H319, H335), its structural properties—specifically the lipophilic triphenyl groups combined with the reactive thioxo moiety—mandate that we treat it as a Pharmacologically Active Substance (PAS) until definitive toxicology proves otherwise.

The Core Directive: Do not rely solely on the "Warning" label. In drug discovery, the absence of toxicity data is not evidence of safety. We utilize an Occupational Exposure Band (OEB) 2/3 protocol for this compound, prioritizing respiratory protection against dust and dermal protection against lipophilic absorption.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of exposure.

Hazard ClassRisk MechanismOperational Implication
Physical State Static-Prone Powder. The high molecular weight and organic nature often result in "fluffy" crystals that carry static charge, leading to aerosolization during weighing.Critical Control Point: Weighing operations require a static eliminator and localized containment (Balance Enclosure).
Chemical Reactivity Thioxo Group (C=S). Susceptible to oxidation. Thermal decomposition releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).Fire Safety: Do not use water jets on large fires. Use CO2 or Dry Chemical.[1][2][3][4][5]
Toxicology (Inferred) Bioactivity. Thiohydantoins are designed to bind biological targets (e.g., androgen receptors, enzymes).Universal Precautions: Assume potential reproductive or metabolic toxicity. Zero skin contact policy.

The PPE Matrix (Personal Protective Equipment)

This matrix is designed for Gram-Scale Handling (Synthesis/Purification). For Milligram-Scale (Analytical Standards), the respiratory requirements may be downgraded only if handled inside a certified Fume Hood.

A. Respiratory Protection (The Primary Barrier)[6]
  • Requirement: N95 (US) / P2 (EU) minimum for incidental handling. P100 / P3 for spill cleanup or open handling outside a hood.

  • Scientific Rationale: As a solid particulate, the primary vector is inhalation of dust.

  • Fit Testing: Mandatory. A respirator is useless if the face seal is compromised by facial hair or poor fit.

B. Dermal Protection (Gloves)
  • Primary Glove: Nitrile Rubber (0.11 mm / 4 mil minimum).

  • Secondary Glove (Double Gloving): Required for synthesis or solution preparation.

  • Rationale: The triphenyl structure makes this compound highly lipophilic. While solid powders have low permeation rates, solutions (e.g., in DMSO or DCM) will carry the compound through gloves rapidly.

    • If dissolved in Dichloromethane (DCM): Use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves. Nitrile degrades instantly in DCM.

C. Ocular Protection[1][3][6][7]
  • Standard: Chemical Splash Goggles (Indirect Venting).

  • Contraindication: Safety glasses with side shields are insufficient for powders that can drift around the side of the lens.

D. Body Protection[1][3][4][5][6]
  • Standard: High-neck laboratory coat (buttoned/snapped to top).

  • Advanced: Tyvek® arm sleeves are recommended during weighing to bridge the gap between glove and lab coat cuff.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Zone Defense" strategy to prevent cross-contamination.

Step 1: Preparation & Donning[2][5][6]
  • Verify Fume Hood airflow (Target: 100 fpm / 0.5 m/s face velocity).

  • Donning Order: Lab Coat

    
     Goggles 
    
    
    
    Respirator
    
    
    Gloves (tucked over lab coat cuffs).
  • Static Control: Place an ionizing bar or anti-static gun near the balance if available.

Step 2: Weighing (The Critical Step)
  • Never weigh this compound on an open bench.

  • Use a disposable weighing boat.

  • Technique: Use a gentle tapping motion. Do not dump. If powder adheres to the spatula due to static, use the anti-static gun.

  • Transfer: Immediately dissolve the solid in the transport solvent (if applicable) to eliminate the dust hazard.

Step 3: Decontamination
  • Wet Wipe Method: Do not dry sweep spilled powder. Dry sweeping generates aerosols.

  • Use a wiper dampened with Ethanol (70%) or a surfactant solution to wipe down the balance area.

  • Dispose of the wipe as hazardous solid waste.

Step 4: Doffing (Removal)[5][7]
  • Gloves First: Peel off using the "beak" method to avoid touching the outer surface.

  • Wash Hands: Immediately wash with soap and cool water (warm water opens pores).

  • Remove Goggles/Respirator: Handle by the straps only.

Visualization: Logic Flow & Safety Systems

The following diagram illustrates the "Cradle-to-Grave" workflow for handling this compound, emphasizing the containment barriers.

G cluster_0 Zone 1: Storage cluster_1 Zone 2: Active Handling cluster_2 Zone 3: Disposal Storage Chemical Storage (Cool, Dry, Dark) PPE_Check PPE Donning (Nitrile + N95 + Goggles) Storage->PPE_Check Retrieval Weighing Weighing (Inside Fume Hood) PPE_Check->Weighing Transport Solubilization Solubilization (Eliminates Dust Risk) Weighing->Solubilization Process Waste_Solid Solid Waste (Contaminated Wipes) Weighing->Waste_Solid Spill Cleanup (Wet Wipe) Waste_Liquid Liquid Waste (Halogenated/Non-Halogenated) Solubilization->Waste_Liquid Post-Experiment Waste_Solid->PPE_Check Doffing Protocol

Caption: Operational workflow emphasizing the transition from solid state (high dust risk) to solution state, and the segregation of waste streams.

Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: If a large amount (>10g) of powder is aerosolized outside a hood, evacuate the immediate area for 15 minutes to allow dust to settle.

  • PPE Upgrade: Wear P100/P3 respirator and double gloves.

  • Cleanup: Cover spill with wet paper towels (to suppress dust). Scoop into a bag. Wipe area 3x with Ethanol.

First Aid
  • Eye Contact: Rinse immediately for 15 minutes .[1][5][6] The lipophilic nature means water alone may be slow to remove it; continuous irrigation is vital.

  • Skin Contact: Wash with soap and water.[7][6] Do not use alcohol on skin, as it may enhance absorption of the compound.

Disposal[1][2][3][9]
  • Classification: Hazardous Chemical Waste.[8]

  • Method: High-Temperature Incineration.

  • Prohibition: Never dispose of down the drain. The sulfur content can degrade into toxic byproducts in sewer systems, and the compound is potentially toxic to aquatic life.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 219188 (Related Thiohydantoin Structures). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Thiohydantoin Derivatives Hazard Classification. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,5-Triphenyl-2-thioxo-4-imidazolidinone
Reactant of Route 2
3,5,5-Triphenyl-2-thioxo-4-imidazolidinone
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